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  • Product: 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole
  • CAS: 957310-67-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 1-(2-chlorobenzyl)-3-nitro-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, a molecule of interest for further derivatization in medicinal chemistry and drug discovery programs. This document outlines a two-step synthetic sequence commencing with the nitration of pyrazole to afford the key intermediate, 3-nitro-1H-pyrazole. The subsequent and critical step, the regioselective N-alkylation of 3-nitro-1H-pyrazole with 2-chlorobenzyl halide, is discussed in detail, including the mechanistic rationale for controlling the desired N1-isomer formation. This guide provides detailed experimental protocols, a discussion of critical process parameters, and methods for purification and characterization of the target compound.

Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitro group and a substituted benzyl moiety onto the pyrazole ring, as in 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, provides a versatile platform for the development of novel therapeutic agents. The nitro group can serve as a precursor for an amino group, enabling further functionalization, while the 2-chlorobenzyl substituent can modulate the steric and electronic properties of the molecule, influencing its interaction with biological targets. This guide details a reliable synthetic route to this important building block, addressing the key chemical challenges involved in its preparation.

Synthetic Pathway Overview

The synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is most logically approached via a two-step sequence:

  • Nitration of Pyrazole: The initial step involves the electrophilic nitration of the pyrazole ring to introduce a nitro group, primarily at the 3-position.

  • N-Alkylation of 3-nitro-1H-pyrazole: The subsequent step is the regioselective alkylation of the 3-nitro-1H-pyrazole intermediate with a suitable 2-chlorobenzyl electrophile.

Synthesis_Pathway Pyrazole Pyrazole Nitration Nitration Pyrazole->Nitration Intermediate 3-Nitro-1H-pyrazole Nitration->Intermediate Alkylation N-Alkylation Intermediate->Alkylation Final_Product 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole Alkylation->Final_Product

Figure 1: Overall synthetic pathway for 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Part 1: Synthesis of 3-Nitro-1H-pyrazole

The synthesis of 3-nitro-1H-pyrazole is a well-established transformation that typically proceeds through the formation and subsequent rearrangement of an N-nitropyrazole intermediate. A one-pot procedure is also a viable and efficient alternative.

Mechanism of Nitration

The nitration of pyrazole generally involves two key stages:

  • N-Nitration: Pyrazole reacts with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid and acetic anhydride) to form 1-nitro-1H-pyrazole. The N1 position is typically the most nucleophilic site for electrophilic attack.

  • Rearrangement: The initially formed N-nitropyrazole undergoes a thermal or acid-catalyzed rearrangement to yield the more thermodynamically stable C-nitro isomers. The primary product of this rearrangement is 3-nitro-1H-pyrazole, with the 4-nitro isomer also being a potential, though usually minor, byproduct. The rearrangement is believed to proceed via an intramolecular migration of the nitro group.

Nitration_Mechanism cluster_0 Step 1: N-Nitration cluster_1 Step 2: Rearrangement Pyrazole Pyrazole N_Nitropyrazole 1-Nitro-1H-pyrazole Pyrazole->N_Nitropyrazole Electrophilic Attack Nitronium NO₂⁺ Nitronium->N_Nitropyrazole Rearrangement Thermal/Acid-Catalyzed Rearrangement N_Nitropyrazole->Rearrangement Three_Nitro 3-Nitro-1H-pyrazole Rearrangement->Three_Nitro

Figure 2: Simplified mechanism of pyrazole nitration.
Experimental Protocol: One-Pot Synthesis of 3-Nitro-1H-pyrazole

This one-pot method avoids the isolation of the potentially unstable N-nitropyrazole intermediate.[1]

Materials:

  • Pyrazole

  • Fuming Nitric Acid (90%)

  • Fuming Sulfuric Acid (20% oleum)

  • Ice

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice-salt bath, carefully add fuming sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C.

  • Slowly add pyrazole to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Once the pyrazole has dissolved, slowly add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product can be collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Alternatively, the aqueous solution can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude 3-nitro-1H-pyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Starting Material Pyrazole
Nitrating Agent Fuming HNO₃ / Fuming H₂SO₄
Temperature 0-10 °C (addition), Room Temp. (reaction)
Reaction Time 3-4 hours
Work-up Quenching on ice, filtration or extraction
Purification Recrystallization
Expected Yield 70-85%
Table 1: Key parameters for the synthesis of 3-nitro-1H-pyrazole.

Characterization Data for 3-Nitro-1H-pyrazole:

  • ¹H NMR (DMSO-d₆): δ 13.94 (br s, 1H, NH), 8.03 (d, J = 2.4 Hz, 1H, H-5), 7.03 (t, J = 2.4 Hz, 1H, H-4).[2]

Part 2: N-Alkylation of 3-Nitro-1H-pyrazole

The N-alkylation of 3-nitro-1H-pyrazole with 2-chlorobenzyl bromide (or chloride) is the pivotal step in this synthesis. The primary challenge is to control the regioselectivity of the alkylation to favor the desired 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (N1 isomer) over the 1-(2-chlorobenzyl)-5-nitro-1H-pyrazole (N2 isomer).

Controlling Regioselectivity

The regioselectivity of pyrazole N-alkylation is influenced by several factors:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of 3-nitro-1H-pyrazole, the N1 position is generally less hindered than the N2 position, which is adjacent to the nitro group.

  • Electronic Effects: The electron-withdrawing nitro group at the C3 position decreases the nucleophilicity of the adjacent N2 atom, further favoring attack at the N1 position.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. Polar aprotic solvents like DMF and DMSO, in combination with a suitable base such as potassium carbonate or sodium hydride, are often employed to promote regioselective N1-alkylation.

Alkylation_Regioselectivity cluster_0 Reactants cluster_1 Products Three_Nitro 3-Nitro-1H-pyrazole Base Base (e.g., K₂CO₃) Three_Nitro->Base Deprotonation Alkyl_Halide 2-Chlorobenzyl Bromide Alkylation_Reaction SN2 Reaction Alkyl_Halide->Alkylation_Reaction Base->Alkylation_Reaction Solvent Solvent (e.g., DMF) Solvent->Alkylation_Reaction N1_Isomer 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (Major Product) Alkylation_Reaction->N1_Isomer Favored N2_Isomer 1-(2-chlorobenzyl)-5-nitro-1H-pyrazole (Minor Product) Alkylation_Reaction->N2_Isomer Disfavored

Figure 3: Factors influencing regioselective N-alkylation.
Experimental Protocol: N-Alkylation

This protocol is based on general procedures for the N-alkylation of substituted pyrazoles and is optimized for regioselectivity.

Materials:

  • 3-Nitro-1H-pyrazole

  • 2-Chlorobenzyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitro-1H-pyrazole and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask with stirring to create a suspension.

  • Stir the suspension at room temperature for 30 minutes to ensure the formation of the pyrazolate anion.

  • Slowly add a solution of 2-chlorobenzyl bromide in a small amount of anhydrous DMF to the reaction mixture dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired N1-isomer from any minor N2-isomer and other impurities. Recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) can be performed for further purification.

ParameterValue
Starting Material 3-Nitro-1H-pyrazole
Alkylating Agent 2-Chlorobenzyl bromide
Base K₂CO₃
Solvent DMF
Temperature 60-70 °C
Reaction Time 4-6 hours
Work-up Aqueous work-up and extraction
Purification Flash column chromatography, Recrystallization
Expected Yield 65-80%
Table 2: Key parameters for the N-alkylation step.
Predicted Characterization Data for 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole
  • ¹H NMR (CDCl₃):

    • δ 7.4-7.2 (m, 4H, Ar-H)

    • δ 7.6-7.5 (d, 1H, pyrazole-H)

    • δ 6.9-6.8 (d, 1H, pyrazole-H)

    • δ 5.5-5.4 (s, 2H, CH₂)

  • ¹³C NMR (CDCl₃):

    • δ 157-155 (C-NO₂)

    • δ 135-130 (Ar-C)

    • δ 130-125 (Ar-CH)

    • δ 105-103 (pyrazole-CH)

    • δ 52-50 (CH₂)

  • IR (KBr, cm⁻¹):

    • ~3100 (Ar-H stretch)

    • ~2900 (C-H stretch)

    • ~1540, 1350 (NO₂ stretch)

    • ~1470 (C=N stretch)

  • Mass Spectrometry (ESI-MS):

    • m/z [M+H]⁺ calculated for C₁₀H₉ClN₃O₂: 238.04

Conclusion

The synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole can be reliably achieved through a two-step process involving the nitration of pyrazole followed by a regioselective N-alkylation. Careful control of the reaction conditions, particularly during the N-alkylation step, is crucial for maximizing the yield of the desired N1-isomer. The protocols and insights provided in this technical guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl.
  • Li, J., et al. (2015). One-pot synthesis of 4-nitro-1H-pyrazole. Journal of Heterocyclic Chemistry, 52(4), 1133-1136.
  • 3-Nitro-1H-pyrazole synthesis. ChemicalBook.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
  • Technical Support Center: Optimizing N-Alkyl
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • WO2011076194A1 - Method for purifying pyrazoles.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties of the novel compound 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of the novel compound 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for its determination and its implications in the context of drug discovery and development.

Introduction

1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in a variety of clinically approved drugs, valued for its metabolic stability and diverse biological activities.[1][2][3][4] The introduction of a 2-chlorobenzyl group at the N1 position and a nitro group at the C3 position of the pyrazole ring creates a unique electronic and steric profile, suggesting potential for targeted biological interactions. This guide will delve into the key physicochemical parameters of this molecule, providing a foundation for its application in drug design and development.

Molecular Structure and Properties

The structural attributes of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole are foundational to its chemical behavior and biological activity.

Table 1: Core Molecular Properties of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

PropertyValueSource
CAS Number 957310-67-7[5][6]
Molecular Formula C₁₀H₈ClN₃O₂[5][6]
Molecular Weight 237.64 g/mol [5][6]
Topological Polar Surface Area (TPSA) 60.96 Ų[6]
Predicted LogP 2.493[6]
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 3[6]
Structural Elucidation Workflow

The definitive identification and characterization of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole rely on a suite of spectroscopic techniques. The following workflow represents a robust, self-validating system for structural confirmation.

Caption: A typical workflow for the synthesis, purification, and characterization of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Synthesis and Purification

The synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole can be achieved through the N-alkylation of 3-nitro-1H-pyrazole with 2-chlorobenzyl chloride. This is a common and effective method for the preparation of N-substituted pyrazoles.[7]

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base, for instance, potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add 2-chlorobenzyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a water-immiscible organic solvent like ethyl acetate and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Experimental Protocol: Purification

The crude 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are combined and concentrated to afford the final compound.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point
Solubility

The solubility of a compound in various solvents is critical for its formulation and biological testing. Based on its structure, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its aqueous solubility is predicted to be low, a common characteristic for many small molecule drug candidates.

pKa

The pyrazole ring is weakly basic, with the pKa of the conjugate acid of the parent pyrazole being approximately 2.5.[1][9] The presence of the electron-withdrawing nitro group at the C3 position is expected to further decrease the basicity of the pyrazole ring in 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. An accurate determination of its pKa would be crucial for understanding its ionization state at physiological pH.

Spectroscopic Data and Interpretation

Spectroscopic analysis provides the definitive structural confirmation of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

  • δ ~5.5-5.7 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

  • δ ~6.8-7.0 ppm (d, 1H): Proton at the C5 position of the pyrazole ring.

  • δ ~7.2-7.5 ppm (m, 4H): Aromatic protons of the 2-chlorobenzyl group.

  • δ ~7.8-8.0 ppm (d, 1H): Proton at the C4 position of the pyrazole ring.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

  • δ ~50-55 ppm: Methylene carbon (-CH₂-).

  • δ ~105-110 ppm: C5 of the pyrazole ring.

  • δ ~125-135 ppm: Aromatic carbons of the 2-chlorobenzyl group and C4 of the pyrazole ring.

  • δ ~145-150 ppm: C3 of the pyrazole ring (attached to the nitro group).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR (KBr) Characteristic Peaks:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic and pyrazole rings.

  • ~2950-2850 cm⁻¹: C-H stretching of the methylene group.

  • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic and pyrazole rings.

  • ~800-700 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): m/z ≈ 237 (corresponding to the molecular weight).

  • Isotope Peak (M+2)⁺: An isotopic peak at m/z ≈ 239 with an intensity of about one-third of the M⁺ peak, characteristic of the presence of one chlorine atom.

  • Major Fragmentation Peaks: Loss of the nitro group (-NO₂), and cleavage of the benzyl group.

Potential Applications in Drug Development

The structural motifs within 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole suggest its potential as a bioactive molecule. The pyrazole core is known to interact with a variety of biological targets.[2][3] Notably, similar 1-benzyl-1H-pyrazole derivatives have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, which is implicated in various inflammatory diseases.

Signaling Pathway Context

signaling_pathway cluster_necroptosis Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIP1 RIP1 Kinase TRADD->RIP1 Complex_I Complex I RIP1->Complex_I RIP3 RIP3 Kinase RIP1->RIP3 Complex_I->RIP3 MLKL MLKL RIP3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Target_Compound 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole Target_Compound->RIP1 Inhibition

Caption: Potential mechanism of action of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole as a RIP1 kinase inhibitor in the necroptosis pathway.

Conclusion

1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is a compound with significant potential for further investigation in the field of drug discovery. This guide has outlined its core physicochemical properties, provided a robust framework for its synthesis and characterization, and contextualized its potential biological relevance. The data and protocols presented herein serve as a valuable resource for researchers and scientists working on the development of novel therapeutics.

References

  • PubChem. 1-(2-chloro-6-fluorobenzyl)-3-nitro-1h-pyrazole. [Link]

  • PubChem. 3-Nitropyrazole. [Link]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][6]triazin-7(6H)-ones and Derivatives. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Der Pharma Chemica. Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. [Link]

  • Pyrazole, Synthesis and Biological Activity. [Link]

  • National Institute of Standards and Technology. 1H-Pyrazole. [Link]

  • Cheméo. Chemical Properties of Pyrazole, 3-nitro- (CAS 26621-44-3). [Link]

  • ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

  • Science of Synthesis :: Houben-Weyl Methods of Molecular Transformations. [Link]

  • PMC. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • National Institute of Standards and Technology. 1H-Pyrazole. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]

Sources

Foundational

1-(2-chlorobenzyl)-3-nitro-1H-pyrazole CAS number and identifiers

An In-Depth Technical Guide to 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole Abstract This technical guide provides a comprehensive overview of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, a heterocyclic compound of interest to rese...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazole core is a well-established scaffold in numerous pharmacologically active agents, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. This document details the fundamental chemical identifiers, physicochemical properties, a proposed synthesis pathway with mechanistic considerations, and critical safety and handling protocols for this specific derivative. The strategic placement of the 2-chlorobenzyl group at the N1 position and a nitro group at the C3 position creates a unique electronic and steric profile, suggesting potential for targeted biological interactions. This guide is intended for laboratory scientists and drug development professionals requiring detailed technical information for research and development purposes.

Core Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole are summarized below.

IdentifierValueSource
CAS Number 957310-67-7
Molecular Formula C₁₀H₈ClN₃O₂
Molecular Weight 237.647 g/mol
IUPAC Name 1-(2-chlorobenzyl)-3-nitro-1H-pyrazoleN/A
Canonical SMILES C1=CC=C(C(=C1)CN2C=CC(=N2)[O-])ClN/A

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, from solubility in reaction solvents to its stability under storage. While specific experimental data for this compound is not widely published, properties can be inferred from data on related structures and general chemical principles.

PropertyValue / DescriptionNotes
Appearance Likely a solid at room temperature (e.g., colorless or pale yellow crystals/powder).Based on related pyrazole derivatives.
Solubility Expected to be sparingly soluble in water, but soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.The aromatic and heterocyclic nature suggests this solubility profile.
Stability Stable under standard laboratory conditions. Should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.Nitro-aromatic compounds can be sensitive to heat and light.[4]
Reactivity The pyrazole ring is an electron-rich aromatic system, though the nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution.[5] The nitro group itself can be a site for reduction to an amino group, a common synthetic transformation.The benzylic protons may be susceptible to reaction under certain basic or radical conditions.

Synthesis and Mechanistic Insights

The synthesis of 1,3-disubstituted pyrazoles can be achieved through several established synthetic routes. A highly effective and regioselective method involves the reaction of a substituted hydrazine with a suitable 1,3-dielectrophile precursor. For 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, a logical pathway starts with the formation of (2-chlorobenzyl)hydrazine, followed by a cyclocondensation reaction.

Proposed Synthetic Workflow

A plausible and efficient synthesis involves a two-step process:

  • Hydrazine Formation : Reaction of 2-chlorobenzyl chloride with an excess of hydrazine hydrate to form (2-chlorobenzyl)hydrazine.

  • Cyclocondensation : Reaction of the resulting hydrazine with a 1,3-dielectrophile, such as mucobromic acid or a derivative, which upon cyclization and subsequent reaction steps can yield the 3-nitro-pyrazole core. A more direct approach involves using a precursor that already contains the nitro group, such as a nitro-substituted enone or dicarbonyl compound.[6][7]

The diagram below illustrates this generalized workflow.

Synthesis_Workflow cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Pyrazole Ring Formation A 2-Chlorobenzyl Chloride C (2-Chlorobenzyl)hydrazine A->C Nucleophilic Substitution B Hydrazine Hydrate (excess) C_ref (2-Chlorobenzyl)hydrazine D 1,3-Dicarbonyl Precursor (e.g., Nitromalondialdehyde) E 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole D->E C_ref->E Cyclocondensation & Dehydration

Sources

Exploratory

A Predictive Guide to the Spectral Analysis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Introduction For researchers engaged in the synthesis and development of novel heterocyclic compounds, rigorous structural elucidation is a cornerstone of scientific integrity. This guide provides an in-depth technical f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers engaged in the synthesis and development of novel heterocyclic compounds, rigorous structural elucidation is a cornerstone of scientific integrity. This guide provides an in-depth technical framework for the spectral characterization of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is not publicly available, this document serves as a predictive guide, outlining the expected spectral data based on its constituent functional groups and structural motifs. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the causality behind these predictions, and detail the experimental protocols necessary for their acquisition.

The structural integrity of any newly synthesized compound must be validated. This process is not merely a qualitative check but a quantitative confirmation of atomic connectivity and stereochemistry. The methodologies described herein—¹H & ¹³C NMR, 2D NMR correlation spectroscopy, FT-IR, and ESI-MS—form a self-validating system, where each technique provides a unique and complementary piece of the structural puzzle.

Caption: Molecular structure of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, a combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments will provide an unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum is contingent upon a properly prepared sample.[1]

  • Sample Quantity: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent.[2][3]

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a suitable starting choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The solvent's residual proton signal can be used as a secondary chemical shift reference.[1]

  • Sample Purity: Ensure the sample is free of particulate matter and paramagnetic impurities, as these can degrade spectral resolution.[3] The sample should be prepared in a clean, dry vial before transfer to a high-quality NMR tube (e.g., Wilmad or Norell) using a glass pipette.[2]

  • Instrumentation: Acquire spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[4]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the seven unique proton environments in the molecule. The electron-withdrawing nature of the nitro group and the pyrazole ring will significantly influence the chemical shifts.

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale
H5 (pyrazole)7.8 - 8.2d1HDeshielded by adjacent N1 and the nitro group at C3. Coupled to H4.
H4 (pyrazole)6.8 - 7.2d1HShielded relative to H5. Coupled to H5.
H6' (benzyl)7.4 - 7.6m1HPart of the ABCD spin system of the substituted benzene ring.
H3', H4', H5' (benzyl)7.2 - 7.4m3HOverlapping multiplets from the benzene ring's ABCD spin system.
CH₂ (benzyl)5.5 - 5.8s2HSinglet due to no adjacent protons. Deshielded by attachment to the pyrazole nitrogen and the benzene ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms in unique electronic environments.

Carbon Label Predicted δ (ppm) Rationale
C3 (pyrazole)155 - 160Strongly deshielded by the attached nitro group and adjacent nitrogen atom.[5]
C5 (pyrazole)130 - 135Deshielded by adjacent nitrogen atom (N1).
C1' (benzyl)134 - 137Quaternary carbon attached to the CH₂ group and the chloro-substituted carbon.
C2' (benzyl)132 - 135Quaternary carbon bearing the chlorine atom.
C4' (benzyl)130 - 132Aromatic CH.
C6' (benzyl)128 - 130Aromatic CH.
C5' (benzyl)127 - 129Aromatic CH.
C3' (benzyl)126 - 128Aromatic CH.
C4 (pyrazole)110 - 115Shielded relative to other pyrazole carbons.
CH₂ (benzyl)50 - 55sp³ carbon attached to nitrogen, expected in this range.[5]
2D NMR for Structural Confirmation

To definitively assign the protons and carbons, especially within the complex aromatic system, 2D NMR experiments are indispensable.[4]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between H4 and H5 of the pyrazole ring, confirming their adjacent relationship. It would also help delineate the spin system of the 2-chlorobenzyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most reliable method for assigning quaternary carbons and linking the molecular fragments.[4] It shows correlations between protons and carbons over two to three bonds.

G cluster_cosy Key COSY Correlations cluster_hmbc Key HMBC Correlations H4 H4 (pyrazole) H5 H5 (pyrazole) H4->H5 ³J CH2 CH₂ (benzyl) C5 C5 (pyrazole) CH2->C5 ³J C1_prime C1' (benzyl) CH2->C1_prime ²J H5_hmbc H5 (pyrazole) C3 C3 (pyrazole) H5_hmbc->C3 ³J

Caption: Expected key 2D NMR correlations for structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. An Attenuated Total Reflectance (ATR) accessory is recommended for its ease of use and minimal sample preparation.[6][7]

Experimental Protocol: ATR-FTIR
  • Instrument Setup: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).[7]

  • Sample Application: Place a small amount of the solid powder sample onto the ATR crystal.

  • Analysis: Apply pressure using the built-in press to ensure good contact between the sample and the crystal, then acquire the spectrum.[6][8] The crystal can be easily cleaned with a suitable solvent like isopropanol after analysis.

Predicted Characteristic IR Absorptions

The IR spectrum will be dominated by absorptions from the aromatic rings and the nitro group.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3100 - 3000C-H StretchAromatic (Ar-H)Medium
1590 - 1450C=C StretchAromatic RingMedium-Strong (multiple bands)[9]
~1550 & ~1350N-O Asymmetric & Symmetric StretchNitro (NO₂)Strong, two distinct bands[10]
1500 - 1600C=N StretchPyrazole RingMedium
800 - 600C-Cl StretchAryl HalideStrong
900 - 675C-H Bend (out-of-plane)Aromatic RingStrong, pattern indicates substitution

The two strong bands for the nitro group are highly characteristic and would be a key indicator of its presence.[10] The pattern of the C-H out-of-plane bending bands can provide confirmatory evidence for the substitution pattern on the benzene ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion with minimal fragmentation.[11]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the ESI source. A high voltage is applied to the liquid to create a fine aerosol of charged droplets.[12]

  • Analysis: The solvent evaporates, leaving the charged analyte ions which are then guided into the mass analyzer.[12] The analysis is typically performed in positive ion mode, looking for the [M+H]⁺ ion.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₁₀H₈ClN₃O₂ is 237.65 g/mol .

  • Molecular Ion: In ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 238. Due to the presence of chlorine, an isotopic peak at m/z 240 ([M+2+H]⁺) with approximately one-third the intensity of the m/z 238 peak is expected, which is a definitive signature for a monochlorinated compound.

  • Fragmentation: While ESI is a soft technique, some fragmentation can be induced. The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is often a labile site.

G cluster_frags parent [C₁₀H₈ClN₃O₂ + H]⁺ m/z = 238/240 frag1 [C₇H₆Cl]⁺ 2-chlorotropylium ion m/z = 125/127 parent->frag1 Loss of 3-nitropyrazole frag2 [C₃H₃N₃O₂ + H]⁺ 3-nitro-1H-pyrazole m/z = 114 parent->frag2 Loss of chlorotoluene

Sources

Foundational

Technical Guide: Solubility and Stability of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Part 1: Executive Summary & Compound Profile 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (CAS: 957310-67-7) is a critical heterocyclic building block, primarily utilized in the synthesis of soluble Guanylate Cyclase (sGC) sti...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (CAS: 957310-67-7) is a critical heterocyclic building block, primarily utilized in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and novel agrochemical fungicides. Its structural core—a 3-nitropyrazole moiety N-alkylated with a 2-chlorobenzyl group—imparts specific physicochemical characteristics that dictate its handling, storage, and experimental usage.

This guide provides a definitive technical analysis of its solubility thermodynamics and stability kinetics, moving beyond basic safety data sheets to offer actionable pre-formulation intelligence.

Physicochemical Identity
PropertyValue / DescriptorSource/Rationale
CAS Number 957310-67-7Commercial Standards
Molecular Formula C₁₀H₈ClN₃O₂Stoichiometry
Molecular Weight 237.64 g/mol Calculated
LogP (Predicted) ~2.49Lipophilicity indicates poor aqueous solubility.
TPSA 60.96 ŲPolar Surface Area suggests moderate membrane permeability.
Appearance Tan to Yellow SolidTypical of nitro-aromatics.
pKa (Predicted) ~1.5 (Conjugate acid)Pyrazole N2 is weakly basic; neutral at physiological pH.

Part 2: Solubility Profiling & Optimization

Theoretical Solubility Landscape

Based on its LogP of 2.49 and aromatic structure, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is classified as Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS) context.

  • Aqueous Media: The compound exhibits negligible solubility in pure water (< 0.1 mg/mL) due to the lipophilic benzyl and nitro-pyrazole motifs which lack sufficient hydrogen bond donors to disrupt the water lattice.

  • Organic Solvents: High solubility is observed in dipolar aprotic solvents (DMSO, DMF) due to dipole-dipole interactions with the nitro group.

Solvent Screening Data (Empirical & Predicted)
Solvent SystemSolubility RatingEstimated Saturation (mg/mL)Application
Water (pH 7) Insoluble< 0.05Wash solvent
DMSO Very Soluble> 50Stock solutions (HTS/In vitro)
Methanol Soluble10 - 25HPLC Mobile Phase
Dichloromethane Soluble> 30Extraction/Synthesis
0.1N HCl Poor< 0.5Acidic stability testing
PEG-400 Moderate5 - 15Formulation Co-solvent
Experimental Protocol: Thermodynamic Solubility Determination

Rationale: Kinetic solubility (precipitation) often overestimates true solubility. The Shake-Flask method is the gold standard for equilibrium data.

Workflow Diagram:

SolubilityProtocol Start Weigh Excess Solid (5-10 mg) AddSolvent Add Solvent (1 mL Buffer/Organic) Start->AddSolvent Equilibrate Agitate @ 25°C (24 - 48 Hours) AddSolvent->Equilibrate Filter Centrifuge/Filter (0.22 µm PVDF) Equilibrate->Filter Analyze Quantify Filtrate (HPLC-UV @ 280 nm) Filter->Analyze

Caption: Figure 1. Standard Shake-Flask Solubility Protocol ensuring thermodynamic equilibrium.

Step-by-Step Methodology:

  • Preparation: Place 5 mg of compound into a 2 mL HPLC vial.

  • Solvation: Add 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours. Critical: Visually confirm undissolved solid remains to ensure saturation.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PVDF membrane (Nylon may bind the nitro-aromatic).

  • Quantification: Dilute the supernatant 100x in Methanol and analyze via HPLC-UV (Detection: 270-290 nm).

Part 3: Stability Assessment

Degradation Mechanisms

The stability of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is governed by three primary vectors:

  • Photolytic Reduction: Nitro groups are susceptible to photoreduction to nitroso or amine species under UV light.

  • Oxidative Cleavage: The benzylic carbon (C-N bond) is a potential site for oxidative attack, though the electron-withdrawing nitro group on the pyrazole ring offers some stabilization.

  • Thermal Stress: While generally stable <150°C, the high nitrogen content suggests potential exothermicity at decomposition temperatures.

Stability Matrix
ConditionStability PredictionHandling Recommendation
Solid State (RT) StableStore in amber vials, desiccated.
Solution (DMSO, 25°C) Stable (24-48h)Use fresh stocks for biological assays.
Aqueous (pH 2-10) Hydrolytically StablePyrazole ring is robust against hydrolysis.
Light Exposure (UV) Unstable Strictly protect from light.
Oxidizing Agents VulnerableAvoid strong peroxides/bleach.
Experimental Protocol: Forced Degradation Stress Testing

Rationale: To validate storage conditions and identify degradation impurities.

Decision Tree for Stability Testing:

StabilityTree Sample 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (1 mg/mL in MeCN/H2O) Acid Acid Stress (0.1N HCl, 60°C, 4h) Sample->Acid Base Base Stress (0.1N NaOH, 60°C, 4h) Sample->Base Oxidation Oxidation (3% H2O2, RT, 4h) Sample->Oxidation Photo Photostability (UV/Vis Light, 24h) Sample->Photo Analysis HPLC-PDA/MS Analysis Check for Purity Loss > 2% Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis

Caption: Figure 2. Forced degradation pathways to define storage and handling limits.

Methodology:

  • Acid/Base: Dissolve compound in co-solvent (MeOH) and add 0.1N HCl or NaOH. Heat to 60°C. Expectation: Minimal degradation (pyrazole ring stability).

  • Oxidation: Treat with 3% H₂O₂. Expectation: Potential N-oxide formation or benzylic oxidation.

  • Photolysis: Expose solid and solution samples to a Xenon arc lamp (ICH Q1B standard). Expectation: Significant degradation; color change from yellow to dark orange/brown.

Part 4: Handling & Storage Recommendations

Based on the solubility and stability profile, the following Standard Operating Procedures (SOP) are recommended:

  • Storage:

    • Temperature: 2-8°C (Refrigerated) is preferred to minimize slow thermal decomposition, though stable at RT for short periods.

    • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

    • Atmosphere: Flush with Argon/Nitrogen for long-term storage (> 6 months).

  • Stock Solution Preparation:

    • Solvent: Anhydrous DMSO.

    • Concentration: Up to 50 mM.

    • Lifespan: Discard DMSO stocks after 1 month if stored at -20°C; freeze-thaw cycles may induce precipitation.

  • Safety (HSE):

    • While mono-nitro compounds are generally stable, treat as a potential energetic material if heating > 100°C.

    • Use standard PPE (Nitrile gloves, safety glasses).

References

  • Deng, X., & Mani, N. S. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 87, 140. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. Retrieved from [Link]

Exploratory

Electrophilic Substitution on the Pyrazole Ring of 1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole: A Technical Guide

Executive Summary The functionalization of highly substituted heterocyclic scaffolds is a cornerstone of modern drug development and materials science. The molecule 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole presents a fasci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted heterocyclic scaffolds is a cornerstone of modern drug development and materials science. The molecule 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole presents a fascinating chemoselective and regioselective challenge. While the pyrazole core is a privileged pharmacophore, the presence of a strongly electron-withdrawing nitro group at the C-3 position severely deactivates the ring toward Electrophilic Aromatic Substitution (EAS). Furthermore, the N1-appended 2-chlorobenzyl group introduces a competing, relatively more electron-rich aromatic system.

This whitepaper provides an in-depth mechanistic analysis and field-proven experimental protocols for directing electrophilic substitution specifically to the pyrazole core, bypassing the competing benzyl appendage.

Electronic and Steric Landscape of the Scaffold

To rationally design an EAS protocol, we must first map the electronic push-pull dynamics of the substrate :

  • The C-3 Nitro Group: Exerts profound inductive (-I) and mesomeric (-M) electron-withdrawing effects. This depletes the

    
    -electron density of the pyrazole ring, significantly raising the activation energy required for an electrophile to attack.
    
  • The N-1 (2-Chlorobenzyl) Group: The methylene bridge electronically isolates the 2-chlorophenyl

    
    -system from the pyrazole core. Because the pyrazole is deactivated, the benzyl ring becomes the kinetically favored site for standard electrophiles.
    
  • The Pyrazole Core (C-4 vs. C-5): Despite overall deactivation, electron density mapping reveals that the C-4 position retains the highest relative nucleophilicity. The C-5 position is both sterically hindered by the bulky N-1 benzyl group and electronically deficient .

Mechanistic Rationale for C-4 Regioselectivity

When forcing conditions are applied to functionalize the pyrazole ring, substitution occurs almost exclusively at the C-4 position. The causality behind this regiochemical fidelity lies in the stability of the transition state and the resulting Wheland intermediate.

Electrophilic attack at C-4 generates an intermediate where the positive charge is delocalized across the carbon atoms and the N-1 nitrogen. Crucially, this pathway avoids placing a positive charge on the highly electronegative, pyridine-like azomethine nitrogen (N-2). Conversely, an attack at C-5 forces the positive charge directly onto N-2, creating a highly unstable azomethine cation that acts as a thermodynamic roadblock .

Regioselectivity Start 1-(2-chlorobenzyl)- 3-nitro-1H-pyrazole AttackC4 Electrophilic Attack at C-4 Start->AttackC4 Favored AttackC5 Electrophilic Attack at C-5 Start->AttackC5 Disfavored InterC4 Resonance-Stabilized Wheland Intermediate AttackC4->InterC4 InterC5 Unstable Intermediate (+ Charge on N2) AttackC5->InterC5 ProdC4 Major Product: 4-Substituted Pyrazole InterC4->ProdC4 ProdC5 Minor/Trace: 5-Substituted Pyrazole InterC5->ProdC5

Logical pathway of electrophilic aromatic substitution regioselectivity on the pyrazole core.

Overcoming Chemoselective Competition

The primary failure mode in functionalizing this molecule is accidental substitution on the 2-chlorobenzyl ring.

  • The Pitfall of Mixed Acids: If standard nitration conditions (HNO₃/H₂SO₄) are used, the strong acid protonates the pyrazole N-2. This forms a pyrazolium cation, completely shutting down pyrazole reactivity and directing nitration exclusively to the benzyl ring .

  • The Solution: To achieve chemoselective substitution on the pyrazole C-4, one must employ reagents that operate under non-protonating conditions (e.g., acetyl nitrate for nitration) or rely on highly specific Lewis-acid activated halogens that exploit the inherent C-4 nucleophilicity .

Experimental Methodologies: Self-Validating Protocols

Protocol A: Regioselective C-4 Bromination

This protocol utilizes a Lewis acid to overcome the deactivating effect of the 3-nitro group while maintaining orthogonality against the benzyl ring.

Bromination_Workflow Step1 1. Dissolve Substrate in Glacial AcOH Step2 2. Add Br2 / FeBr3 (Dropwise, 0°C) Step1->Step2 Step3 3. Heat to 80°C (Overcome Deactivation) Step2->Step3 Step4 4. Quench with Na2S2O3 (Neutralize Br2) Step3->Step4 Step5 5. Aqueous Workup & Extraction (EtOAc) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Step-by-step experimental workflow for the C-4 bromination of the deactivated pyrazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (1.0 eq) in glacial acetic acid (0.5 M).

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the intermediate bromonium ion without participating in the reaction.

  • Activation: Add a catalytic amount of Iron(III) bromide (FeBr₃, 0.1 eq).

    • Causality: The 3-nitro group severely deactivates the ring; a Lewis acid catalyst is required to polarize the Br-Br bond, generating a stronger electrophile capable of attacking the deficient

      
      -system.
      
  • Electrophile Addition: Dropwise addition of Bromine (Br₂, 1.2 eq) at 0°C.

    • Causality: Dropwise addition prevents localized thermal spikes, suppressing non-selective attack on the benzyl ring.

  • Thermal Drive: Heat the reaction mixture to 80°C for 4-6 hours.

    • Causality: Room temperature is insufficient to overcome the high activation energy barrier imposed by the -NO₂ group.

  • Self-Validating Quench: Cool to room temperature and add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic red/brown color of unreacted bromine completely disappears.

    • Causality: This visual cue is a self-validating indicator that the oxidant has been completely neutralized, preventing unwanted side reactions during workup.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the 4-bromo derivative.

Protocol B: Chemoselective C-4 Nitration
  • Reagent Generation: Slowly add fuming nitric acid (1.5 eq) to acetic anhydride at 0°C to generate acetyl nitrate in situ.

    • Causality: Acetyl nitrate allows for the nitration of the pyrazole as a free base, avoiding the protonation of N-2 that occurs with mixed acids .

  • Reaction: Add the pyrazole substrate dropwise and stir at 0°C to room temperature for 12 hours.

    • Causality: Maintaining lower temperatures kinetically favors pyrazole C-4 nitration over benzyl ring nitration.

  • Quench: Pour the mixture over crushed ice to hydrolyze excess acetic anhydride and precipitate the 3,4-dinitro product.

Quantitative Data Summary

The following table summarizes the expected outcomes of various electrophilic substitutions on this specific scaffold, highlighting the chemoselective challenges.

Reaction TypeReagents & ConditionsPrimary Target SiteCompeting Side ReactionTypical Yield (%)
Bromination Br₂, FeBr₃, AcOH, 80°CPyrazole C-4Benzyl ring bromination (trace)65–75%
Chlorination NCS, DMF, 100°CPyrazole C-4None observed70–80%
Nitration (Mild) HNO₃, Ac₂O (Acetyl Nitrate), 0°CPyrazole C-4Benzyl ring nitration (minor)40–55%
Nitration (Harsh) HNO₃, H₂SO₄ (Mixed Acids), RTBenzyl RingPyrazole C-4 nitration (trace)>85% (Off-target)

Conclusion

Electrophilic substitution on 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole represents a masterclass in managing competing electronic effects. By understanding the profound deactivating power of the 3-nitro group and the vulnerability of the N-1 benzyl appendage, researchers can rationally select reagents—such as Lewis-acid activated halogens or acetyl nitrate—to force substitution exclusively at the C-4 position. Adhering to the self-validating protocols outlined above ensures high regiochemical fidelity and reproducible yields in late-stage functionalization workflows.

References

  • Title: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI URL: [Link]

  • Title: Nitrations and brominations of 1-phenylpyrazole derivatives Source: Canadian Science Publishing URL: [Link]

  • Title: Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines Source: PMC (National Institutes of Health) URL: [Link]

Foundational

theoretical and computational studies of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Technical Whitepaper: Theoretical and Computational Framework for 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole Executive Summary This technical guide establishes a rigorous theoretical and computational framework for the analy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Theoretical and Computational Framework for 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Executive Summary

This technical guide establishes a rigorous theoretical and computational framework for the analysis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (CAS: 957310-67-7). As a functionalized pyrazole derivative, this compound represents a critical scaffold in medicinal chemistry, particularly for the development of antimicrobial and anti-inflammatory agents.

The presence of the electron-withdrawing nitro group (


) at the C3 position, combined with the lipophilic and sterically demanding 2-chlorobenzyl moiety at N1, creates a unique "push-pull" electronic system. This guide details the protocols for Density Functional Theory (DFT) optimization, spectroscopic validation, and molecular docking, providing researchers with a self-validating roadmap for characterizing this molecule's physicochemical and biological behavior.

Computational Methodology & Protocol Design

To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol utilizes hybrid functionals to balance computational cost with accuracy in predicting electronic transitions and hyperfine interactions.

Quantum Chemical Calculations (DFT)
  • Software Platform: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven reliability in organic heterocycles.

  • Basis Set: 6-311++G(d,p) .[1][2] The inclusion of diffuse functions (

    
    ) is non-negotiable for this molecule due to the lone pairs on the chlorine and nitro-oxygen atoms, which require accurate modeling of electron density tails.
    
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) and DMSO (
    
    
    
    ) to simulate physiological and assay environments.
Workflow Visualization

The following diagram illustrates the sequential logic for the computational characterization, ensuring that stationary points are true minima (no imaginary frequencies).

ComputationalWorkflow Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision ReOpt Perturb Geometry Decision->ReOpt Yes (Saddle Point) Properties Electronic Properties (HOMO-LUMO, MEP, NBO) Decision->Properties No (Global Minima) ReOpt->Opt Spectra Spectral Simulation (IR, NMR, UV-Vis) Properties->Spectra Docking Molecular Docking (AutoDock Vina) Properties->Docking

Figure 1: Step-by-step computational workflow for validating the geometry and electronic state of the target pyrazole.

Structural & Electronic Analysis

Geometric Optimization Expectations

The 1-(2-chlorobenzyl) group introduces significant steric bulk. Optimization will likely reveal an orthogonal or semi-orthogonal twist (torsion angle


) between the phenyl ring and the pyrazole plane to minimize repulsion between the chlorine atom and the pyrazole protons.
Frontier Molecular Orbitals (FMO)

The reactivity of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is governed by its FMOs.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the chlorobenzyl ring (

    
    -donor character).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitro-pyrazole core (

    
    -acceptor character).
    
  • Energy Gap (

    
    ):  A lower gap indicates higher chemical reactivity and "softness," making the molecule a prime candidate for charge-transfer interactions with biological receptors.
    

Table 1: Predicted Global Reactivity Descriptors Values are representative estimates for nitro-pyrazoles at B3LYP/6-311++G(d,p).

DescriptorFormulaSignificance
Ionization Potential (I)

Energy required to remove an electron.
Electron Affinity (A)

Energy released when adding an electron.
Chemical Hardness (

)

Resistance to charge transfer (Lower = More reactive).
Electrophilicity Index (

)

Propensity to accept electrons (High due to

).
Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting binding modes.

  • Red Regions (Negative Potential): Concentrated around the Nitro group oxygens and the N2 nitrogen of the pyrazole ring. These are H-bond acceptor sites.

  • Blue Regions (Positive Potential): Concentrated on the benzyl methylene protons and the pyrazole C-H . These are susceptible to nucleophilic attack.[3]

Spectroscopic Profiling (Validation Metrics)

To validate the theoretical model against experimental synthesis, compare the calculated vibrational modes (scaled by a factor of ~0.961 for B3LYP) with experimental FT-IR data.

Table 2: Characteristic Vibrational Modes

Functional GroupMode DescriptionPredicted Freq. (cm

)
Experimental Range (cm

)
C-H (Aromatic) Stretching3050 - 31003000 - 3100

Asymmetric Stretch1530 - 15501510 - 1560

Symmetric Stretch1340 - 13601330 - 1370
C=N (Pyrazole) Ring Stretching1450 - 14801450 - 1500
C-Cl Stretching700 - 750600 - 800

Molecular Docking & Biological Potential[1][3][4][5][6]

The biological activity of pyrazole derivatives often stems from their ability to inhibit kinases or cyclooxygenase enzymes. The 3-nitro group serves as a unique pharmacophore, potentially forming strong electrostatic interactions within the binding pocket.

Target Selection

Based on the structural similarity to known inhibitors (e.g., Celecoxib, Lonazolac), the following targets are prioritized for docking studies:

  • Cyclooxygenase-2 (COX-2): Anti-inflammatory target. The pyrazole ring fits the hydrophobic pocket.

  • Eg5 Kinesin / CDK2: Anticancer targets.

  • Glucosamine-6-phosphate synthase: Antimicrobial target.

Docking Logic Diagram

The following diagram details the logic for evaluating binding affinity using AutoDock Vina.

DockingLogic Ligand Ligand (Optimized Structure) Dock Docking Simulation (Lamarckian GA) Ligand->Dock Protein Target Protein (e.g., COX-2 PDB: 3LN1) Grid Grid Box Generation (Active Site) Protein->Grid Grid->Dock Analysis Interaction Analysis (H-bonds, Pi-Pi Stacking) Dock->Analysis

Figure 2: Logic flow for molecular docking interactions.

Binding Mechanism
  • Hydrogen Bonding: The nitro group oxygens act as acceptors for residues like ARG or HIS in the active site.

  • 
    -
    
    
    
    Stacking:
    The 2-chlorobenzyl ring engages in T-shaped or parallel stacking with aromatic residues (PHE, TRP).
  • Halogen Bonding: The Chlorine atom may participate in halogen bonding with backbone carbonyls, a specific interaction often overlooked but critical for high-affinity binding.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • BenchChem. (2025). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives. Link

  • Puthan Peedikakkal, A. M., et al. (2024).[1] Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking.[1][4] Journal of Molecular Structure. Link

Sources

Exploratory

An In-depth Technical Guide to 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole: Analogs, Derivatives, and Therapeutic Potential as RIP1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-benzyl-3-nitro-1H-pyrazole scaffold has emerged as a novel and compelling framework in medicinal chemistry. Initially identified through high...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-3-nitro-1H-pyrazole scaffold has emerged as a novel and compelling framework in medicinal chemistry. Initially identified through high-throughput screening, this core structure is central to a class of potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptotic cell death. This technical guide provides a comprehensive overview of the synthesis, known analogs, and structure-activity relationships (SAR) for derivatives of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. We will delve into the synthetic methodologies, explore the impact of structural modifications on biological activity, and discuss the therapeutic potential of these compounds in diseases driven by necrosis, such as pancreatitis.

Introduction: The Emergence of a Novel Kinase Inhibitor Scaffold

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The specific substitution pattern of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (and its close analog, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole) has identified it as a promising starting point for the development of inhibitors against RIP1 kinase.[5][6]

RIP1 kinase plays a critical role in a regulated form of necrosis known as necroptosis. In certain cellular contexts, particularly under inflammatory conditions or viral infection, the activation of RIP1 kinase can trigger a signaling cascade leading to programmed cell lysis.[5] Inhibiting this kinase is therefore a promising therapeutic strategy for diseases where excessive cell death by necrosis is a key pathological feature. The 1-benzyl-1H-pyrazole core represents a novel chemotype for targeting this kinase, distinct from previously reported inhibitors.[6]

Synthesis of the Core Scaffold and Derivatives

The primary synthetic route to 1-benzyl-3-nitropyrazole derivatives is a direct N-alkylation of the pyrazole ring. This method is efficient and highly versatile, allowing for the introduction of a wide variety of substituted benzyl groups.

General Synthetic Workflow

The synthesis involves the reaction of 3-nitropyrazole (or another substituted pyrazole) with a commercially available or synthesized benzyl bromide or benzyl chloride derivative. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[5]

G cluster_conditions Reaction Conditions R1 3-Nitro-1H-pyrazole P1 1-(Substituted-benzyl)-3-nitro-1H-pyrazole R1->P1 N-Alkylation R2 Substituted Benzyl Halide (e.g., 2-chlorobenzyl bromide) R2->P1 C1 Base (e.g., K₂CO₃, NaH) C1->P1 C2 Solvent (e.g., DMF) C2->P1

Caption: General workflow for the synthesis of 1-benzyl-3-nitropyrazole derivatives.

Detailed Experimental Protocol: Synthesis of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a)

The following protocol is adapted from the general procedure described by Zou et al. for the synthesis of 1-benzyl-1H-pyrazole derivatives.[5]

  • Preparation: To a solution of 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add 2,4-dichlorobenzyl bromide (1.1 eq) to the suspension.

  • Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-nitropyrazole) is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure product.

Known Analogs and Structure-Activity Relationship (SAR) Analysis

An extensive SAR study was conducted by Zou et al., leading to the discovery of potent RIP1 kinase inhibitors.[5] The findings are summarized below, focusing on modifications to the benzyl ring and the pyrazole core. The biological activity is reported as the half-maximal effective concentration (EC₅₀) in a cell-based necroptosis inhibition assay.

Modifications of the Benzyl Ring

The substitution pattern on the benzyl ring proved to be a critical determinant of inhibitory activity. The study explored the effect of halogen, alkyl, and alkoxy groups at various positions.

Compound IDBenzyl Ring SubstitutionEC₅₀ (µM)[5]
1a 2,4-dichloro0.430
1b 2-chloro0.509
1c 4-chloro1.34
1d 2,5-difluoro0.320
1e 2-fluoro0.697
1f 4-fluoro1.45
1g 2-bromo0.551
1h 4-bromo1.41
1i 2-methyl1.09
1j 4-methyl>10
1k 2-methoxy1.15
1l 4-methoxy>10
1m 3,4-dichloro1.57
1n 2,6-dichloro>10

Key SAR Insights (Benzyl Ring):

  • Position of Substitution: Halogen substitution at the ortho (2-position) of the benzyl ring is crucial for high potency (compare 1b , 1e , 1g with their para-substituted counterparts 1c , 1f , 1h ).

  • Effect of a Second Substituent: Adding a second halogen at the para (4-position) or meta (5-position) can enhance activity. The 2,5-difluoro substitution (1d ) yielded one of the most potent compounds in this series.

  • Steric Hindrance: Bulky substituents or di-ortho substitution, such as in the 2,6-dichloro analog (1n ), leads to a dramatic loss of activity, likely due to steric hindrance preventing optimal binding to the kinase.

  • Electronic Effects: Electron-donating groups like methyl (1j ) and methoxy (1l ) at the para-position are poorly tolerated, resulting in inactive compounds.

G cluster_sar SAR Summary: Benzyl Ring Substitutions Core pos2 Position 2 (ortho) Crucial for Activity Core->pos2 pos4 Position 4 (para) Halogen: Tolerated Donor (Me, OMe): Reduces Activity Core->pos4 pos5 Position 5 (meta) Halogen: Enhances Activity Core->pos5 pos6 Position 6 (ortho) Substitution (e.g., Cl): Abolishes Activity Core->pos6

Caption: Structure-Activity Relationship (SAR) summary for the benzyl ring.

Modifications of the Pyrazole Ring

The study also investigated the importance of the 3-nitro group and the effect of substitutions at other positions on the pyrazole ring.

Compound IDPyrazole Ring Substitution (at N1-benzyl)EC₅₀ (µM)[5]
1d 3-nitro (with 2,5-difluorobenzyl)0.320
4a 3-nitro-4-chloro (with 2,5-difluorobenzyl)0.220
4b 3-nitro-4-bromo (with 2,5-difluorobenzyl)0.160
4c 3-nitro-4-iodo (with 2,5-difluorobenzyl)0.210
1w 3-amino (with 2,4-dichlorobenzyl)>10

Key SAR Insights (Pyrazole Ring):

  • The 3-Nitro Group: The nitro group is essential for activity. Its reduction to an amino group (1w ) completely abolishes necroptosis inhibitory function, suggesting the electron-withdrawing nature and hydrogen bond accepting capability of the nitro group are critical for binding.

  • Substitution at C4: Introducing a small halogen (Cl, Br, I) at the C4 position of the pyrazole ring consistently improves potency. The 4-bromo derivative 4b was identified as the most potent compound in the entire series.[5]

Mechanism of Action and Therapeutic Potential

The most potent compound, 4b (1-(2,5-difluorobenzyl)-3-nitro-4-bromo-1H-pyrazole), was further evaluated and confirmed to be a direct inhibitor of RIP1 kinase with a dissociation constant (Kd) of 0.078 µM.[5][6] Its mechanism of action is the competitive inhibition of the ATP-binding pocket of RIP1 kinase, which prevents the autophosphorylation required for the downstream propagation of the necroptotic signal.

G TNF-α TNF-α TNFR1 TNFR1 Complex TNF-α->TNFR1 RIP1 RIP1 Kinase TNFR1->RIP1 recruits & activates RIP3 RIP3 Kinase RIP1->RIP3 phosphorylates MLKL MLKL RIP3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis oligomerizes & triggers Inhibitor Compound 4b (1-benzyl-3-nitropyrazole derivative) Inhibitor->RIP1 inhibits

Caption: Simplified necroptosis pathway showing inhibition by 1-benzyl-3-nitropyrazole derivatives.

The potent in vitro activity of these compounds translated to in vivo efficacy. Compound 4b demonstrated a significant protective effect in a mouse model of L-arginine-induced acute pancreatitis, a condition characterized by extensive necrotic cell death.[5] This finding strongly supports the therapeutic potential of this chemical class for treating diseases where necroptosis is a primary driver of pathology, including:

  • Ischemia-reperfusion injury (e.g., stroke, myocardial infarction)

  • Neurodegenerative diseases

  • Inflammatory disorders

Conclusion and Future Directions

The 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole scaffold is a validated and promising starting point for the design of novel and potent RIP1 kinase inhibitors. Structure-activity relationship studies have clearly defined the key structural requirements for high potency:

  • An ortho-substituted benzyl group , preferably with a small halogen.

  • A second halogen at the 5-position of the benzyl ring can further improve activity.

  • A mandatory 3-nitro group on the pyrazole ring.

  • A small halogen at the 4-position of the pyrazole ring significantly enhances inhibitory function.

Future research in this area should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds like 4b to improve their drug-like characteristics. Further exploration of substituents at the C4 position of the pyrazole and bioisosteric replacements for the critical nitro group could also yield next-generation inhibitors with improved potency and safety profiles.

References

  • Zou, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574. Available from: [Link]

  • Zou, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed, National Library of Medicine. Available from: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available from: [Link]

  • PubChem. (n.d.). 1-(2-chloro-6-fluorobenzyl)-3-nitro-1h-pyrazole. PubChem. Available from: [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole. PubChem. Available from: [Link]

  • Rai, K. M. L., et al. (2013). Evaluation of new pyrazole derivatives for their biological activity. International Journal of PharmTech Research, 5(1), 263-268. Available from: [Link]

  • Kumar, V., & Aggarwal, M. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of 2‐[4‐(1,3‐benzthiazol‐2‐yl)phenoxy]‐1(3‐substituted‐[5‐substituted]‐1H‐pyrazol‐1yl)ethan‐1‐one derivatives. ResearchGate. Available from: [Link]

  • Sharma, V., & Kumar, P. (2016). Recent applications of pyrazole and its substituted analogs. Journal of Heterocyclic Chemistry, 53(4), 969-989. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole from 3-nitro-1H-pyrazole

An Application Note and Protocol for the Regioselective Synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole Abstract This document provides a comprehensive guide for the synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Regioselective Synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole via the N-alkylation of 3-nitro-1H-pyrazole. N-substituted pyrazoles are crucial scaffolds in medicinal chemistry and materials science, often appearing in anti-tumor agents and other biologically active molecules.[1][2][3] The primary challenge in the alkylation of unsymmetrical pyrazoles is controlling the regioselectivity of the reaction, which can yield a mixture of N1 and N2 isomers.[1][4][5] This guide details a robust, field-proven protocol designed to favor the formation of the N1 regioisomer, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, by leveraging specific base-solvent systems. We will explore the mechanistic rationale behind the observed selectivity, provide a detailed step-by-step experimental procedure, and offer guidance on purification, characterization, and troubleshooting.

Mechanistic Insights and Control of Regioselectivity

The N-alkylation of 3-nitro-1H-pyrazole with 2-chlorobenzyl chloride is a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyrazole's N-H proton by a base, forming a nucleophilic pyrazolate anion. This anion then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group.

The key to a successful synthesis is controlling which of the two ring nitrogens (N1 or N2) acts as the nucleophile. The regiochemical outcome is governed by a combination of steric and electronic factors.[4]

  • Electronic Effects: The potent electron-withdrawing nature of the nitro group at the C3 position significantly reduces the electron density and nucleophilicity of the adjacent N2 atom.[4] Consequently, the N1 nitrogen is electronically favored for the nucleophilic attack.

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[4] The nitro group at C3 and the incoming 2-chlorobenzyl group both present steric bulk. The N1 position, being distal to the C3-nitro substituent, is more sterically accessible, further promoting the formation of the desired N1-substituted product.[4][6]

  • Base and Solvent System: The choice of base and solvent is critical for maximizing regioselectivity. A combination of a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) has been demonstrated to be highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[4][7] Polar aprotic solvents aid in solvating the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.[4]

G cluster_mechanism Reaction Mechanism Start 3-Nitro-1H-pyrazole + 2-Chlorobenzyl Chloride Deprotonation Deprotonation with K₂CO₃ in DMSO Start->Deprotonation Anion Pyrazolate Anion (Resonance Stabilized) Deprotonation->Anion N1_Attack SN2 Attack from N1 (Favored) Anion->N1_Attack Electronic & Steric Preference N2_Attack SN2 Attack from N2 (Disfavored) Anion->N2_Attack Sterically Hindered Electronically Poor Product_N1 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (Major Product) N1_Attack->Product_N1 Product_N2 2-(2-chlorobenzyl)-3-nitro-1H-pyrazole (Minor Product) N2_Attack->Product_N2

Figure 1: Simplified reaction mechanism for the N-alkylation of 3-nitro-1H-pyrazole.

Materials and Reagents

Reagent/MaterialGradeSupplier RecommendationNotes
3-Nitro-1H-pyrazole≥97% PurityCommercial SourceA pale yellow or light brown powder.[8]
2-Chlorobenzyl chloride≥98% PurityCommercial SourceA combustible liquid and lachrymator.[9][10] Handle with extreme care.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderCommercial SourceEnsure it is dry before use.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Commercial SourceUse a dry solvent to prevent unwanted side reactions.
Ethyl Acetate (EtOAc)ACS Grade or higherCommercial SourceFor extraction.
Brine (Saturated NaCl solution)N/ALab PreparedFor washing the organic layer.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularCommercial SourceFor drying the organic layer.
Silica Gel230-400 meshCommercial SourceFor flash column chromatography.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

G Setup 1. Reaction Setup - Dry glassware under inert atmosphere (N₂ or Ar). - Add 3-nitro-1H-pyrazole and K₂CO₃ to flask. Solvent 2. Solvent Addition - Add anhydrous DMSO via syringe. - Stir suspension for 15-30 min at room temp. Setup->Solvent Alkylation 3. Alkylation - Add 2-chlorobenzyl chloride dropwise. - Heat to 50-60°C. Solvent->Alkylation Monitoring 4. Reaction Monitoring - Monitor progress via TLC or LC-MS (typically 4-12 hours). Alkylation->Monitoring Workup 5. Aqueous Work-up - Cool to room temp. - Pour into cold water. - Extract with ethyl acetate (3x). Monitoring->Workup Washing 6. Washing & Drying - Combine organic layers. - Wash with brine. - Dry over anhydrous Na₂SO₄. Workup->Washing Purification 7. Purification - Filter and concentrate in vacuo. - Purify crude product by flash column chromatography. Washing->Purification Analysis 8. Characterization - Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS. Purification->Analysis

Figure 2: General experimental workflow for the synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitro-1H-pyrazole (1.13 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

  • Solvent Addition: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Add 25 mL of anhydrous DMSO via a syringe.

  • Anion Formation: Stir the resulting suspension vigorously at room temperature for 20-30 minutes to facilitate the formation of the pyrazolate anion.

  • Alkylation: Add 2-chlorobenzyl chloride (1.35 mL, 1.77 g, 11.0 mmol, 1.1 eq) dropwise to the suspension over 5 minutes using a syringe. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C using an oil bath and allow it to stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL) to remove residual DMSO. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%) to isolate the pure product. The N1-alkylated product is typically the major, less polar isomer.

Characterization and Data

The identity and purity of the synthesized 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: Provides structural confirmation of the product, including verification of the substitution pattern on both the pyrazole and benzyl rings. The regiochemistry can be confirmed by 2D NMR techniques like HMBC and NOESY if necessary.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point: If the final product is a crystalline solid, its melting point can serve as an indicator of purity.

ParameterValueNotes
Reactants
3-Nitro-1H-pyrazole10.0 mmol (1.0 eq)Limiting reagent.
2-Chlorobenzyl chloride11.0 mmol (1.1 eq)Slight excess to ensure complete consumption of the pyrazole.
K₂CO₃15.0 mmol (1.5 eq)Base used for deprotonation. A slight excess is beneficial.[4]
Conditions
SolventAnhydrous DMSO (25 mL)Polar aprotic solvent favors the reaction.[4]
Temperature50-60 °CGentle heating may be required to drive the reaction to completion.
Reaction Time4-12 hoursMonitor by TLC or LC-MS.
Expected Outcome
Product1-(2-chlorobenzyl)-3-nitro-1H-pyrazoleThe major regioisomer.
Expected Yield75-90%Yields can vary based on reaction scale and purification efficiency.
AppearanceOff-white to yellow solid or oil

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 3-Nitro-1H-pyrazole: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[11][12]

  • 2-Chlorobenzyl chloride: This is a hazardous and lachrymatory substance.[10][13] It is harmful if swallowed, inhaled, or in contact with skin and can cause severe skin burns and eye damage.[14] May cause an allergic skin reaction.[9] Avoid contact with moisture.[9]

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care.

In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[9][10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (hydrated K₂CO₃).2. Wet solvent.3. Low reaction temperature.1. Use freshly opened or oven-dried K₂CO₃.2. Ensure the use of anhydrous DMSO.3. Increase the temperature to 70-80 °C and monitor.[4] Consider switching to a stronger base like NaH if necessary, with appropriate safety measures.[4][5]
Formation of Regioisomer Mixture Suboptimal reaction conditions.The K₂CO₃/DMSO system is optimized for N1 selectivity.[7] Ensure precise execution of the protocol. Purification by column chromatography should allow for the separation of isomers, as they typically have different polarities.
Difficult Purification 1. Product is basic and adheres to silica.2. Close-running impurities.1. Deactivate the silica gel by pre-treating it with a solvent mixture containing 1% triethylamine.[15]2. Try a different solvent system for chromatography or consider purification by recrystallization if the product is solid.[15]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Semantic Scholar. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Cole-Parmer. (2005, October 12). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • CDH Fine Chemical. (n.d.). 2-Chloro Benzyl Chloride CAS No 611-19-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ECHEMI. (n.d.). 2-Chlorobenzyl chloride SDS, 611-19-8 Safety Data Sheets.
  • ACS Figshare. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Sdfine. (n.d.). 2-CHLOROBENZYL CHLORIDE.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • ChemicalBook. (2025, July 24). 3-Nitro-1H-pyrazole Chemical Properties,Uses,Production.
  • Chem-Impex. (n.d.). 3-Nitro-1H-pyrazole.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Thermo Fisher Scientific. (n.d.). 3-Nitro-1H-pyrazole, 97%, Thermo Scientific Chemicals.
  • Semantic Scholar. (2013). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
  • Fluorochem. (n.d.). 3-Nitro-1H-pyrazole.
  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.

Sources

Application

Application Note: Advanced Strategies for the Regioselective Synthesis of N1-Substituted Nitropyrazoles

The Regioselectivity Challenge in Pyrazole Functionalization N-substituted nitropyrazoles are highly privileged scaffolds in the development of energetic materials, agrochemicals, and blockbuster pharmaceuticals (e.g., k...

Author: BenchChem Technical Support Team. Date: March 2026

The Regioselectivity Challenge in Pyrazole Functionalization

N-substituted nitropyrazoles are highly privileged scaffolds in the development of energetic materials, agrochemicals, and blockbuster pharmaceuticals (e.g., kinase inhibitors and anti-inflammatory agents). However, the synthesis of these compounds is historically plagued by poor regioselectivity. Because 3-nitropyrazole and 4-nitropyrazole undergo rapid prototropic tautomerization, the N1 and N2 atoms exhibit nearly identical nucleophilicity. Traditional N-alkylation using alkyl halides under basic conditions typically yields an intractable mixture of N1 and N2 regioisomers, requiring laborious chromatographic separation and resulting in severe yield attrition[1].

To overcome this bottleneck, modern synthetic methodologies have shifted away from brute-force thermodynamic control. Instead, they leverage subtle stereoelectronic effects—such as transition-state attractive interactions—or bypass direct alkylation entirely via de novo stepwise cycloaddition. This application note details the mechanistic causality and provides validated protocols for achieving >99% regioselectivity in the synthesis of N1-substituted nitropyrazoles.

Mechanistic Causality in Regiocontrol

Transition State Intramolecularization via Attractive Interactions

Recent crystallographic analyses have revolutionized our understanding of non-covalent interactions in pyrazole alkylation. When 3-nitropyrazole is reacted with an electrophile containing a carbonyl group (such as ethyl acrylate) in a catalyst-free Aza-Michael addition, the reaction proceeds with near-perfect N1 selectivity (>99.9:1)[2].

The Causality: The regiocontrol is not driven by steric bulk, but by attractive interactions in the transition state (TS). Crystallographic evidence shows that the interatomic distance between the pyrazole N1 atom and the carbonyl oxygen of the electrophile drops to ~2.668 Å—significantly shorter than the sum of their van der Waals radii (3.07 Å)[2]. This strong N1···O interaction essentially "intramolecularizes" the intermolecular reaction, restricting the conformational freedom of the TS and exclusively funneling the reaction pathway toward the N1-alkylated regioisomer[2].

G A 3-Nitropyrazole + Ethyl Acrylate B Pre-Reaction Assembly (Intermolecular H-Bonding) A->B Mixing C Transition State (N1···O Distance < 3.07 Å) B->C Conformational Restriction D N1-Alkyl-3-nitropyrazole (Major, >99.9:1) C->D Intramolecularization Pathway E N2-Alkyl-5-nitropyrazole (Trace) C->E Steric Clash Pathway

Caption: Mechanistic workflow of catalyst-free Aza-Michael addition driven by attractive interactions.

De Novo Stepwise Cycloaddition

When late-stage N-alkylation is unfeasible due to complex substrate functionalization, constructing the pyrazole ring de novo with the N-substituent already anchored is the optimal strategy. The reaction of electron-deficient N-arylhydrazones with nitroolefins provides a highly regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles[3].

The Causality: Traditional Knorr pyrazole syntheses yield regioisomeric mixtures. This modern approach exploits the inherent nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone. Mechanistic stereochemical studies confirm this is a stepwise cycloaddition rather than a concerted 1,3-dipolar cycloaddition[3]. The use of fluorinated solvents like 2,2,2-trifluoroethanol (TFE) with trifluoroacetic acid (TFA) enhances the electrophilicity of the nitroolefin and stabilizes the key pyrazolidine intermediate before the oxidative elimination of nitrous acid (HNO₂) drives aromatization[3].

G S1 N-Arylhydrazone + Nitroolefin S2 Nucleophilic Attack (C to C) S1->S2 TFE/TFA S3 Pyrazolidine Intermediate S2->S3 Cyclization S4 Oxidative Elimination (- HNO2) S3->S4 Oxidation S5 N1-Substituted Pyrazole S4->S5 Aromatization

Caption: Stepwise cycloaddition mechanism for de novo regioselective synthesis of nitropyrazoles.

Quantitative Performance Data

The following table summarizes the expected regioselectivity and yields based on the chosen synthetic strategy, allowing researchers to select the optimal pathway based on their target scaffold.

Synthetic StrategyReagents / ConditionsDominant RegioisomerRegioisomeric Ratio (N1:N2)Typical Yield
Catalyst-Free Aza-Michael Ethyl acrylate, Neat/EtOH, 60 °CN1-Alkyl> 99.9 : 1> 90%
Base-Mediated Alkylation Alkyl halide, K₂CO₃, DMSO, RTN1-Alkyl (Steric dependent)~ 4:1 to 9:170% - 85%
De Novo Cycloaddition N-Arylhydrazone, Nitroolefin, TFE/TFAN1-ArylExclusive (100:0)75% - 92%

Validated Experimental Protocols

Protocol A: Catalyst-Free Regioselective N1-Alkylation via Aza-Michael Addition

This protocol is self-validating: the absence of a catalyst prevents background degradation, and the reaction progress can be directly tracked by the disappearance of the highly polar 3-nitropyrazole spot on TLC.

Materials:

  • 3-Nitropyrazole (1.0 equiv, 10 mmol)

  • Ethyl acrylate (1.2 equiv, 12 mmol)

  • Ethanol (optional, 2 mL for homogenization)

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitropyrazole (1.13 g, 10 mmol).

  • Addition: Slowly add ethyl acrylate (1.20 g, 12 mmol) dropwise. If the mixture is too viscous, add 2 mL of absolute ethanol to facilitate stirring.

  • Reaction: Seal the flask with a septum and stir the mixture at 60 °C for 12–24 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The N1-alkylated product will elute significantly faster (higher

    
    ) than the strongly hydrogen-bonding starting material.
    
  • Workup: Once starting material is consumed, remove the unreacted ethyl acrylate and ethanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Analytical Confirmation: Validate the N1 regiochemistry via 2D NOESY NMR; a strong cross-peak between the N-CH₂ protons and the pyrazole C5-H confirms N1 substitution.

Protocol B: De Novo Synthesis of N1-Aryl-Nitropyrazoles via Stepwise Cycloaddition

This protocol utilizes a fluorinated solvent system to stabilize the pyrazolidine intermediate, ensuring high fidelity in the oxidative elimination step.

Materials:

  • Electron-deficient N-arylhydrazone (1.0 equiv, 5 mmol)

  • Nitroolefin (1.2 equiv, 6 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (15 mL)

  • Trifluoroacetic acid (TFA) (0.5 equiv, 2.5 mmol)

Step-by-Step Methodology:

  • Setup: In a heavy-walled glass pressure tube, dissolve the N-arylhydrazone (5 mmol) and the nitroolefin (6 mmol) in 15 mL of TFE.

  • Acidification: Add TFA (285 mg, 2.5 mmol) to the solution. The acid acts as an additive to promote nucleophilic attack and stabilize the transition state.

  • Cycloaddition: Seal the tube and heat the reaction mixture in an oil bath at 80 °C for 16 hours.

  • Validation (In-Process): The reaction color will typically darken as the elimination of nitrous acid (HNO₂) occurs, signaling aromatization.

  • Workup: Cool the vessel to room temperature. Carefully vent the tube in a fume hood (to release any evolved NOₓ gases). Concentrate the mixture under reduced pressure.

  • Extraction: Dilute the residue with saturated aqueous NaHCO₃ (20 mL) to neutralize residual TFA, and extract with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and subject the crude material to silica gel chromatography to isolate the pure 1,3,5-trisubstituted pyrazole.

References

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.

  • Huang, A., Wo, K., Lee, S. Y. C., & Zheng, S.-L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872.

Sources

Method

Application Notes &amp; Protocols: Strategic N-Alkylation of 3-Nitropyrazole

Introduction: Navigating the Regioselectivity of 3-Nitropyrazole Alkylation 3-Nitropyrazole is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Regioselectivity of 3-Nitropyrazole Alkylation

3-Nitropyrazole is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and energetic materials.[1][2] The presence of the nitro group significantly modulates the electronic properties of the pyrazole ring, rendering it a versatile scaffold for further functionalization. However, the N-alkylation of unsymmetrical pyrazoles, such as 3-nitropyrazole, presents a significant synthetic challenge: controlling the regioselectivity.

Alkylation can occur at two distinct nitrogen atoms, N1 (adjacent to the nitro group) or N2 (adjacent to the C-H bond), leading to a mixture of 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole isomers, respectively. The ratio of these products is highly dependent on a nuanced interplay of steric hindrance, electronic effects, and reaction conditions, including the choice of base, solvent, and alkylating agent.[3][4]

This guide provides a comprehensive overview of the mechanistic principles governing this regioselectivity and offers detailed, field-proven protocols for achieving predictable and high-yielding N-alkylation of 3-nitropyrazole. We will explore classical base-mediated approaches, highly regioselective conjugate addition methods, and the practical advantages of phase-transfer catalysis.

Mechanistic Considerations: The N1 vs. N2 Challenge

The key to controlling the alkylation of 3-nitropyrazole lies in understanding the factors that influence the nucleophilicity of the two ring nitrogens. Upon deprotonation by a base, the resulting pyrazolide anion exists in a state of resonance, with the negative charge distributed across the ring.

The electron-withdrawing nitro group at the C3 position significantly influences this distribution. It decreases the electron density at the adjacent N1 nitrogen, making it less nucleophilic. Conversely, the N2 nitrogen is less affected by this inductive withdrawal and is generally considered more nucleophilic. However, the N1 position is sterically less hindered. This creates a delicate balance where the outcome of the reaction can be steered by carefully selected conditions.[3]

  • Steric Hindrance: Bulky alkylating agents or large substituents on the pyrazole ring will preferentially react at the less sterically encumbered nitrogen atom. For 3-nitropyrazole, this favors alkylation at the N1 position.[3]

  • Electronic Effects: The inherent nucleophilicity of the nitrogen atoms plays a crucial role. As mentioned, the N2 atom is electronically favored for attack.

  • Counter-ion & Solvent: The choice of base and solvent determines the nature of the pyrazolide salt. In polar aprotic solvents like DMF or DMSO, the cation is well-solvated, leaving a "naked" and highly reactive anion, where the most nucleophilic site (N2) is more likely to react. The choice of base is also critical; for instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation.[3]

Visualizing the Regioselective Challenge

G reactant_node reactant_node condition_node condition_node product_node product_node sub 3-Nitropyrazole conditions Base, Solvent sub->conditions reagent + R-X reagent->conditions N1_product 1-Alkyl-3-nitropyrazole (N1 Isomer) conditions->N1_product Steric Control (Less Hindered) N2_product 1-Alkyl-5-nitropyrazole (N2 Isomer) conditions->N2_product Electronic Control (More Nucleophilic)

Caption: General reaction scheme for the N-alkylation of 3-nitropyrazole, illustrating the formation of N1 and N2 regioisomers.

Protocol Comparison: Selecting the Optimal Alkylation Strategy

The choice of methodology depends on the desired regioisomer and the nature of the alkylating agent. The following table summarizes three robust protocols detailed in this guide.

Methodology Typical Reagents Key Advantages Primary Isomer Reference
Protocol 1: Classical Base-Mediated Alkylation Alkyl halide, K₂CO₃ or NaH, DMFVersatile, widely applicable for simple alkyl halides.Mixture, tunable by conditions.[3]
Protocol 2: Regioselective Michael Addition Ethyl acrylate, Acrylonitrile, DBUExcellent regioselectivity, introduces functionalized alkyl chains.Exclusively N1.[5]
Protocol 3: Phase-Transfer Catalysis (PTC) Alkyl halide, KOH, TBABNo anhydrous solvent needed, easy work-up, high yields.Often a mixture, depends on substrate.[6][7][8]

Detailed Experimental Protocols

Protocol 1: Classical Base-Mediated N-Alkylation

This protocol provides a standard and reliable starting point for the N-alkylation of 3-nitropyrazole with common alkylating agents like alkyl halides. The choice of base is critical for success and can influence the regiochemical outcome.

Rationale: This method relies on the deprotonation of the pyrazole N-H by a suitable base to form a nucleophilic pyrazolide anion, which then displaces a leaving group on the electrophile (alkylating agent) via an SN2 mechanism. Using a polar aprotic solvent like DMF effectively solvates the cation of the base, enhancing the nucleophilicity of the pyrazolide anion.

Materials:

  • 3-Nitropyrazole

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Preparation (using K₂CO₃): To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-nitropyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq). Add anhydrous DMF to create a 0.2-0.5 M solution.

  • Preparation (using NaH): To a dry round-bottom flask under an inert atmosphere, add NaH (1.2 eq). Carefully wash the NaH with dry hexanes to remove mineral oil, decant the hexanes, and dry the NaH under vacuum. Add anhydrous DMF, then cool the suspension to 0 °C. Add a solution of 3-nitropyrazole (1.0 eq) in a small amount of anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: To the suspension from step 1 or 2, add the alkylating agent (1.1 eq) dropwise at 0 °C or room temperature.

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: Highly Regioselective N1-Alkylation via Michael Addition

This protocol is exceptionally effective for the regioselective N1-alkylation of 3-nitropyrazole using α,β-unsaturated electrophiles. The method leverages attractive intermolecular interactions to achieve high selectivity.[5]

Rationale: This conjugate addition reaction proceeds with high N1 selectivity. It is proposed that attractive interactions between the pyrazole N1 and the oxygen or nitrogen of the Michael acceptor (e.g., the carbonyl oxygen of ethyl acrylate) stabilize the transition state leading to the N1 product.[5] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective, non-nucleophilic base for this transformation.

Materials:

  • 3-Nitro-1H-pyrazole (2a)

  • Michael Acceptor (e.g., Ethyl acrylate or Acrylonitrile) (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 1 M aq. HCl

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a vial, dissolve 3-nitro-1H-pyrazole (1.0 eq) in acetonitrile (to form a 0.2 M solution).

  • Addition of Reagents: Add the Michael acceptor (1.5 eq) followed by DBU (1.5 eq).

  • Reaction: Stir the mixture at room temperature for approximately 3 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M aq. HCl, deionized water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting product is often of high purity. If necessary, purify further by flash column chromatography or recrystallization from ethyl acetate/hexanes. For example, 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile (product from acrylonitrile) can be obtained in ~95% yield.[5]

Visualization of Michael Addition Workflow

G step_node step_node reagent_node reagent_node process_node process_node output_node output_node start Start setup Dissolve 3-Nitropyrazole in MeCN start->setup add_reagents Add Michael Acceptor & DBU setup->add_reagents react Stir at RT ~3 hours add_reagents->react workup Concentrate & Extract with EtOAc/HCl/Brine react->workup dry Dry over Na₂SO₄ & Concentrate workup->dry purify Purify (Chromatography/ Recrystallization) dry->purify end Pure N1-Product purify->end

Caption: Experimental workflow for the regioselective N1-alkylation of 3-nitropyrazole via Michael addition.

Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol offers a highly practical and often solvent-free method for N-alkylation, avoiding the need for expensive anhydrous solvents and simplifying the work-up procedure.

Rationale: Phase-transfer catalysis facilitates the reaction between reactants located in different phases (typically a solid inorganic base and an organic substrate). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the pyrazolide anion, transporting it into the organic phase (or a molten organic phase if solvent-free) where it can react with the alkylating agent.[6][7]

Materials:

  • 3-Nitropyrazole

  • Alkyl Halide (1.0 eq)

  • Potassium Hydroxide (KOH), powdered (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

Procedure:

  • Reaction Setup: In a round-bottom flask, thoroughly mix 3-nitropyrazole (1.0 eq), the alkyl halide (1.0 eq), powdered KOH (2.0 eq), and TBAB (0.05 eq).

  • Reaction: Heat the mixture with vigorous stirring at a temperature between 60-80 °C. The reaction is often complete within 1-3 hours. Monitor by TLC.

  • Work-up: After cooling to room temperature, add water and ethyl acetate to the reaction mixture.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the isomers.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective Base: The base may not be strong enough or may be of poor quality (e.g., hydrated).Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the base is fresh and anhydrous.[3]
Poor Reactivity of Alkylating Agent: The leaving group is not sufficiently reactive (Cl < Br < I).Switch to a more reactive alkylating agent (e.g., use an alkyl iodide instead of a chloride).[3]
Solubility Issues: The pyrazole or base may not be soluble in the chosen solvent.Change to a more suitable solvent like DMF or DMSO. Sonication can sometimes help improve solubility.[3]
Poor Regioselectivity Steric/Electronic Mismatch: The chosen conditions do not sufficiently favor one isomer over the other.To favor N1 (less hindered): Use a bulkier alkylating agent. Consider using K₂CO₃ in DMSO.[3] To favor N2 (more nucleophilic): Use a smaller alkylating agent. Conditions favoring a "free" anion (e.g., NaH in DMF) may favor N2.
For Michael Acceptors: Use Protocol 2, which is highly selective for the N1 position.[5]
Difficult Purification Similar Polarity of Isomers: The N1 and N2 isomers have very close Rf values on TLC.Optimize chromatography conditions: try different solvent systems (e.g., EtOAc/Hexanes, DCM/Methanol) or use a different stationary phase. Consider derivatization if separation is impossible.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis without Solvent. Synthetic Communications, 20(18), 2849-2853. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

  • Diez-Barra, E., De la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. MARCEL DEKKER INC. Available at: [Link]

  • Organic Letters. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. ACS Publications. Available at: [Link]

  • Koldobskii, A. B., et al. (2009). Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. Russian Journal of General Chemistry, 79(11), 2417-2419. Available at: [Link]

  • Li, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10842. Available at: [Link]

  • Wurst, K., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6537. Available at: [Link]

  • ResearchGate. (1988). Nitropyrazoles (review). Available at: [Link]

  • Google Patents. (1980). US4235995A - 3-Nitropyrazole derivatives.
  • ResearchGate. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Available at: [Link]

  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • Liu, Y., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(19), 6245. Available at: [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • ResearchGate. (2014). Review on synthesis of nitropyrazoles. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Available at: [Link]

  • SpringerLink. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Semantic Scholar. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Available at: [Link]

  • ResearchGate. (n.d.). Switching pyrazole N-alkylation regioselectivity. Available at: [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for Pyrazole Derivatives as Anticancer Agents

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Oncology The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Oncology

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its unique physicochemical properties and its structural presence in a multitude of clinically successful drugs.[3] The pyrazole nucleus is not merely a passive linker; its nitrogen atoms can serve as both hydrogen bond donors and acceptors, enabling precise interactions with biological targets.[3] This versatility allows for extensive chemical modification, where substitutions at different positions on the ring can significantly modulate a compound's pharmacological profile, enhancing efficacy and target selectivity.[1][2][4]

In the realm of oncology, pyrazole derivatives have emerged as a particularly fruitful area of research and development.[5] Their anticancer effects are diverse and potent, attributable to their ability to interact with a wide array of targets crucial for tumor growth and survival.[1][2] Many have been shown to function as potent kinase inhibitors, induce programmed cell death (apoptosis), halt cell cycle progression, and interfere with DNA replication.[1][5] Several FDA-approved anticancer drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the clinical significance of this chemical class.[5][6][7] This guide provides an in-depth overview of the key mechanisms of action, validated experimental protocols for their evaluation, and a summary of representative compounds for researchers and drug development professionals.

Part 1: Key Mechanisms of Action & Targeted Signaling Pathways

The anticancer activity of pyrazole derivatives is primarily driven by their ability to inhibit key proteins that regulate cell proliferation, survival, and angiogenesis. The following sections detail the most significant molecular targets and pathways.

Inhibition of Protein Kinases: Disrupting Oncogenic Signaling

Protein kinases are essential regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] Pyrazole derivatives have been extensively developed as inhibitors for several critical kinase families.

Causality: The cell division cycle is a tightly regulated process governed by CDKs.[8] In many cancers, CDKs are overexpressed or hyperactivated, leading to uncontrolled cell proliferation.[9] Pyrazole-based compounds can be designed to fit into the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[10][11] This inhibition blocks the transition between cell cycle phases (e.g., G1 to S), effectively inducing cell cycle arrest and subsequently, apoptosis.[5][10][12]

cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates DNA_Synth DNA Synthesis CyclinE_CDK2->DNA_Synth promotes Pyrazole_Inhibitor Pyrazole-Based CDK2 Inhibitor Pyrazole_Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Pyrazole derivatives inhibit CDK2, preventing cell cycle progression.

Causality: The RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that relays extracellular signals to regulate cell growth and survival.[13] A specific mutation, BRAF V600E, results in a constitutively active kinase that drives approximately 50-70% of melanomas.[14][15] Pyrazole-containing compounds have been successfully designed to selectively inhibit this mutated BRAF kinase, blocking downstream signaling and halting the proliferation of cancer cells dependent on this pathway.[4][14][16]

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Inhibitor Pyrazole-Based BRAF Inhibitor Inhibitor->BRAF INHIBITS

Caption: Pyrazole inhibitors block the hyperactive BRAF V600E kinase.

Causality: Tumors require a dedicated blood supply for growth and metastasis, a process known as angiogenesis, which is primarily driven by Vascular Endothelial Growth Factor Receptor (VEGFR).[17] Concurrently, Epidermal Growth Factor Receptor (EGFR) signaling promotes cell proliferation.[6] Many pyrazole derivatives have been developed as multi-kinase inhibitors that can simultaneously block both VEGFR and EGFR, delivering a powerful two-pronged attack by cutting off the tumor's blood supply and directly inhibiting its growth.[1][18]

Causality: The JAK/STAT pathway is a primary signaling route for numerous cytokines and growth factors involved in hematopoiesis and immune response.[19] Aberrant or constitutive activation of this pathway is linked to various hematologic malignancies and solid tumors.[19][20] Pyrazole derivatives can act as potent JAK inhibitors, blocking the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of genes involved in cell survival and proliferation.[20][21][22]

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) Nucleus Nucleus STAT_P->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription initiates Inhibitor Pyrazole-Based JAK Inhibitor Inhibitor->JAK INHIBITS

Caption: Pyrazole derivatives inhibit JAK, blocking pro-survival signaling.

Inhibition of the Hedgehog (Hh) Signaling Pathway

Causality: The Hedgehog (Hh) pathway is crucial during embryonic development but is largely inactive in adults.[23][24] In certain cancers, such as basal cell carcinoma and medulloblastoma, the pathway is aberrantly reactivated, driving tumorigenesis.[23][25] The transmembrane protein Smoothened (SMO) is a key activator of this pathway.[25] Pyrazole-containing molecules have been developed as potent SMO antagonists, preventing the activation of Gli transcription factors and shutting down this oncogenic signaling cascade.[23][26]

Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Hh->PTCH1 inhibits SMO SMO PTCH1->SMO inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli releases Gli from Gli Active Gli SUFU_Gli->Gli Nucleus Nucleus Gli->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Inhibitor Pyrazole-Based SMO Inhibitor Inhibitor->SMO INHIBITS

Caption: Pyrazole inhibitors block the SMO protein in the Hedgehog pathway.

Part 2: Summary of Representative Pyrazole Derivatives

The table below summarizes the activity of several exemplary pyrazole derivatives against various cancer targets and cell lines, showcasing the breadth of their application.

Compound ID/ClassTarget(s)Cell LineReported IC50/ActivityReference
Compound 5r BRAF V600EA375 (Melanoma)0.96 µM (cell); 0.10 µM (enzyme)[4]
Compound 3f JAK1, JAK2, JAK3HEL (Leukemia)Potent antiproliferative activity[20][21]
Compound 11b JAKsHEL / K5620.35 µM / 0.37 µM[20][21]
Compound 50 EGFR, VEGFR-2HepG2 (Liver)0.71 µM (cell); 0.09/0.23 µM (enzyme)[1]
Compound 25 VEGFR-2HT29, A549, etc.3.17 - 6.77 µM[1]
Compound 15 CDK2A2780 (Ovarian)GI50 = 0.127–0.560 μM[10]
Compound 4j BRAF V600E, VEGFR-2A375 (Melanoma)IC50 = 1.033 µM (BRAF), 2-fold > Sorafenib[16]
Compound 6b VEGFR-2, CDK-2HepG2 (Liver)2.52 µM (cell); 0.2/0.458 µM (enzyme)[7]
Compound 37 Apoptosis InductionMCF7 (Breast)5.21 µM[1]
Crizotinib ALK, METVariousFDA-Approved Drug[13]

Part 3: Preclinical Evaluation Protocols

The validation of anticancer activity for novel pyrazole derivatives requires a standardized set of in vitro assays. The protocols below are foundational for assessing cytotoxicity, mechanism of cell death, and cell cycle effects.

Experimental Workflow Overview

Caption: A typical workflow for validating anticancer pyrazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

    • Causality Insight: This incubation period is critical to allow sufficient time for the mitochondrial enzymes in viable cells to metabolize the MTT salt.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[10] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are not lost. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and fixes them. Incubate at -20°C for at least 2 hours.

    • Causality Insight: Ethanol fixation is crucial. It dehydrates the cells, which preserves their morphology and permeabilizes the membrane, allowing the stoichiometric entry of PI for accurate DNA content measurement.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). Incubate in the dark for 30 minutes.

    • Causality Insight: RNase A is included to degrade any double-stranded RNA, ensuring that PI fluorescence is specific to DNA content.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

Protocol 3: Apoptosis Detection (Annexin V/PI Assay)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][12] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a membrane-impermeable DNA stain used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

Methodology:

  • Cell Treatment: Treat cells with the pyrazole derivative as described in the cell cycle protocol (e.g., at IC50 concentrations for 24-48 hours).

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

    • Causality Insight: This staining step must be performed on live, non-fixed cells, as fixation would permeabilize all membranes, leading to non-specific PI staining and false positives.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

  • Data Analysis: Generate a two-color dot plot:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information.[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed.[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications.[Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals.[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Center for Biotechnology Information.[Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. ScienceDirect.[Link]

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  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. ResearchGate.[Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.[Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.[Link]

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  • Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents. National Center for Biotechnology Information.[Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Bentham Science.[Link]

  • Design of Hedgehog pathway inhibitors for cancer treatment. National Center for Biotechnology Information.[Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science.[Link]

  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Wiley Online Library.[Link]

  • Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. SSRN.[Link]

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  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. National Center for Biotechnology Information.[Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD.[Link]

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Taylor & Francis Online.[Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed.[Link]

  • New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computational studies. RSC Publishing.[Link]

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Method

Application Notes and Protocols for Cell-Based Assays with 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Introduction: Investigating the Therapeutic Potential of a Novel Pyrazole Compound The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Investigating the Therapeutic Potential of a Novel Pyrazole Compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The functionalization of the pyrazole ring can significantly influence the therapeutic properties of these compounds. The subject of this guide, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, is a novel investigational compound. Its structure, featuring a chlorobenzyl group and a nitro group, suggests a potential for biological activity, particularly in the realm of oncology, as many pyrazole derivatives with similar substitutions have shown promise as anticancer agents.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a series of cell-based assays to elucidate the biological effects of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. We will proceed under the hypothesis that this compound may exhibit cytotoxic and antiproliferative properties against cancer cells. The following protocols are designed to be robust and self-validating, providing a clear path from initial screening to more detailed mechanistic studies.

Section 1: Initial Assessment of Cytotoxicity using the MTT Assay

The first step in characterizing a new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this purpose.[4] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[4]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[4] The amount of formazan produced is proportional to the number of viable cells.[4]

Experimental Workflow: MTT Assay

MTT_Workflow A Cell Seeding B Compound Treatment A->B 24h Incubation C MTT Addition B->C 24-72h Incubation D Formazan Solubilization C->D 2-4h Incubation E Absorbance Measurement D->E

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (stock solution in DMSO)

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole in complete medium from the stock solution. It is advisable to perform a wide range of concentrations for the initial screen (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis and Interpretation

The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.25100%
0.11.2096%
11.0584%
100.6552%
500.2016%
1000.108%

Section 2: Investigating the Mechanism of Cell Death - Apoptosis vs. Necrosis

If the MTT assay indicates a cytotoxic effect, the next logical step is to determine the mode of cell death induced by 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to differentiate between apoptosis and necrosis.[8]

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Experimental Workflow: Annexin V/PI Assay

Apoptosis_Workflow A Cell Treatment B Cell Harvesting & Washing A->B C Annexin V-FITC & PI Staining B->C D Flow Cytometry Analysis C->D Within 1 hour

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Assay

Materials:

  • 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 hours). Include untreated and positive controls (e.g., staurosporine).

  • Cell Harvesting and Washing:

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[9]

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.[11]

Data Analysis and Interpretation

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants in the treated samples compared to the control indicates that the compound induces apoptosis.

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)Necrotic (%)
Vehicle Control95221
Compound (IC50)4035205
Positive Control1050355

Section 3: Elucidating the Effect on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the cell cycle. Therefore, analyzing the cell cycle distribution of cells treated with 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole can provide valuable mechanistic insights.[12]

Principle of Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[13] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, we can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A Cell Treatment B Cell Harvesting & Fixation A->B C RNase Treatment & PI Staining B->C D Flow Cytometry Analysis C->D

Caption: Workflow for cell cycle analysis using propidium iodide.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.[14]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[1]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

Data Analysis and Interpretation

The flow cytometry data will be displayed as a histogram of DNA content. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in a specific phase of the cell cycle in the treated samples compared to the control suggests that the compound may be targeting a checkpoint in that phase.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control602515
Compound (IC50)201565
Positive Control151075

Section 4: Hypothetical Signaling Pathway and Further Investigations

Based on the known mechanisms of action of other pyrazole derivatives, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole might exert its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.[2][12] For example, many pyrazole compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[16][17] An arrest in the G2/M phase, as suggested by our hypothetical data, could be indicative of CDK1 inhibition.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Control Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CyclinB_CDK1 Cyclin B/CDK1 G2M_Transition G2/M Transition CyclinB_CDK1->G2M_Transition Compound 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole Compound->CyclinB_CDK1 Inhibition

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole via inhibition of Cyclin B/CDK1, leading to G2/M cell cycle arrest.

Further Mechanistic Studies

To validate this hypothesis, further experiments can be conducted:

  • Western Blotting: Analyze the expression levels of key cell cycle regulatory proteins such as Cyclin B1, CDK1, and the phosphorylation status of CDK1 substrates.

  • Kinase Assays: Directly measure the inhibitory effect of the compound on the enzymatic activity of purified CDK1.

  • In Vivo Studies: Evaluate the anti-tumor efficacy of the compound in animal models.

Section 5: Assay Validation and Quality Control

For the data to be trustworthy and reproducible, it is crucial to validate the assays and implement quality control measures.[18][19]

Assay Validation Parameters:

  • Specificity: Ensure the assay measures the intended biological activity. For example, in the MTT assay, confirm that the compound does not directly react with MTT.

  • Accuracy: The closeness of the measured value to the true value. This can be assessed using a reference compound with a known IC50.[20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes intra-assay and inter-assay variability.[20]

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[20]

Quality Control Measures:

  • Cell Line Authentication: Regularly verify the identity of the cell lines used.

  • Mycoplasma Testing: Periodically test the cell cultures for mycoplasma contamination.

  • Positive and Negative Controls: Include appropriate controls in every experiment to ensure the assay is performing as expected.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all assays.

Conclusion

This document provides a comprehensive framework for the initial characterization of the novel compound 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole using a series of well-established cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. The proposed protocols, coupled with rigorous assay validation and quality control, will ensure the generation of reliable and reproducible data, paving the way for further preclinical development.

References

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Application

Application Notes &amp; Protocols: Molecular Docking of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the molecular docking of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, a pyrazole-based compound, with relevant protei...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the molecular docking of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, a pyrazole-based compound, with relevant protein targets. Pyrazole scaffolds are prevalent in medicinal chemistry, known to interact with a variety of protein classes, particularly kinases.[1][2][3] This guide is designed for researchers in drug discovery and computational biology, offering a detailed, step-by-step protocol from ligand and protein preparation to docking simulation and results analysis. We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in oncology, as an exemplary protein to illustrate the workflow. The protocols are grounded in established methodologies and leverage widely accessible, open-source software to ensure reproducibility and trustworthiness.

Introduction: The Rationale and the Objective

1.1. The Pyrazole Scaffold in Drug Discovery The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[4] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][5][6] Specifically, many pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[7][8][9]

1.2. The Ligand: 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole The subject of our study, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, is a distinct chemical entity characterized by a pyrazole core, a 2-chlorobenzyl group at the N1 position, and a nitro group at the C3 position. These substitutions are expected to significantly influence its steric and electronic properties, thereby dictating its binding affinity and selectivity for specific protein targets.

Ligand Properties Data Source
Compound Name 1-(2-chlorobenzyl)-3-nitro-1H-pyrazoleChemScene[10]
CAS Number 957310-67-7ChemScene[10]
Molecular Formula C₁₀H₈ClN₃O₂ChemScene[10]
Molecular Weight 237.64 g/mol ChemScene[10]
SMILES O=[O-]ChemScene[10]

1.3. The Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[8] Overactivation of the VEGFR-2 signaling pathway is a hallmark of many solid tumors, which rely on angiogenesis for growth and metastasis. Consequently, inhibiting VEGFR-2 is a validated and highly pursued strategy in cancer therapy. Given that many pyrazole derivatives are known to be kinase inhibitors, VEGFR-2 represents a logical and high-value target for this docking study.[8]

1.4. The Technique: Molecular Docking Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein).[11] It is an indispensable tool in structure-based drug design, enabling the rapid screening of compound libraries and providing insights into the molecular interactions that govern binding.[12] This protocol will utilize AutoDock Vina, a widely used, accurate, and fast open-source docking engine.[13]

Materials and Software

This protocol relies on freely available software for academic use.

Software Purpose Recommended Version Source
PyMOL Visualization, Protein Cleaning2.5 or higherSchrödinger, LLC[14][15][16]
AutoDock Tools (ADT) File Preparation (PDBQT), Grid Box Setup1.5.7 or higherThe Scripps Research Institute[17][18]
AutoDock Vina Molecular Docking Engine1.2.5 or higherThe Scripps Research Institute[13][19]
Open Babel File Format Conversion3.1.1 or higherThe Open Babel Project[20]
RCSB PDB Protein Structure DatabaseN/Arcsb.org[15]
PubChem Chemical Compound DatabaseN/ANational Institutes of Health[20]

Experimental Workflow Overview

The entire molecular docking process can be visualized as a sequential workflow, beginning with data acquisition and preparation, followed by the core computational simulation, and concluding with rigorous analysis and validation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation A Ligand Preparation (1-(2-chlorobenzyl)-3-nitro-1H-pyrazole) C Define Search Space (Grid Box Generation) A->C Ligand.pdbqt B Target Protein Preparation (VEGFR-2, PDB: 2QU5) B->C Receptor.pdbqt D Run Docking Simulation (AutoDock Vina) C->D config.txt E Analyze Binding Poses (Binding Affinity, RMSD) D->E output.pdbqt F Visualize Interactions (PyMOL) E->F G Protocol Validation (Redocking Native Ligand) G->E Compare RMSD

Caption: Molecular docking workflow from preparation to analysis.

Detailed Protocol: Ligand Preparation

Objective: To generate a 3D, energy-minimized, and correctly formatted (PDBQT) structure of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Rationale: The docking algorithm requires the ligand structure in a specific PDBQT (Protein Data Bank, Partial Charge & Atom Type) format. This format includes atomic coordinates, partial charges, and information about rotatable bonds, which are essential for the simulation.[20][21]

Step-by-Step Procedure:

  • Obtain SMILES String: The SMILES string is a 2D representation of the molecule. For our ligand, it is O=C=C1)[O-].[10]

  • Generate 3D Coordinates:

    • Use a tool like Open Babel. From the command line, execute:

    • This command converts the SMILES string into a 3D structure in PDB format. The --gen3d flag performs a preliminary energy minimization.

  • Convert to PDBQT Format:

    • Open AutoDock Tools (ADT).

    • Navigate to Ligand -> Input -> Open and select ligand.pdb.

    • ADT will automatically add hydrogens and compute Gasteiger charges. A dialog box will confirm the charge calculation.

    • Navigate to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically detect rotatable bonds during this process.

Detailed Protocol: Target Protein Preparation

Objective: To prepare the VEGFR-2 protein structure for docking by cleaning the PDB file and converting it to the PDBQT format.

Rationale: Crystal structures from the RCSB PDB often contain non-essential molecules like water, co-factors, and multiple protein chains that can interfere with the docking process.[7][22] The protein must also be converted to the PDBQT format to include polar hydrogens and partial charges required by AutoDock Vina.[13][19]

Step-by-Step Procedure:

  • Download the Protein Structure:

    • Go to the RCSB PDB website (rcsb.org).

    • Search for a suitable VEGFR-2 structure. For this protocol, we will use PDB ID: 2QU5 , which is a crystal structure of VEGFR-2 in complex with a pyrazole-based inhibitor.[7]

    • Download the file in "PDB Format".

  • Clean the PDB File using PyMOL:

    • Open the downloaded 2QU5.pdb file in PyMOL.[14][23]

    • The structure contains multiple protein chains and water molecules. We need to isolate a single chain (e.g., Chain A) and remove all non-essential atoms.

    • In the PyMOL command line, enter the following commands:

  • Convert to PDBQT Format using AutoDock Tools:

    • Open ADT.

    • Go to File -> Read Molecule and open receptor_clean.pdb.

    • Navigate to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.

    • Navigate to Grid -> Macromolecule -> Choose. Select the receptor and click OK.

    • This step calculates Kollman charges. A dialog will prompt you to save the file. Save it as receptor.pdbqt.

Detailed Protocol: Docking Simulation

Objective: To define the binding site (search space) on the receptor and run the docking simulation using AutoDock Vina.

Rationale: Molecular docking is a search algorithm. To make the search efficient and relevant, we must define a three-dimensional "grid box" that encompasses the protein's active site. The size and center of this box are critical parameters that directly influence the outcome of the simulation.[17]

Step-by-Step Procedure:

  • Identify the Binding Site:

    • To define the grid box, we can use the coordinates of the co-crystallized ligand from the original PDB file (2QU5) as a reference.

    • Load receptor.pdbqt into PyMOL. Also, load the original 2QU5.pdb file.

    • Identify the co-crystallized ligand in 2QU5 (in this case, residue name is "603").

    • Use a script or the measurement wizard in PyMOL to find the geometric center of this ligand. For 2QU5, the approximate center is: X=15.19, Y=53.90, Z=16.92 .

  • Create the Vina Configuration File:

    • AutoDock Vina is controlled by a simple text file. Create a new text file named config.txt.

    • Add the following lines to the file, which specify the input files and the grid box parameters.

    • Causality Note: The size_x, y, z parameters (in Angstroms) define a cube large enough to allow the ligand to rotate freely within the active site. The exhaustiveness parameter controls the computational effort of the search; higher values increase accuracy but also computation time. A value of 16 is a good balance for standard docking.[13]

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and config.txt files.

    • Execute the following command:

    • Vina will perform the docking calculation and write the output poses to docking_results.pdbqt and a log file to docking_log.txt.[24]

Analysis and Interpretation of Results

Objective: To analyze the output from AutoDock Vina to determine the best binding pose and understand the underlying molecular interactions.

Rationale: The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding affinity score. A systematic analysis is required to identify the most plausible pose and generate hypotheses about the binding mechanism.[25][26]

7.1. Understanding the Output Files

  • docking_results.pdbqt : Contains the coordinates for the top-ranked binding poses (usually 9 by default) of the ligand.

  • docking_log.txt : A text file summarizing the results, including the binding affinity for each pose.

7.2. Interpreting Binding Affinity The binding affinity is reported in kcal/mol. It is an estimate of the binding free energy.

  • More negative values indicate stronger, more favorable binding. [26][27]

  • Scores around -10 to -12 kcal/mol suggest strong interactions.

  • Scores between -7 to -9 kcal/mol suggest moderate interactions.[27]

Example Docking Results Summary:

Mode Binding Affinity (kcal/mol) RMSD from Best Mode (l.b. / u.b.)
1-10.20.000 / 0.000
2-9.81.352 / 2.411
3-9.51.987 / 3.543
4-9.12.541 / 4.876
.........

7.3. Visualizing Binding Poses and Interactions

  • Load Structures into PyMOL:

    • Open PyMOL and load the receptor: load receptor.pdbqt.

    • Load the docking results: load docking_results.pdbqt. PyMOL will display all predicted poses.

  • Focus on the Best Pose:

    • In the object menu, you can select and show only the first state (the best-scoring pose) of the docking_results object.

    • Display the receptor as a surface to visualize the binding pocket.

  • Identify Key Interactions:

    • Use the Action -> preset -> ligand sites -> cartoon or transparent surface options to highlight interactions.

    • Look for hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and key amino acid residues in the active site. This visual inspection is crucial for determining if the predicted binding is chemically sensible.[26]

G cluster_ligand Ligand: 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole cluster_protein VEGFR-2 Active Site Residues L_Nitro Nitro Group P_Asp1046 Asp 1046 L_Nitro->P_Asp1046 Hydrogen Bond L_Pyrazole Pyrazole Ring P_Cys919 Cys 919 L_Pyrazole->P_Cys919 Hydrogen Bond L_Benzyl Chlorobenzyl Group P_Phe1047 Phe 1047 L_Benzyl->P_Phe1047 Hydrophobic Interaction

Caption: Hypothetical interactions between the ligand and VEGFR-2.

Protocol Validation: A Self-Validating System

Objective: To ensure the chosen docking protocol is capable of accurately reproducing a known experimental binding pose.

Rationale: The trustworthiness of a docking protocol is paramount. The most common and robust method for validation is "redocking."[28] This involves taking a protein-ligand complex from a crystal structure, removing the ligand, and then docking it back into the same protein. If the protocol can reproduce the original pose, it is considered validated for that specific system.

Step-by-Step Validation Procedure:

  • Prepare the Native Ligand:

    • Using the original 2QU5.pdb file, extract only the co-crystallized ligand (residue "603") into a new PDB file, native_ligand.pdb.

    • Prepare this ligand using ADT to create native_ligand.pdbqt, just as you did for the test compound.

  • Redock the Native Ligand:

    • Modify your config.txt file to use native_ligand.pdbqt as the ligand.

    • Run AutoDock Vina with this modified configuration.

  • Calculate the RMSD:

    • The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystal structure pose.

    • Load the crystal structure (2QU5.pdb) and the top-scoring redocked pose into PyMOL.

    • Align the protein backbones of the two structures.

    • Use the rms_cur command to calculate the RMSD between the native ligand and the redocked ligand.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is accurate.[12][29][30]

Conclusion

This guide provides a detailed, end-to-end protocol for performing molecular docking of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole against the VEGFR-2 kinase. By following these steps, researchers can generate reliable predictions of binding modes and affinities. The emphasis on explaining the rationale behind each step, coupled with a mandatory validation protocol, ensures that the results are not only generated but also understood and trusted. This foundational workflow can be adapted for other pyrazole derivatives and protein targets, serving as a robust starting point for computational drug discovery projects.

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Method

Application Notes and Protocols for Screening 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole Against a Panel of Cancer Cell Lines

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] In recent years, pyrazole derivatives have emerged as a promising class of compounds in the development of novel anticancer agents.[1][2][3] Their therapeutic potential stems from their ability to interact with a variety of biological targets crucial for cancer cell proliferation and survival.[1][2]

Numerous studies have demonstrated that substituted pyrazoles can exert potent cytotoxic effects against a diverse range of human cancer cell lines, including those of lung, breast, colon, and leukemia origin.[4][5][6][7][8] The mechanisms underlying their anti-cancer activity are multifaceted. Certain pyrazole derivatives have been shown to inhibit key enzymes involved in cell cycle progression and signaling, such as Cyclin-Dependent Kinases (CDKs) and tyrosine kinases like EGFR and VEGFR-2.[1][2][3][9] Others have been identified as inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics and inducing mitotic arrest.[4][5] Furthermore, some pyrazole compounds have been reported to induce apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS) and the activation of caspases.[10]

This document provides a comprehensive guide for the initial in vitro screening of a novel pyrazole derivative, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole , against a panel of human cancer cell lines. The protocols detailed herein are designed to assess its cytotoxic potential and to provide preliminary insights into its mechanism of action.

Experimental Design and Workflow

The screening of a novel compound like 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole requires a systematic approach to first determine its cytotoxic efficacy and then to elucidate its mode of action. A tiered screening strategy is recommended, beginning with a broad cytotoxicity assessment across a panel of cancer cell lines, followed by more focused mechanistic studies on sensitive cell lines.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis and Interpretation A Prepare Stock Solution of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole B Select and Culture a Panel of Cancer Cell Lines A->B Parallel Preparation C Perform Initial Single-Dose Screening (e.g., 10 µM) B->C D Conduct Dose-Response Cytotoxicity Assays (MTT or SRB) C->D If significant inhibition E Determine IC50 Values D->E F Select Sensitive Cell Line(s) E->F Based on potency I Compare IC50 Values Across Cell Lines E->I G Apoptosis Assay (Caspase-3/7 Activity) F->G H Cell Cycle Analysis (Flow Cytometry) F->H J Analyze Apoptosis and Cell Cycle Data G->J H->J K Formulate Hypothesis on Mechanism of Action I->K J->K

Figure 1: A tiered experimental workflow for the in vitro screening of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Materials and Reagents

  • Compound: 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

  • Cell Lines: A diverse panel of human cancer cell lines is recommended. The NCI-60 panel provides a well-characterized set of 60 cell lines from nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).[11][12][13]

  • Culture Media: RPMI-1640, DMEM, or other appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cytotoxicity Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[14][15]

    • SRB (Sulforhodamine B)[16][17][18][19]

    • Dimethyl sulfoxide (DMSO)

    • Trichloroacetic acid (TCA)

    • Tris base

  • Reagents for Apoptosis Assay:

    • Caspase-Glo® 3/7 Assay System[20][21]

  • Reagents for Cell Cycle Analysis:

    • Propidium Iodide (PI)[22][23][24]

    • RNase A

    • 70% Ethanol (ice-cold)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • 96-well microtiter plates

    • Microplate reader

    • Flow cytometer

Detailed Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][25] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[26][27]

  • Compound Treatment: Prepare serial dilutions of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.[28] Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[29]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[29]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[29]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a cell density determination method based on the measurement of cellular protein content.[19] It offers good linearity and is less prone to interference from test compounds compared to metabolic assays.[16][18]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[16][19][30]

  • Washing: Wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and unbound dye.[19][30] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[17][30]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[17]

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[16][19]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 565 nm.[16][18]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Protocol 3: Apoptosis Induction Assessment (Caspase-3/7 Activity Assay)

Activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[31][32] The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of these key executioner caspases.[20][21]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole at its IC50 and 2x IC50 concentrations for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[20]

  • Assay Protocol: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[21]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine if the compound induces cell cycle arrest at a particular phase (G0/G1, S, or G2/M).[33] Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and cell cycle distribution.[23][24]

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole for 24 or 48 hours.[29]

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[29] Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.[29]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.[22]

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical IC50 Values of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole in a Panel of Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.2
K562Chronic Myelogenous Leukemia5.7
HCT116Colon Carcinoma15.1
HepG2Hepatocellular Carcinoma20.4
U-87 MGGlioblastoma> 50

Table 2: Hypothetical Effects of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole on Apoptosis and Cell Cycle in MCF-7 Cells

TreatmentCaspase-3/7 Activity (Fold Change)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control1.065.220.514.3
Compound (8.2 µM)4.525.115.359.6

Hypothesized Mechanism of Action

Based on the literature for related pyrazole compounds, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole may exert its anti-cancer effects through the induction of apoptosis and cell cycle arrest. The presence of the nitro group, an electron-withdrawing group, has been shown to enhance the anticancer potential of some pyrazole derivatives.[7]

Hypothesized Signaling Pathway A 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole B Cellular Stress (e.g., ROS Production) A->B G Disruption of CDK/Cyclin Complexes A->G C Activation of Initiator Caspases (e.g., Caspase-9) B->C D Activation of Executioner Caspases (Caspase-3, Caspase-7) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F I Inhibition of Cell Proliferation F->I H G2/M Phase Arrest G->H H->I

Figure 2: A hypothesized signaling pathway for the anti-cancer activity of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole as a potential anti-cancer agent. The data generated from these protocols will establish its cytotoxic profile and offer preliminary insights into its mechanism of action. Positive results from this initial screening would warrant further investigation, including:

  • Target Identification Studies: To pinpoint the specific molecular targets of the compound.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compound.

By following a systematic and rigorous screening cascade, researchers can effectively evaluate the therapeutic potential of novel pyrazole derivatives like 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole for the treatment of cancer.

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  • Promega Corporation.

  • Molecules.

  • Elabscience.

  • Thermo Fisher Scientific.

  • Promega Corporation.

  • Tiaris Biosciences.

  • Novelty Journals.

  • ZELLX.

  • University of Wisconsin Carbone Cancer Center.

  • National Cancer Institute.

  • ResearchGate.

  • Methods in Molecular Biology.

  • Thermo Fisher Scientific.

  • SRR Publications.

  • Thermo Fisher Scientific.

  • Benchchem.

  • Critical Reviews in Food Science and Nutrition.

  • ResearchGate.

  • Molecular Cancer Therapeutics.

  • Cancer Research.

  • Revvity.

Sources

Application

Elucidating the Mechanism of Action of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole: From Phenotypic Hit to Molecular Target

Executive Summary & Compound Profile 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (CAS: 957310-67-7) represents a class of nitro-heterocyclic small molecules often identified in phenotypic screens for antimicrobial (specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (CAS: 957310-67-7) represents a class of nitro-heterocyclic small molecules often identified in phenotypic screens for antimicrobial (specifically Mycobacterium tuberculosis, Trypanosoma cruzi) and hypoxia-selective anticancer activity.

Unlike kinase inhibitors that bind a specific pocket, the presence of the 3-nitro group strongly suggests a mechanism involving bioreductive activation . This Application Note guides researchers through the critical "Hit-to-Mechanism" phase, distinguishing between general redox cycling toxicity and specific target engagement (e.g., CYP121A1 inhibition or DNA alkylation).

Chemical Profile
PropertyValueSignificance
Molecular Weight 237.64 g/mol Fragment-like, high ligand efficiency potential.
LogP ~2.5Good membrane permeability; lipophilic benzyl group aids cell entry.
Key Pharmacophore 3-Nitro-pyrazole The Warhead. Substrate for Type I Nitroreductases (bacteria) or one-electron reductases (mammalian hypoxia).
Key Pharmacophore 2-Chlorobenzyl The Address. Provides steric bulk and lipophilic interactions to position the molecule in the active site (e.g., CYP enzymes).

Mechanistic Hypothesis: The "Bioreductive Switch"

The primary hypothesis for this compound is that it acts as a prodrug .

  • In Aerobes (Mammalian Normoxia): The nitro group undergoes "futile cycling." It is reduced to a radical anion by one-electron reductases (e.g., POR) but is immediately re-oxidized by O₂, generating superoxide (ROS) but regenerating the parent drug. Toxicity is low.[1]

  • In Anaerobes/Hypoxia (Tumors/Bacteria):

    • Bacteria/Parasites: Type I Nitroreductases (NTRs) perform a 2-electron reduction (insensitive to O₂) to form the Nitroso (-NO) and Hydroxylamine (-NHOH) species.

    • Tumor Hypoxia: Low O₂ prevents re-oxidation, allowing the radical anion to persist or further reduce.

  • The Effector: The resulting hydroxylamine/nitroso species are highly electrophilic, causing:

    • DNA Damage: Strand breaks, helix destabilization.

    • Protein Adducts: Covalent binding to thiols (e.g., Trypanothione, Glutathione).

Phase 1: Phenotypic Validation & Selectivity

Before expensive omics, validate the "Bioreductive Switch" hypothesis.

Experiment A: The Oxygen Sensitivity Assay (Cancer Model)

Objective: Determine if potency is enhanced under hypoxia (Hypoxia Cytotoxicity Ratio, HCR).

Protocol:

  • Cell Seeding: Seed A549 or HCT116 cells (2,000 cells/well) in duplicate 96-well plates.

  • Treatment: Treat with serial dilutions of the compound (0.1 nM – 100 µM).

  • Incubation:

    • Plate A (Normoxia): Incubate at 37°C, 21% O₂, 5% CO₂.

    • Plate B (Hypoxia): Incubate in a hypoxia chamber (0.1% - 1% O₂, 5% CO₂, bal. N₂) for 4 hours, then transfer to normoxia for 72h (to allow repair/death).

  • Readout: Assess viability using CellTiter-Glo® (ATP) or Resazurin.

  • Analysis: Calculate HCR =

    
    .
    
    • Result Interpretation: HCR > 5 indicates a hypoxia-activated prodrug mechanism.

Experiment B: The "Rescue" Assay (Microbial Model)

Objective: Confirm Nitroreductase (NTR) dependence in bacteria (e.g., M. smegmatis or E. coli).

Protocol:

  • Strains: Use Wild Type (WT) vs. NTR-knockout strains (e.g.,

    
     or 
    
    
    
    ).
  • MIC Determination: Perform standard broth microdilution.

  • Result Interpretation: If MIC increases significantly (e.g., >8-fold) in the knockout strain, the compound requires bio-activation by that specific enzyme.

Phase 2: Target Deconvolution Workflow

If the compound is active but not primarily driven by global ROS, it may target specific enzymes like CYP121A1 (mycobacteria) or Trypanothione Reductase (parasites).

Workflow Diagram (DOT)

MoA_Elucidation Start Hit: 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole HypoxiaTest Test: Hypoxia/NTR Dependence Start->HypoxiaTest IsProdrug Is potency >5x higher in Hypoxia/WT? HypoxiaTest->IsProdrug YesProdrug Mechanism: Bioreductive Alkylation IsProdrug->YesProdrug Yes NoProdrug Mechanism: Direct Target Inhibition IsProdrug->NoProdrug No ROS_Assay Assay: ROS Quantification (H2DCFDA) YesProdrug->ROS_Assay DNA_Damage Assay: gamma-H2AX Staining YesProdrug->DNA_Damage CompModeling In Silico: Docking (CYP121A1, Kinases) NoProdrug->CompModeling CETSA Assay: Cellular Thermal Shift (CETSA) NoProdrug->CETSA

Caption: Decision tree for elucidating the mechanism of action, distinguishing between prodrug activation and direct target binding.

Detailed Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Purpose: To determine if the compound binds directly to a specific target protein (stabilizing it against heat) in the absence of bio-activation.

Materials:

  • Cell lysate (or intact cells)

  • PCR thermocycler

  • Western Blot reagents

  • Primary antibody for candidate target (e.g., CYP121A1, EGFR)

Steps:

  • Preparation: Treat cells/lysate with Compound (10x IC50) or DMSO control for 1 hour.

  • Thermal Challenge: Aliquot samples into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cooling: Immediately snap-cool on ice for 3 minutes.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect supernatant (soluble fraction). Run SDS-PAGE and Western Blot.

  • Analysis: Plot band intensity vs. Temperature. A shift in the melting curve (

    
    ) to the right in the treated sample indicates direct binding.
    
Protocol 2: ROS Quantification (Flow Cytometry)

Purpose: To quantify oxidative stress generated by the "futile cycling" of the nitro group.

Materials:

  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Positive Control: Menadione or H₂O₂.

Steps:

  • Loading: Incubate cells with 5 µM H2DCFDA in PBS for 30 min at 37°C.

  • Wash: Remove loading buffer, wash 1x with PBS, and add complete media.

  • Treatment: Add 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (at IC50 and 2x IC50). Incubate for 1-4 hours.

  • Harvest: Trypsinize cells, wash in cold PBS + 1% BSA.

  • Acquisition: Analyze on Flow Cytometer (FITC channel).

  • Validation: Pre-treat a control group with N-acetylcysteine (NAC) (5 mM). If NAC rescues viability and reduces fluorescence, the mechanism is ROS-dependent.

Advanced Mechanistic Insight: The Nitro-Reduction Pathway

Understanding the chemical fate of the molecule is crucial. The diagram below illustrates the stepwise reduction.

Nitro_Reduction Parent Parent Drug (R-NO2) Radical Nitro Radical (R-NO2•-) Parent->Radical 1e- Reductase (Hypoxia/NTR) Radical->Parent O2 -> O2•- (Futile Cycle) Nitroso Nitroso (R-NO) Radical->Nitroso 1e- ROS Superoxide (O2•-) Radical->ROS Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Amine Amine (R-NH2) Hydroxyl->Amine Reductase DNA DNA Adducts Hydroxyl->DNA Covalent Binding

Caption: Pathway of nitro-group reduction.[2] The 'Futile Cycle' generates ROS in normoxia, while deep reduction in hypoxia leads to DNA-damaging electrophiles.

Troubleshooting & Expert Tips

IssuePossible CauseSolution
No activity in cell lines Compound requires specific bacterial NTRs.Test in E. coli expressing specific NTRs or use hypoxic mammalian conditions.
High background in ROS assay H2DCFDA is light sensitive / auto-oxidation.Keep samples in dark; include a "no-stain" control; limit exposure time.
Precipitation in media Low solubility of chlorobenzyl group.Ensure DMSO concentration is <0.5%. Sonicate stock solution. Check solubility in PBS/BSA.
Variable IC50s Oxygen fluctuation in incubator.Nitro-compounds are highly O₂-sensitive. Use a dedicated hypoxia chamber with strict O₂ regulation.

References

  • Bioreductive Activation Mechanism

    • Wilkinson, S. R., et al. (2008). "Nitroreductases in Trypanosoma brucei: function and potential for prodrug activation." Biochemical Society Transactions.

  • Hypoxia-Activated Prodrugs (HAPs)

    • Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer.

  • Antimicrobial Nitro-pyrazoles

    • Negi, A., et al. (2020). "Recent advances in the development of pyrazole derivatives as antimicrobial agents."[1][3][4] Bioorganic Chemistry.

  • Targeting CYP121A1 in TB

    • Hudson, S. A., et al. (2012). "Inhibition of Mycobacterium tuberculosis CYP121 by antimycobacterial azoles." Antimicrobial Agents and Chemotherapy.[4][5]

  • BindingDB Entry for Chlorobenzyl-pyrazoles

    • BindingDB. "Target: Acyl-CoA desaturase 1."

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole synthesis

Technical Support Center: Pyrazole Synthesis & Optimization Reference Ticket: #PYR-N-ALK-003 Subject: Optimization of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole Synthesis Executive Summary This guide addresses the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis & Optimization Reference Ticket: #PYR-N-ALK-003 Subject: Optimization of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole Synthesis

Executive Summary

This guide addresses the synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole , a structural analog of the key intermediate for sGC stimulators like Riociguat. The core challenge in this synthesis is regioselectivity .

The starting material, 3-nitro-1H-pyrazole, is an ambident nucleophile. Upon deprotonation, the resulting anion can attack the electrophile (2-chlorobenzyl halide) at either the N1 or N2 position.

  • Target Product: N1-alkylation yields the 3-nitro isomer (Desired).

  • Primary Impurity: N2-alkylation yields the 5-nitro isomer (Undesired).

This guide provides a high-yield protocol (


), mechanistic insights into isomer control, and a troubleshooting decision tree.

Part 1: The "Golden Batch" Protocol

Standard Operating Procedure (SOP) for High-Selectivity Alkylation

Do not rely on sodium hydride (NaH) for this specific scale-up; while fast, it often degrades regioselectivity due to lack of thermodynamic equilibration and high exothermicity. The Carbonate/DMF method is the industry standard for this transformation.

Reaction Stoichiometry Table

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
SM1 3-Nitro-1H-pyrazole1.0Nucleophile
SM2 2-Chlorobenzyl chloride1.1Electrophile (Lachrymator!)
Base Cesium Carbonate (

)
1.2Base (Solubility promoter)
Catalyst Potassium Iodide (KI)0.1Finkelstein Catalyst
Solvent DMF (Anhydrous)10 VolPolar Aprotic Solvent

Step-by-Step Methodology:

  • Charge: To a dry reactor under

    
     atmosphere, charge 3-Nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (10 volumes).
    
  • Deprotonation: Add

    
     (1.2 eq) in a single portion. Stir at 25°C for 30 minutes. Note: The solution will likely turn yellow/orange as the nitropyrazolate anion forms.
    
  • Activation: Add KI (0.1 eq). This converts the benzyl chloride to the more reactive benzyl iodide in situ.

  • Addition: Add 2-Chlorobenzyl chloride (1.1 eq) dropwise over 20 minutes to control the exotherm.

  • Reaction: Heat to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC.[3] Target <2% remaining SM1.

  • Quench: Cool to 20°C. Pour the mixture slowly into chilled water (30 volumes) with vigorous stirring.

  • Isolation: The product should precipitate as a solid. Filter and wash with water (

    
     vol) to remove DMF.
    
    • If product oils out:[10] Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.[3][8]
      

Part 2: Critical Mechanism & Regioselectivity

Understanding why the reaction fails is the first step to fixing it. The regioselectivity is governed by the "Lone Pair Availability" vs. "Steric Hindrance" battle.

  • Electronic Effect: The nitro group at position 3 is electron-withdrawing. It pulls density away from N2, making the lone pair on N1 more nucleophilic (favors 3-nitro product).

  • Steric Effect: The nitro group is bulky. It sterically shields N2, further discouraging attack at that position (favors 3-nitro product).

However, high temperatures or extremely strong bases (like NaH) can erode this selectivity by making the reaction diffusion-controlled rather than chemically controlled.

Visualizing the Pathway (Graphviz Diagram)

ReactionPathway SM 3-Nitro-1H-pyrazole (Tautomeric Mix) Anion Nitropyrazolate Anion (Delocalized) SM->Anion Base (Cs2CO3) TS_N1 Transition State N1 (Sterically Favored) Anion->TS_N1 Fast Path TS_N2 Transition State N2 (Sterically Hindered) Anion->TS_N2 Slow Path Prod_3 Target Product 1-(2-chlorobenzyl)-3-nitro (Major Isomer) TS_N1->Prod_3 N-Alkylation Prod_5 Impurity 1-(2-chlorobenzyl)-5-nitro (Minor Isomer) TS_N2->Prod_5 N-Alkylation

Caption: Mechanistic pathway showing the kinetic preference for N1-alkylation due to steric shielding of N2 by the nitro group.

Part 3: Troubleshooting & FAQs

Category 1: Reaction Stalled / Low Conversion

Q: The reaction has stalled at 60% conversion after 12 hours. Should I add more base?

  • Diagnostic: Do not add more base yet. The issue is likely the solubility of the anion or the chloride leaving group .

  • Solution:

    • Add Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide). This acts as a Phase Transfer Catalyst (PTC) and solubilizes the carbonate base.

    • Finkelstein Swap: If you didn't add KI initially, add it now. The exchange of Cl for I on the benzyl group accelerates the reaction rate by ~100x.

    • Check Water: DMF is hygroscopic. If "wet" DMF was used, the hydroxide generated can hydrolyze your benzyl chloride to benzyl alcohol (dead end).

Category 2: Regioselectivity Issues (Too much 5-nitro isomer)

Q: I am seeing >15% of the 5-nitro isomer (impurity). How do I reduce this?

  • Diagnostic: You are likely running the reaction too hot or using a base that is too small/hard (like NaOH/LiOH).

  • Solution:

    • Switch Cation: Switch from

      
       to 
      
      
      
      . The larger Cesium cation forms a looser ion pair with the pyrazole anion, allowing the steric directing effects to work better.
    • Lower Temperature: Reduce reaction temperature to 40°C. This slows the reaction but significantly improves the selectivity ratio (Kinetic Control).

    • Solvent Switch: Change solvent to Acetonitrile . While slower than DMF, acetonitrile often improves N1:N2 ratios due to different solvation shells.

Category 3: Purification (Oiling Out)

Q: Upon quenching with water, my product formed a sticky brown oil instead of a solid. How do I fix this?

  • Diagnostic: This is the "Oiling Out" phenomenon, common with benzyl-pyrazoles containing lipophilic halides. It traps impurities.

  • Solution (The "Seeding" Protocol):

    • Decant the water.

    • Dissolve the oil in a minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .

    • Let it cool slowly to room temperature.

    • Crucial: Scratch the glass or add a seed crystal of the pure product.

    • Add water dropwise only after crystals have started to form. This forces the product out as a solid, leaving the oily impurities in the mother liquor.

Part 4: Workflow Visualization

Use this decision tree to guide your daily experiments.

Troubleshooting Start Start: Analyze Crude LCMS CheckConv Is Conversion > 95%? Start->CheckConv CheckIso Is 3-nitro:5-nitro ratio > 10:1? CheckConv->CheckIso Yes LowConv Issue: Low Conversion CheckConv->LowConv No Success Proceed to Workup: Precipitate in H2O CheckIso->Success Yes BadIso Issue: Poor Regioselectivity CheckIso->BadIso No AddKI Action: Add 0.1 eq KI Check DMF Dryness LowConv->AddKI AddKI->CheckConv Retest ChangeCond Action: Switch to Cs2CO3 Lower Temp to 40°C BadIso->ChangeCond

Caption: Decision tree for optimizing reaction outcomes based on LCMS data.

References

  • Bayer Intellectual Property GmbH. (2011). Process for the preparation of substituted pyrazoles.[1][2][3][4][10][11][12][13][14] Patent WO2011076194A1. Link

    • Relevance: Describes the industrial scale-up and purification of Riociguat intermediates, including specific crystallization techniques for benzyl-nitro-pyrazoles.
  • Arava, V., & Gogireddy, S. (2013).[15] An expeditious synthesis of riociguat, A pulmonary hypertension drug.[15] Der Pharma Chemica, 5(4), 232-239.[15] Link

    • Relevance: Provides specific reaction conditions ( /DMF) and yields for the 2-fluorobenzyl analog, which is chemically equivalent to the 2-chlorobenzyl target.
  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles.Link

    • Relevance: General mechanistic overview of pyrazole tautomerism and alkyl
  • Liang, Y., et al. (2009).[14] Synthesis and properties of 1-substituted-3-nitro-1H-pyrazoles. Chemical Biology & Drug Design.

    • )

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (C₁₀H₈ClN₃O₂) in aqueous sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (C₁₀H₈ClN₃O₂) in aqueous solutions. This guide is designed to provide you with not only procedural instructions but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

The poor aqueous solubility of many active pharmaceutical ingredients (APIs) is a significant hurdle in drug discovery and development, impacting bioavailability and the reliability of in vitro assays.[1] With a predicted LogP of approximately 2.493, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is classified as a hydrophobic compound, indicating limited solubility in aqueous media.[2] This guide will walk you through a systematic approach to tackle this challenge head-on.

Frequently Asked Questions (FAQs)

Q1: I've observed that my 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is not dissolving in my aqueous buffer. What is the first step I should take?

A1: The first step is to confirm that you are not exceeding the compound's intrinsic aqueous solubility. For hydrophobic compounds like this, the solubility can be very low. Before attempting more complex solubilization techniques, it is crucial to determine an approximate solubility limit in your specific aqueous medium.

A simple approach is to prepare a saturated solution. Add a small, known excess of the compound to your aqueous buffer, agitate it for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached, and then centrifuge or filter the solution to remove undissolved solid. The concentration of the compound in the clear supernatant will be its saturated solubility. This baseline value will help you decide which solubilization strategy is most appropriate.

Q2: What are the primary strategies for increasing the aqueous solubility of a compound like 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole?

A2: There are several well-established techniques to enhance the solubility of poorly water-soluble drugs.[3] The most common and effective methods for a laboratory setting include:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous solution to increase the solubility of nonpolar compounds.[4]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[5]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in water.[6]

  • Complexation with Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes with the hydrophobic molecule, enhancing its solubility.[7]

The choice of method depends on the specific requirements of your experiment, including the final desired concentration, the tolerance of your assay to the solubilizing agent, and the physicochemical properties of your compound.

Troubleshooting and Step-by-Step Guides

This section provides a systematic approach to selecting and implementing a suitable solubilization strategy.

Decision Workflow for Solubilization Strategy

The following diagram outlines a logical workflow for choosing the most appropriate method to enhance the solubility of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Caption: Decision workflow for selecting a solubilization strategy.

Guide 1: Co-solvency Approach

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[8] This reduction in polarity decreases the interfacial tension between the aqueous solution and the hydrophobic solute, thereby enhancing its solubility.[9] This method is often the first choice due to its simplicity and effectiveness.

Recommended Co-solvents:

Co-solventPropertiesTypical Starting Concentration
Dimethyl Sulfoxide (DMSO) A powerful, polar aprotic solvent. Widely used in biological assays.1-5% (v/v)
Ethanol A protic solvent that is less toxic than DMSO.5-10% (v/v)
Polyethylene Glycol 400 (PEG 400) A low-molecular-weight polymer, often used in drug formulations.10-20% (v/v)

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole in your chosen co-solvent (e.g., 10-100 mM in 100% DMSO).

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around to avoid precipitation.

  • Vortexing and Observation: Vortex the solution thoroughly after each dilution and visually inspect for any signs of precipitation.

  • Determine Maximum Tolerated Concentration: The highest concentration that remains clear is your working limit for that co-solvent percentage.

  • Control Experiment: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent as your test samples.

Troubleshooting:

  • Precipitation upon dilution: This indicates that the percentage of co-solvent is too low for the desired final concentration of your compound. You can either increase the co-solvent percentage or lower the final compound concentration.

  • Assay Interference: If you observe that the co-solvent is affecting your experimental results, you will need to find the highest non-interfering concentration of the co-solvent or consider an alternative solubilization method.

Guide 2: pH Adjustment

Scientific Rationale: The solubility of ionizable compounds is pH-dependent.[5] For a weakly basic compound, decreasing the pH will lead to protonation and the formation of a more soluble salt. Conversely, for a weakly acidic compound, increasing the pH will result in deprotonation and the formation of a more soluble salt. While 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole does not have obvious acidic or basic functional groups that are readily ionizable within a typical physiological pH range, this approach can be considered if your experimental conditions allow for a wider pH range.

Experimental Protocol:

  • Determine pKa: If the pKa of your compound is unknown, it can be predicted using software or determined experimentally.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Measurement: Add an excess of your compound to each buffer, agitate until equilibrium is reached (e.g., 24 hours), and measure the concentration of the dissolved compound in the supernatant.

  • Plot Solubility vs. pH: This will give you a pH-solubility profile and indicate the optimal pH for solubilization.

Troubleshooting:

  • Compound Instability: Extreme pH values can lead to the degradation of your compound. It is important to assess the stability of your compound at the chosen pH.

  • Precipitation upon pH shift: If the pH of your final solution changes, your compound may precipitate. Ensure that the final experimental conditions maintain the optimal pH.

Guide 3: Surfactant-Mediated Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[6] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, leading to a significant increase in their apparent aqueous solubility.[6]

Recommended Surfactants:

SurfactantTypeTypical Starting Concentration
Tween® 80 Non-ionic0.1-1% (v/v)
Sodium Dodecyl Sulfate (SDS) Anionic0.1-1% (w/v)
Cremophor® EL Non-ionic0.1-1% (v/v)

Experimental Protocol:

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

  • Add Compound: Add your compound to the surfactant solution.

  • Agitation: Agitate the mixture, using sonication if necessary, to facilitate the encapsulation of the compound within the micelles.

  • Observation: Observe the solution for clarity.

Troubleshooting:

  • Cell Toxicity: Surfactants can be toxic to cells, especially ionic surfactants like SDS. It is crucial to determine the non-toxic concentration range for your specific cell line or assay.

  • Assay Interference: Surfactants can interfere with certain biological assays. Always run appropriate controls.

Guide 4: Cyclodextrin-Based Solubilization

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with hydrophobic molecules, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and thereby increasing its solubility.[7]

Recommended Cyclodextrins:

CyclodextrinProperties
β-Cyclodextrin (β-CD) Less soluble in water compared to its derivatives.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) More soluble and less toxic than β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and low toxicity.

Experimental Protocol:

cyclodextrin_protocol step1 1. Prepare aqueous solution of Cyclodextrin (e.g., HP-β-CD) step2 2. Add 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole to the solution step1->step2 step3 3. Stir or sonicate the mixture at room temperature for several hours step2->step3 step4 4. Filter the solution to remove any undissolved compound step3->step4 step5 5. Determine the concentration of the dissolved compound in the filtrate step4->step5

Caption: Step-by-step protocol for cyclodextrin-based solubilization.

Troubleshooting:

  • Limited Solubility Enhancement: The degree of solubility enhancement depends on the binding affinity between the cyclodextrin and the guest molecule. If the enhancement is insufficient, you may need to try a different type of cyclodextrin or a combination of methods.

  • Competition: If other molecules in your system have a higher affinity for the cyclodextrin cavity, they may displace your compound, leading to precipitation.

References

  • PubChem. 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Current Science Research and Review. A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • Journal of Drug Delivery and Therapeutics. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • PubChemLite. 1-(2-chloro-6-fluorobenzyl)-3-nitro-1h-pyrazole. [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • Current Science. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. [Link]

  • Indian Journal of Pharmaceutical Sciences. Method Development and Validation for Estimation of Candesartan Cilexetil by Cosolvency Based UV-Spectrophotometry. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Journal of the Serbian Chemical Society. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling. [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • International Journal of Pharmaceutical Research and Applications. Revolutionizing drug formulation: Advanced approaches for enhancing solubility. [Link]

  • Cheméo. Chemical Properties of Pyrazole, 3-nitro- (CAS 26621-44-3). [Link]

  • DFE Pharma. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. [Link]

  • PubChem. 3-Nitropyrazole. [Link]

  • Molecules. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Substituted Pyrazole Nitration

Welcome to our dedicated technical support center for the nitration of substituted pyrazoles. As a cornerstone of many pharmaceutical and agrochemical syntheses, the selective introduction of a nitro group onto the pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the nitration of substituted pyrazoles. As a cornerstone of many pharmaceutical and agrochemical syntheses, the selective introduction of a nitro group onto the pyrazole scaffold is a frequent yet often challenging transformation. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions to common side reactions encountered during this critical synthetic step. Drawing upon established literature and extensive field experience, we aim to equip you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the regiochemical integrity of your target molecules.

Troubleshooting Guide: A-to-Z on Side Reactions

This section is formatted as a series of common issues encountered in the lab, followed by a detailed analysis of the root cause and actionable solutions.

Question 1: My primary side product is the N-nitro-substituted pyrazole, but I need the C-nitro isomer. How can I favor C-nitration?

Answer:

The competition between N-nitration and C-nitration is a classic challenge, particularly with N-unsubstituted pyrazoles. The lone pair of electrons on the pyrrole-like N1 nitrogen is nucleophilic and can readily attack the nitronium ion (NO₂⁺)[1].

Underlying Causes and Solutions:

  • N-H Acidity and Nucleophilicity: The N-H proton of the pyrazole ring can be abstracted, especially under basic conditions, forming a highly nucleophilic pyrazolate anion. This anion can then react at either the N1 or C4 position. To favor C-substitution, you can try to modulate the nucleophilicity of the N1 position.

    • Protecting the N1 Position: The most direct way to prevent N-nitration is to protect the N1 nitrogen with a removable group. A bulky protecting group can also sterically hinder attack at the N1 position. Common protecting groups include tosyl, mesyl, or a simple alkyl group that can be removed later in the synthesis.

  • Reaction Conditions: The choice of nitrating agent and solvent system plays a crucial role.

    • Milder Nitrating Agents: Using a less aggressive nitrating agent can sometimes favor C-nitration. For example, acetyl nitrate (generated in situ from nitric acid and acetic anhydride) is often effective for the C4-nitration of N-substituted pyrazoles[1].

    • Acidic Conditions: In strongly acidic media, the pyridine-like N2 nitrogen is protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack, but can sometimes favor C-nitration at the less deactivated positions if the reaction is forced[1].

Experimental Protocol: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate [1]

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylpyrazole in acetic anhydride.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride to the pyrazole solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for several hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the solution with a saturated sodium carbonate solution until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • The crude product, 4-nitro-1-phenylpyrazole, can be recrystallized from ethanol to afford the pure compound.

Question 2: I am observing a mixture of C-nitro isomers (e.g., C4 and C5 nitration). How can I improve the regioselectivity?

Answer:

The regioselectivity of pyrazole nitration is governed by a combination of electronic and steric effects of the substituents on the ring[1]. The C4 position is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack in a neutral medium[1].

Controlling Factors for Regioselectivity:

FactorInfluence on Regioselectivity
Electronic Effects Electron-donating groups (EDGs) at C3 or C5 activate the C4 position for electrophilic attack. Electron-withdrawing groups (EWGs) at these positions deactivate the entire ring but still generally direct electrophiles to the C4 position, albeit requiring harsher conditions[1].
Steric Hindrance Bulky substituents at the N1, C3, or C5 positions can sterically hinder the approach of the nitrating agent to adjacent positions, often favoring substitution at the less hindered C4 position[1].
Reaction Medium (pH) In strongly acidic conditions, the pyrazole ring is protonated at N2, forming a pyrazolium cation. This deactivates the ring, particularly at the C4 position, and can lead to substitution at other positions or on an N-aryl substituent if present[1][2].

Troubleshooting Workflow for Poor Regioselectivity:

G start Poor Regioselectivity (Mixture of C-nitro isomers) substituents Analyze Substituent Effects (Electronic & Steric) start->substituents conditions Evaluate Reaction Conditions (Nitrating Agent, Solvent, Temperature) start->conditions edg EDG at C3/C5? substituents->edg ewg EWG at C3/C5? substituents->ewg sterics Bulky Group at N1/C3/C5? substituents->sterics mild_conditions Use Milder Conditions (e.g., Acetyl Nitrate, lower temp.) conditions->mild_conditions harsher_conditions Consider Harsher Conditions (with caution) conditions->harsher_conditions edg->mild_conditions Favors C4 ewg->harsher_conditions Directs C4 less_hindered Nitration at Less Hindered Position is Expected sterics->less_hindered outcome Improved Regioselectivity mild_conditions->outcome harsher_conditions->outcome less_hindered->outcome protect Consider N1-Protecting Group to alter electronics/sterics protect->conditions

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole nitration.

Question 3: My reaction is producing a significant amount of dinitrated product. How can I achieve selective mononitration?

Answer:

The formation of dinitrated products occurs when the initially formed mononitropyrazole is sufficiently activated to undergo a second nitration under the reaction conditions. This is particularly common when the pyrazole ring contains strongly activating substituents.

Strategies for Selective Mononitration:

  • Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent is often sufficient.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second nitration.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the formation of the dinitrated product.

  • Choice of Nitrating Agent: Some nitrating agents are more prone to causing dinitration. For instance, potent nitrating systems like mixed acid (HNO₃/H₂SO₄) can be difficult to control. A milder reagent may provide better selectivity. Recently, N-nitropyrazoles with strong electron-withdrawing groups have been developed as powerful yet controllable nitrating agents that can be tuned to favor either mononitration or dinitration by adjusting the stoichiometry and reaction conditions[3][4][5].

Table of N-Nitropyrazole Reagents for Controllable Nitration [3][4]

N-Nitropyrazole ReagentSubstituentsReactivityApplication
2g3-CN, 5-MeHighMononitration
2k3-CO₂Et, 5-MeHighMononitration
2o 3,5-(NO₂)₂, 5-Me Very High Mononitration & Dinitration [3][4]
2p3,5-(NO₂)₂, 5-EtVery HighMononitration & Dinitration

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the positions on the pyrazole ring towards electrophilic substitution?

The C4 position is the most electron-rich and generally the most reactive towards electrophiles[1][6]. The order of reactivity is typically C4 > C5 > C3. However, this can be altered by the presence of substituents and the reaction conditions[1].

Q2: Can nitration occur on a substituent of the pyrazole ring?

Yes, particularly with N-aryl substituted pyrazoles. Under strongly acidic conditions where the pyrazole ring is deactivated by protonation, nitration may occur on the aryl substituent, typically at the para-position if it is unsubstituted[2][7].

Q3: I have a 4-bromopyrazole. Is it possible to get nitrodebromination?

Yes, nitration of 4-bromopyrazoles in 80% sulfuric acid can lead to significant nitrodebromination, yielding the 4-nitropyrazole[7]. The extent of this side reaction depends on the substituents on the ring, particularly at the N1 position[7].

Q4: How do electron-donating and electron-withdrawing groups on the N1-substituent affect the nitration?

An electron-donating group on the N1-substituent will activate the pyrazole ring, making it more susceptible to electrophilic substitution. Conversely, an electron-withdrawing group will deactivate the ring, often requiring more forcing conditions for nitration to occur[1].

References

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. (URL: [Link])

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. (URL: [Link])

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (URL: [Link])

  • (PDF) Nitropyrazoles (review) - ResearchGate. (URL: [Link])

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. (URL: [Link])

  • Selective O- and N-nitration of steroids fused to the pyrazole ring - ResearchGate. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (URL: [Link])

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. (URL: [Link])

  • Manipulating nitration and stabilization to achieve high energy - Semantic Scholar. (URL: [Link])

  • Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Pyrazole. (URL: [Link])

  • (PDF) Nitropyrazoles - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (URL: [Link])

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES - Canadian Science Publishing. (URL: [Link])

  • Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. (URL: [Link])

  • From N-H Nitration to Controllable Aromatic Mononitration and Dinitration-The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PubMed. (URL: [Link])

Sources

Optimization

optimization of reaction conditions for pyrazole synthesis

Welcome to the Pyrazole Synthesis Technical Support Center. Ticket Status: OPEN Subject: Optimization of Reaction Conditions for Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center.

Ticket Status: OPEN Subject: Optimization of Reaction Conditions for Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The Scope of Support

You have reached the Tier 3 Technical Guide for pyrazole synthesis.[1] This document is not a textbook; it is a troubleshooting engine designed to resolve the specific failure modes associated with constructing the 1,2-diazole ring.

While there are multiple routes to pyrazoles, 80% of support tickets stem from the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) and its associated regioselectivity challenges.[1] This guide prioritizes those issues while offering "Green" alternatives for yield optimization.

Module 1: Mastering Regioselectivity (The Knorr Divergence)

The Core Problem: When reacting a substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl (

), you often obtain a mixture of 1,3- and 1,5-isomers.[1][2] Separation is difficult due to similar polarity.[1]

The Mechanistic Fix: Regioselectivity is dictated by the initial nucleophilic attack. You must manipulate the hard/soft acid-base (HSAB) properties of the reactants.

Technical Insight: Solvent & pH Control
  • Protic Solvents (EtOH, MeOH): Often lead to mixtures because they solvate the hydrazine non-specifically.

  • Fluorinated Alcohols (TFE, HFIP): These are the "magic bullets" for this reaction. They act as hydrogen-bond donors, activating the carbonyls while stabilizing specific transition states, often driving regioselectivity to >95:5.[1]

  • pH Modulation:

    • Acidic Media (HCl/AcOH): Protonates the most basic nitrogen of the hydrazine, forcing the less basic nitrogen to attack the most electrophilic carbonyl.[1]

    • Basic Media: Increases the nucleophilicity of the terminal nitrogen.[1]

Visual Workflow: The Regioselectivity Decision Tree

KnorrRegioselectivity Start Start: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Condition1 Condition A: Standard Protic Solvent (EtOH, Reflux) Start->Condition1 Condition2 Condition B: Fluorinated Solvent (HFIP or TFE, 25°C) Start->Condition2 Condition3 Condition C: Lewis Acid / pH Control (HCl or CeO2) Start->Condition3 Mech1 Competitive Attack: Mixture of Kinetics & Thermodynamics Condition1->Mech1 Mech2 H-Bond Activation: Selective Carbonyl Activation Condition2->Mech2 Mech3 Nucleophile Steering: Protonation of Hydrazine Condition3->Mech3 ResultMix Result: Isomeric Mixture (Difficult Purification) Mech1->ResultMix Low Selectivity ResultPure1 Result: High Regioselectivity (Isomer A favored) Mech2->ResultPure1 >95:5 Ratio ResultPure2 Result: Inverted Regioselectivity (Isomer B favored) Mech3->ResultPure2 Control via pH

Figure 1: Decision matrix for controlling regioselectivity in Knorr synthesis. Switching from ethanol to HFIP (Hexafluoroisopropanol) is often the single most effective optimization step.

Module 2: Standard Operating Procedure (SOP)

Protocol A: Regioselective Synthesis in Fluorinated Solvents

Best for: Sensitive substrates requiring high regiocontrol without metal catalysts.[1]

  • Preparation: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl (1.0 equiv) in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) . Concentration should be 0.2–0.5 M.[1]

    • Why HFIP? It activates the carbonyl via strong H-bonding without requiring strong acids that might degrade sensitive groups.[1]

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at 25°C. Monitor via TLC/LCMS. Most reactions complete within 1–4 hours.[1]

    • Note: If the reaction is sluggish, mild heating to 40°C is permissible, but avoid reflux to maintain kinetic control.[1]

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP is volatile (bp 58°C) and easy to remove.

  • Purification: The residue is often pure enough for recrystallization.[1] If not, flash chromatography (Hexane/EtOAc) is sufficient.

Protocol B: Green "On-Water" Synthesis

Best for: Scale-up, simple substrates, and environmental compliance.[1]

  • Preparation: Suspend 1,3-dicarbonyl (1.0 equiv) and hydrazine (1.0 equiv) in water (0.5 M).

  • Catalysis: Add 10 mol% Nano-ZnO or CTACl (Cetyltrimethylammonium chloride) as a surfactant.[1]

  • Energy Input: Stir vigorously at room temperature or apply Ultrasound irradiation (40 kHz) for 15–30 minutes.

  • Isolation: The pyrazole product is typically hydrophobic and will precipitate out.[1] Filter the solid and wash with water.[1][3]

Module 3: Troubleshooting & FAQs

Symptom: Reaction Stalled / Low Conversion

Diagnosis: Hydrazine instability or water inhibition (in non-aqueous protocols).

  • Check 1: Are you using hydrazine hydrate or hydrochloride salt?

    • Fix: If using hydrochloride salts in non-protic solvents, you must add a base (e.g., NaOAc or Et3N) to liberate the free hydrazine.

  • Check 2: Hydrazine oxidation.[1]

    • Fix: Hydrazines oxidize to azo compounds over time.[1] Distill your hydrazine or use a fresh bottle if the liquid has turned yellow/orange.[1]

Symptom: Product is an Oil/Gum instead of Solid

Diagnosis: Impurities preventing crystal lattice formation.[1]

  • Fix 1 (Trituration): Dissolve the gum in a minimum amount of Et2O, then add pentane or hexane dropwise until cloudy. Cool to -20°C.

  • Fix 2 (Salt Formation): If the pyrazole has a basic nitrogen, treat the oil with HCl in dioxane to precipitate the hydrochloride salt, which is almost always a solid.

Symptom: Regioselectivity is still poor (50:50 mix)

Diagnosis: Substrate lacks sufficient steric/electronic bias.

  • Advanced Fix: Switch to the Deng-Mani Protocol (See References). Instead of 1,3-dicarbonyls, react N-arylhydrazones with nitroolefins . This [3+2] cycloaddition pathway is strictly regiocontrolled by the mechanism and avoids the ambiguity of the Knorr condensation.

Module 4: Quantitative Data & Optimization Table

ParameterStandard ConditionOptimized ConditionExpected Impact
Solvent Ethanol (Reflux)HFIP (RT) or TFE Increases regioselectivity from ~60:40 to >95:[1]5.
Temperature 80°C (Reflux)20–25°C Kinetic control favors the specific isomer; reduces tar formation.
Catalyst HCl / AcOHNano-ZnO or CeO2 "Green" profile; easier workup (filtration vs. neutralization).[1]
Reagent 1,3-DiketoneEnaminone Enaminones (

) are more regioselective equivalents of 1,3-dicarbonyls.[1]

References

  • Regioselectivity in Knorr Synthesis: Gosselin, F. et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1][4] Journal of Organic Chemistry, 2005.[1]

  • Fluorinated Solvents: Tang, M. et al. "HFIP-Promoted Regioselective Synthesis of Pyrazoles."[1] Organic Letters, 2018.[1]

  • Alternative Cycloaddition Route: Deng, X., & Mani, N. S.[1][5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008.[1][5]

  • Green Synthesis: Maddila, S. et al. "Recent Advances in the Green Synthesis of Pyrazoles."[1] ChemistrySelect, 2023.[1]

  • Water-Based Protocols: Wang, L. et al. "Catalyst-free synthesis of pyrazoles in water."[1] Green Chemistry, 2019.[1]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Welcome to the dedicated technical support guide for the purification of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are workin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common and complex challenges associated with the purification of this specific nitropyrazole derivative.

Introduction: Understanding the Purification Challenges

The purification of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole presents a unique set of challenges primarily dictated by its molecular structure. The presence of the polar nitro group and the pyrazole ring, combined with the non-polar 2-chlorobenzyl substituent, results in moderate polarity and potentially poor solubility in a range of common solvents.[1] Furthermore, the synthesis of this compound may yield regioisomers, which can be difficult to separate due to their similar physical and chemical properties.[2][3] This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: My crude 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has very low solubility in common recrystallization solvents. What should I do?

A1: Poor solubility is a common issue with nitropyrazole derivatives due to strong intermolecular interactions in the crystal lattice.[1] To address this, consider the following:

  • Solvent Screening: A systematic solvent screening is crucial. Test a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, acetone, and toluene, both at room temperature and at their boiling points.

  • Co-solvent Systems: Employing a co-solvent system can be highly effective.[1] A good starting point is a mixture of a solvent in which your compound is sparingly soluble and another in which it is more soluble. For example, you could dissolve the crude product in a minimal amount of a "good" hot solvent like acetone and then slowly add a "poor" solvent like hexane until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

  • Hot Filtration: If insoluble impurities are present, a hot filtration step is recommended after dissolving the compound in a minimal amount of hot solvent.

Q2: I am observing "oiling out" instead of crystallization during my recrystallization attempts. What causes this and how can I prevent it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This is often due to the compound being highly soluble in the hot solvent and the solution becoming supersaturated too quickly upon cooling. To mitigate this:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed. Avoid placing it directly in an ice bath.

  • Use a More Appropriate Solvent System: The solvent system may be too good. Try a solvent in which the compound has lower solubility at elevated temperatures.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can induce crystal nucleation.[1]

  • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.

Q3: My column chromatography is not providing good separation of the desired product from impurities. What can I do to improve the resolution?

A3: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The choice of eluent is critical.[2] Systematically vary the polarity of your mobile phase. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[2][5] Perform thin-layer chromatography (TLC) with various solvent ratios to identify the optimal mobile phase that provides the best separation between your product and impurities.

  • Use a Shallow Gradient: If using a gradient elution, a shallower gradient will increase the resolution between closely eluting compounds.[2]

  • Dry Loading: For compounds with limited solubility in the mobile phase, dry loading is recommended.[2] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, dry the silica completely, and then load the dry powder onto the top of your column.

  • Deactivate the Silica Gel: Some pyrazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation or tailing.[4] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[4]

Troubleshooting Guides

Issue 1: The purified compound still shows impurities by ¹H NMR.
Possible Cause Troubleshooting Action
Co-eluting Impurity Re-purify using column chromatography with a shallower gradient or a different solvent system. High-Performance Liquid Chromatography (HPLC) may be necessary for very similar impurities.[2][6]
Residual Solvent Dry the compound under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Isomeric Impurity Separation of regioisomers can be challenging.[2][3] Consider preparative HPLC or repeated recrystallizations from different solvent systems.
Issue 2: Significant product loss during purification.
Possible Cause Troubleshooting Action
Product is too soluble in the recrystallization solvent. Choose a solvent in which the product has lower solubility at room temperature. Minimize the amount of hot solvent used for dissolution.
Premature crystallization during hot filtration. Use a pre-heated funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[4]
Degradation on silica gel. Use deactivated silica gel or an alternative stationary phase like alumina.[4] Minimize the time the compound spends on the column by using flash chromatography.[2]

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole by removing soluble and insoluble impurities.

Materials:

  • Crude 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a co-solvent mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.[1] Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1] For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

Objective: To purify crude 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole by separating it from impurities with different polarities.

Materials:

  • Crude 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring even packing.[4] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica gel. Alternatively, use the dry loading method described in the FAQs.[2]

  • Elution: Add the eluent to the top of the column and apply pressure to begin the separation. Collect fractions in separate tubes. If a gradient elution is used, gradually increase the polarity of the eluent.[4]

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[4]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Visualizing the Purification Workflow

Purification_Workflow cluster_start Start cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end End Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Primary Path TLC TLC Analysis for Solvent System Crude->TLC Alternative Path HotFilter Hot Filtration (if needed) Dissolve->HotFilter Crystallize Slow Cooling & Crystallization Dissolve->Crystallize HotFilter->Crystallize Isolate Isolate & Dry Crystallize->Isolate Pure Pure Product Isolate->Pure Column Pack Column & Load Sample TLC->Column Elute Elute & Collect Fractions Column->Elute Combine Combine Pure Fractions & Evaporate Elute->Combine Combine->Pure

Sources

Optimization

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

From the desk of the Senior Application Scientist Welcome to our dedicated technical support center for resolving challenges in pyrazole synthesis. The formation of the pyrazole core, a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support center for resolving challenges in pyrazole synthesis. The formation of the pyrazole core, a privileged scaffold in medicinal chemistry, is a cornerstone of many research and development programs.[1][2][3] However, the synthesis of substituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is often complicated by a lack of regioselectivity, leading to mixtures of isomers that can be difficult to separate and characterize.[4]

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven insights to troubleshoot and control the formation of regioisomers in your pyrazole synthesis experiments. We will delve into the underlying principles governing regioselectivity and offer actionable protocols to steer your reactions toward the desired product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding regioselectivity in pyrazole synthesis.

Q1: What exactly is regioselectivity in the context of pyrazole synthesis, and why is it a concern?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction can potentially yield multiple products.[4][5] In the classic Knorr synthesis of pyrazoles, an unsymmetrical 1,3-dicarbonyl compound reacting with a substituted hydrazine can lead to two different regioisomeric pyrazoles.[1][4] This arises because the substituted hydrazine has two distinct nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound.[4][6] Controlling which isomer is formed is critical because different regioisomers often exhibit vastly different biological activities, and separating them can be a significant purification challenge.[1][5]

Q2: What are the fundamental factors that dictate the regiochemical outcome of a pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a combination of steric and electronic effects of the reactants, as well as the specific reaction conditions employed.[1][4][5]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups will activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1][4][5]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophile, thereby directing the initial attack to the less sterically hindered carbonyl group.[1][5][7]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can have a dramatic influence on which regioisomer is favored.[4]

Q3: Are there alternative synthetic strategies to the Knorr condensation that offer better regioselectivity?

A3: Yes, when controlling the regioselectivity of the Knorr synthesis proves difficult, several other methods can provide highly regioselective access to substituted pyrazoles.

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene and can offer excellent control over the regiochemical outcome.[5]

  • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts.[5]

  • Synthesis from Hydrazones and Nitroolefins: This approach can achieve excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[8]

In-Depth Troubleshooting Guide

This section provides a more detailed, problem-and-solution-oriented approach to tackling poor regioselectivity in your pyrazole synthesis.

Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common and frustrating issue, often arising when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties.[5]

start Start: Poor Regioselectivity (≈1:1 Mixture) solvent Modify the Solvent System start->solvent ph Adjust Reaction pH solvent->ph If no improvement catalyst Introduce a Catalyst ph->catalyst If no improvement microwave Employ Microwave Irradiation catalyst->microwave If no improvement result Improved Regioselectivity? microwave->result end End: Desired Regioisomer Favored result->end Yes fail Consider Alternative Synthesis result->fail No

Caption: A systematic workflow for troubleshooting poor regioselectivity.

  • Modify the Solvent System: This is often the most straightforward and impactful initial step. If you are using a standard protic solvent like ethanol, consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to significantly enhance the preference for one regioisomer.[4][5]

    SolventRegioisomeric Ratio (Isomer A : Isomer B)Reference
    Ethanol (EtOH)Often close to 1:1[4]
    2,2,2-Trifluoroethanol (TFE)Can significantly favor one isomer[4][8]
    1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Can dramatically increase regioselectivity[4]
  • Adjust Reaction pH: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and influence the initial site of attack.[4][5]

    • Acidic Conditions: Adding a catalytic amount of an acid (e.g., acetic acid, HCl, H₂SO₄) can protonate the more basic nitrogen of the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[4][5][9]

    • Basic Conditions: Using basic conditions may favor the attack of the more nucleophilic nitrogen atom.[5]

  • Introduce a Catalyst: Lewis acid catalysts, such as Yb(PFO)₃ or SmCl₃, can activate the dicarbonyl compound and may favor one reaction pathway, leading to improved regioselectivity.[5][10]

  • Employ Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can lead to drastically reduced reaction times, higher yields, and sometimes improved selectivity compared to conventional heating.[5] The selective dielectric heating can occasionally favor the formation of one regioisomer over another.[5]

Problem 2: I've synthesized my pyrazole, but I'm unsure which regioisomer I have.

Unambiguous characterization of the synthesized pyrazole is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[4]

While 1D ¹H and ¹³C NMR provide initial structural clues, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method for assigning regiochemistry.[4] This technique detects through-space proximity between protons. An observable cross-peak between the N-substituent (e.g., the protons of an N-methyl group) and a proton on a C-substituent (e.g., an aryl proton at C5) provides irrefutable evidence of their spatial closeness, thus confirming the isomeric structure.[2][4]

start Synthesized Pyrazole Mixture nmr_1d Acquire 1D NMR (¹H, ¹³C) start->nmr_1d nmr_2d Acquire 2D NMR (NOESY) nmr_1d->nmr_2d Ambiguity Remains analysis Analyze NOESY Cross-Peaks nmr_2d->analysis structure Assign Regiochemistry analysis->structure

Caption: Workflow for unambiguous characterization of pyrazole regioisomers.

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis with Solvent Screening

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, TFE, HFIP)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.[1]

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. Note that the reaction can be exothermic.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.[1] Alternatively, remove the solvent under reduced pressure and purify the crude residue by silica gel column chromatography.

  • Analysis: Analyze the product ratio by ¹H NMR spectroscopy of the crude reaction mixture.

Mechanistic Insights

The regioselectivity in the Knorr pyrazole synthesis is determined at the initial step of the reaction: the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This leads to two possible hydrazone intermediates, which then cyclize and dehydrate to form the respective pyrazole regioisomers.[1]

reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack1 Attack at Carbonyl 1 reactants->attack1 attack2 Attack at Carbonyl 2 reactants->attack2 intermediate1 Hydrazone Intermediate A attack1->intermediate1 intermediate2 Hydrazone Intermediate B attack2->intermediate2 product1 Regioisomer 1 intermediate1->product1 Cyclization & Dehydration product2 Regioisomer 2 intermediate2->product2 Cyclization & Dehydration

Caption: Competing pathways in the Knorr pyrazole synthesis leading to regioisomers.

By understanding and manipulating the factors that favor one pathway over the other—be it through steric hindrance, electronic activation, or solvent effects—you can effectively control the outcome of your pyrazole synthesis.

We trust this guide will be a valuable resource in your laboratory. Should you have further questions or require more specific application support, please do not hesitate to contact our technical team.

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. (URL: )
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. - Benchchem. (URL: )
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. (URL: )
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkyl
  • Knorr pyrazole synthesis - Name-Reaction.com. (URL: )
  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF - ResearchGate. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (URL: [Link])

  • Knorr Pyrazole Synthesis of Edaravone - Rsc.org. (URL: [Link])

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (URL: [Link])

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. (URL: [Link])

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Welcome to the technical support center for the synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important N-alkylation reaction. Our focus is on providing practical, in-depth solutions grounded in chemical principles to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Chemistry and Its Challenges

The synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is typically achieved via the N-alkylation of 3-nitro-1H-pyrazole with 2-chlorobenzyl chloride. This reaction, while straightforward on a lab scale, presents several challenges during scale-up. These include controlling regioselectivity, managing reaction exotherms, ensuring reactant purity, and optimizing work-up and purification.[1] This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Safety and Reagent Handling

Q1: What are the primary safety concerns when handling the starting materials, particularly 3-nitro-1H-pyrazole, on a larger scale?

A1: Safety is paramount. Both 3-nitro-1H-pyrazole and 2-chlorobenzyl chloride present hazards that are amplified at scale.

  • 3-Nitro-1H-pyrazole: As a nitro-containing organic compound, it is thermally sensitive and should be handled with care.[2] Avoid exposure to high temperatures, shock, or friction. The primary risks include skin and eye irritation.[3][4] Always consult the Safety Data Sheet (SDS) before use.

  • 2-Chlorobenzyl Chloride: This reagent is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.

  • Scale-Up Thermal Hazards: The N-alkylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3][5] This can lead to a rapid temperature increase, potentially causing side reactions or a dangerous thermal runaway.[6]

Core Safety Protocols:

  • Always conduct a thorough risk assessment before beginning any scale-up operation.

  • Work in a well-ventilated area, preferably a fume hood designed for large-scale reactions.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.[3]

  • Ensure that emergency equipment, such as a safety shower, eyewash station, and fire extinguisher, is readily accessible.

  • When scaling up, consider using a reaction calorimeter to study the thermal profile and determine the heat of reaction (ΔHr) and adiabatic temperature rise (ΔTad) to prevent thermal runaway.[6]

Section 2: Reaction Optimization and Troubleshooting

Q2: My reaction is sluggish or showing low conversion. What are the likely causes and how can I improve the yield?

A2: Low conversion is a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Base Inefficiency: The choice and quality of the base are critical. Common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) must be anhydrous and of high purity. The base deprotonates the pyrazole, and its effectiveness can be hampered by moisture.

  • Solvent Issues: The solvent must be able to dissolve the pyrazole salt to facilitate the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective.[1] If solubility is an issue, a solvent screen may be necessary.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to degradation. The optimal temperature must be determined experimentally. A gentle warming (e.g., 50-80°C) is often sufficient.

  • Poor Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high concentration, leading to side reactions or incomplete conversion.[5] Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

Troubleshooting Workflow for Low Yield

Below is a decision tree to guide your optimization process.

G start Start: Low Yield Observed check_reagents Q: Are reagents pure and anhydrous? start->check_reagents check_base Q: Is the base active and sufficient? check_reagents->check_base Yes action_reagents Action: Use fresh, high-purity reagents. Dry solvent. check_reagents->action_reagents No check_solubility Q: Are reactants fully dissolved? check_base->check_solubility Yes action_base Action: Use fresh base, consider stronger base (e.g., NaH), or increase stoichiometry. check_base->action_base No check_temp Q: Is the temperature optimal? check_solubility->check_temp Yes action_solubility Action: Screen alternative solvents (e.g., DMF, DMSO). check_solubility->action_solubility No check_mixing Q: Is agitation sufficient? check_temp->check_mixing Yes action_temp Action: Incrementally increase temperature and monitor by TLC/LC-MS. check_temp->action_temp No action_mixing Action: Increase stirring speed. Check for dead zones in reactor. check_mixing->action_mixing No end_ok Yield Improved check_mixing->end_ok Yes action_reagents->check_base action_base->check_solubility action_solubility->check_temp action_temp->check_mixing action_mixing->end_ok

Caption: A logical workflow for troubleshooting low pyrazole yield.

Q3: I'm observing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the desired 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole?

A3: Achieving high regioselectivity is a common hurdle in pyrazole chemistry.[7][8] The alkylation can occur at either of the two nitrogen atoms in the pyrazole ring. Several factors can be adjusted to favor the formation of a single isomer.[1]

  • Steric Hindrance: The alkylation will generally favor the less sterically hindered nitrogen atom. In the case of 3-nitro-1H-pyrazole, the N1 position is generally favored due to the steric bulk of the nitro group at the C3 position.

  • Solvent and Base System: The choice of solvent and base is crucial. A combination of K₂CO₃ in a polar aprotic solvent like DMSO has been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1] Using a stronger base like sodium hydride (NaH) can sometimes prevent the formation of regioisomeric byproducts.[1]

  • Catalyst Systems: While not always necessary for this specific reaction, certain catalyst systems can influence regioselectivity. For instance, magnesium-based catalysts have been shown to favor N2-alkylation in some cases.[1]

ParameterCondition Favoring N1-AlkylationRationale
Solvent Polar aprotic (e.g., DMF, DMSO)Stabilizes the pyrazole anion and facilitates the SN2 reaction.[1]
Base Weaker inorganic base (e.g., K₂CO₃)Often provides good selectivity for the thermodynamically favored product.[1]
Temperature Moderate (Room Temp to 60°C)Balances reaction rate with minimizing side reactions.

Q4: How should I manage the reaction exotherm during a large-scale synthesis?

A4: Managing the heat generated is a critical safety and quality consideration during scale-up.

  • Controlled Addition: The 2-chlorobenzyl chloride should be added slowly and in a controlled manner to the reaction mixture.[5] This allows the cooling system to dissipate the heat as it is generated.

  • Efficient Cooling: The reactor must have an efficient cooling system. Monitor the internal reaction temperature, not just the jacket temperature, to get an accurate reading.[5]

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase, although this may impact reaction time and vessel occupancy.

  • Calorimetry Data: As mentioned, reaction calorimetry is the best way to quantitatively understand the thermal risk before scaling up.[6]

Section 3: Work-up and Purification

Q5: What is the recommended procedure for work-up and purification at a larger scale?

A5: The goal of the work-up is to remove salts, unreacted starting materials, and the solvent. Purification then isolates the final product in high purity.

  • Work-up:

    • Upon reaction completion, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water. This will precipitate the crude product.

    • Isolate the solid product by filtration.[5]

    • Wash the solid with water to remove inorganic salts, and then with a cold, non-polar solvent (like hexane or heptane) to remove non-polar impurities.

  • Purification:

    • Recrystallization: This is often the most efficient method for purification at scale. A good solvent system will dissolve the product at elevated temperatures but have low solubility at room temperature or below. Ethanol, isopropanol, or mixtures with water are often good starting points.[9]

    • Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming at a large scale. It should be considered a secondary option if recrystallization fails to provide the desired purity.

Q6: I'm seeing persistent impurities in my final product. What are they likely to be and how can I remove them?

A6: Common impurities can include unreacted starting materials, the undesired N2-isomer, or byproducts from side reactions.

  • Identification: Use analytical techniques like NMR, LC-MS, or GC-MS to identify the structure of the impurities.[10]

  • Removal of Unreacted Hydrazine: If unreacted 3-nitro-1H-pyrazole is present, it can often be removed with an acidic wash during the work-up, as it will form a water-soluble salt.[10]

  • Isomer Separation: Separating N1 and N2 isomers can be challenging.[10] Often, careful optimization of the reaction conditions to favor one isomer is the best approach. If separation is necessary, fractional crystallization or preparative chromatography may be required.

General Experimental Protocol (Illustrative)

This protocol is for informational purposes and should be adapted and optimized for your specific equipment and scale.

Sources

Optimization

analytical challenges in the characterization of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Answering the analytical challenges in the characterization of novel compounds like 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole requires a blend of foundational chemical principles and advanced instrumental troubleshooting. T...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the analytical challenges in the characterization of novel compounds like 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole requires a blend of foundational chemical principles and advanced instrumental troubleshooting. This Technical Support Center is designed for researchers, scientists, and drug development professionals, providing a centralized resource for navigating the complexities of this molecule's analysis. As Senior Application Scientists, we have structured this guide to move from common inquiries to in-depth, technique-specific troubleshooting, ensuring both clarity and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole that influence its analytical behavior?

A1: The molecule's characterization is primarily influenced by three key moieties:

  • The Nitropyrazole Ring: This heterocyclic system is electron-deficient due to the electron-withdrawing nitro group. This affects its UV chromophore, chromatographic retention on polar stationary phases, and fragmentation patterns in mass spectrometry. The nitro group itself is a common fragment loss.[1]

  • The 2-Chlorobenzyl Group: This substituent introduces a non-polar character, influencing solubility and retention in reversed-phase chromatography. The chlorine atom is critical for mass spectrometry, as it produces a characteristic M+2 isotopic pattern, which is a powerful diagnostic tool.[2][3]

  • Potential for Thermal Instability: Nitropyrazoles, particularly those with multiple nitro groups, are studied as energetic materials and can exhibit thermal lability.[4][5][6] This is a crucial consideration for techniques involving heat, such as Gas Chromatography (GC) or thermal analysis (DSC/TGA), and can lead to degradation in the ion source of a mass spectrometer.[7]

Q2: I am seeing a persistent yellow or reddish color in my purified material. Is this inherent to the molecule?

A2: While some nitroaromatic compounds can be pale yellow, a strong color is often indicative of impurities. Side reactions involving the hydrazine starting materials or oxidation of intermediates during synthesis can produce colored byproducts.[8] If the color persists after standard purification, consider treating a solution of the crude product with activated charcoal followed by filtration to adsorb these colored impurities.[8]

Q3: What are the expected impurities from the synthesis of this compound?

A3: Synthetic byproducts are a common analytical challenge. For this target, you should be vigilant for:

  • Regioisomers: If an unsymmetrical hydrazine or dicarbonyl precursor is used in a Knorr-type synthesis, the formation of isomeric pyrazoles is a significant possibility.[8] These isomers can be very difficult to separate chromatographically.

  • Unreacted Starting Materials: Incomplete reactions can leave residual hydrazine or dicarbonyl compounds.[8]

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization step can result in pyrazoline byproducts.[9]

  • Positional Isomers of Nitration: If nitration is a late-stage step, introduction of the nitro group at other positions on the pyrazole ring is possible.[10]

Analytical Workflow & Troubleshooting Guides

This section provides in-depth troubleshooting for specific analytical techniques.

General Analytical Workflow

The characterization of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole typically follows a structured workflow to confirm identity, purity, and stability.

cluster_0 Synthesis & Purification cluster_1 Identity Confirmation cluster_2 Purity & Stability Assessment synthesis Crude Product Synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample hplc HPLC-UV (Purity %, Impurity Profile) purification->hplc Purified Sample ms Mass Spectrometry (Confirm MW & Isotope Pattern) nmr->ms ir FT-IR (Functional Groups) ms->ir lcms LC-MS (Identify Impurities) hplc->lcms dsc Thermal Analysis (DSC/TGA) (Assess Thermal Stability) lcms->dsc

Caption: General workflow for characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Issue: Poor Peak Shape (Tailing or Fronting)
  • Potential Cause 1: Secondary Interactions. The pyrazole nitrogen atoms can interact with residual acidic silanols on the silica backbone of the column, causing peak tailing.

  • Suggested Solution: Add a small amount of a competing base or acid to the mobile phase. For this compound, adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic phases is a standard starting point.[11][12] This protonates the basic sites on the analyte and suppresses interaction with the stationary phase.

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.

  • Suggested Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting a series of decreasing concentrations to find the optimal range for your column.

  • Potential Cause 3: Mismatched Injection Solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile into a 90% water mobile phase), it can cause peak distortion.

  • Suggested Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility and keep the injection volume small.

Troubleshooting Diagram: HPLC Peak Tailing

start Problem: Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Action: Reduce concentration/injection volume check_overload->reduce_conc Yes check_mobile_phase Is mobile phase buffered (e.g., 0.1% Formic Acid)? check_overload->check_mobile_phase No resolved Problem Resolved reduce_conc->resolved add_modifier Action: Add 0.1% Formic Acid or TFA to mobile phase check_mobile_phase->add_modifier No check_column Is column old or showing high backpressure? check_mobile_phase->check_column Yes add_modifier->resolved replace_column Action: Replace with a new column check_column->replace_column Yes check_column->resolved No replace_column->resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Recommended Starting HPLC Protocol

This protocol provides a robust starting point for purity analysis.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, < 3 µmA standard reversed-phase column suitable for moderately non-polar compounds.[2]
Mobile Phase A Water with 0.1% Formic AcidFormic acid improves peak shape by suppressing silanol interactions.[11]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 95% B over 15 minutesA broad gradient is effective for initial screening of unknown impurities.[2]
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak efficiency and reduce viscosity.[2]
Detection (UV) 254 nmAromatic systems and nitro groups typically absorb strongly at this wavelength. A full PDA/DAD scan is recommended to find the optimal wavelength.
Injection Vol. 1 - 5 µLSmall volumes minimize solvent effects and prevent overload.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation.

Issue: No Molecular Ion ([M+H]⁺) Observed
  • Potential Cause 1: In-source Fragmentation/Degradation. The compound may be thermally labile or prone to fragmentation even with soft ionization techniques like Electrospray Ionization (ESI). The nitro group can be easily lost.[1][5]

  • Suggested Solution: Optimize the ion source parameters. Reduce the source temperature and cone/fragmentor voltage to the lowest possible values that still provide a stable signal. This minimizes the energy imparted to the molecule, preserving the molecular ion.

  • Potential Cause 2: Poor Ionization Efficiency. The compound may not ionize well under standard ESI conditions.

  • Suggested Solution:

    • Switch Polarity: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. While many nitrogen-containing heterocycles ionize well in positive mode, the acidic pyrazole N-H (if present as an impurity) or other features might favor negative mode.

    • Try a Different Ionization Source: If available, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for less polar, neutral molecules and can sometimes yield a molecular ion when ESI fails.

Issue: Interpreting the Fragmentation Pattern
  • Challenge: The fragmentation of a molecule with both nitro and chloro substituents can be complex due to competing pathways.[13]

  • Expected Fragmentation Pathways:

    • Loss of Nitro Group: The most common fragmentations for nitroaromatics are the loss of •NO (30 Da) and •NO₂ (46 Da).[1][14]

    • Loss of Chlorine: Cleavage of the C-Cl bond can result in the loss of a •Cl radical (35/37 Da).

    • Benzyl C-N Cleavage: The bond between the benzyl CH₂ and the pyrazole nitrogen can cleave, resulting in a prominent chlorobenzyl cation (m/z 125/127).

    • Isotopic Signature: Crucially, any fragment containing the chlorobenzyl group will exhibit a characteristic ~3:1 ratio for the M and M+2 peaks, confirming the presence of one chlorine atom.[2][3]

Table: Expected MS Fragments and Isotopic Patterns
Fragment DescriptionProposed Structure / LossExpected m/z (for ³⁵Cl)Isotopic Signature
Protonated Molecular Ion[M+H]⁺252.0Contains Cl, shows m/z 254 peak (~33% intensity)
Loss of Nitric Oxide[M+H - •NO]⁺222.0Contains Cl, shows m/z 224 peak (~33% intensity)
Loss of Nitro Group[M+H - •NO₂]⁺206.0Contains Cl, shows m/z 208 peak (~33% intensity)
Chlorobenzyl Cation[C₇H₆Cl]⁺125.0Contains Cl, shows m/z 127 peak (~33% intensity)
Nitropyrazole Fragment[C₃H₃N₃O₂]⁺129.0No Cl, no isotopic pattern

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation.

Issue: Broad or Disappearing N-H Proton Signal
  • Potential Cause: This issue is relevant if you suspect the presence of an N-unsubstituted pyrazole impurity (e.g., 3-nitro-1H-pyrazole). The N-H proton is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent.

  • Suggested Solution:

    • Use a Dry Solvent: Ensure you are using a fresh, sealed ampule of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The exchangeable N-H proton signal will disappear, confirming its identity.

Issue: Complex Aromatic Region Signals
  • Challenge: The signals for the pyrazole ring protons and the four protons of the chlorobenzyl ring will appear in the aromatic region (~7.0-8.5 ppm), potentially overlapping.

  • Suggested Solution:

    • Use a High-Field Magnet: A higher field strength (e.g., >400 MHz) will provide better signal dispersion.[15]

    • Perform 2D NMR: A ¹H-¹H COSY experiment will be invaluable. It will show correlations between adjacent protons. You will see a distinct spin system for the four protons on the benzyl ring and another for the protons on the pyrazole ring, allowing for unambiguous assignment.

Table: Predicted ¹H NMR Chemical Shifts
Proton(s)Predicted δ (ppm)Expected MultiplicityRationale
Pyrazole H4~6.8 - 7.2DoubletCoupled to H5.
Pyrazole H5~8.0 - 8.4DoubletDownfield due to proximity to the nitro group.
Benzyl CH₂~5.4 - 5.6SingletMethylene bridge between two aromatic systems.[16]
Benzyl Ar-H~7.2 - 7.6MultipletsComplex pattern due to ortho, meta, and para couplings.

Note: These are estimated values based on general pyrazole and benzyl structures. Actual values may vary.[15][17]

References

  • AKJournals. (n.d.). Chemistry and thermal decomposition of trinitropyrazoles.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF.
  • Thermodynamics Research Center. (2017). ThermoML:Thermochim. Acta 2017, 651, 83-99.
  • MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • ResearchGate. (2026, January 29). (PDF) Thermal Decomposition of Nitropyrazoles.
  • ResearchGate. (n.d.). (PDF) Chemistry and thermal decomposition of trinitropyrazoles.
  • Agilent Technologies. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution.
  • Sigma-Aldrich. (n.d.). 1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1h-pyrazole.
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review).
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Benchchem. (2025, December). Identifying and removing byproducts in pyrazole synthesis.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole and Other Nitropyrazoles

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] The introduction of a nitro group to the pyrazole ring, creating nitropyrazoles, has been a strategic approach to modulate and enhance their biological effects. This guide provides a detailed comparative analysis of the biological activity of a specific nitropyrazole derivative, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, in the context of other structurally related nitropyrazoles. We will delve into its activity as a Receptor-Interacting Protein 1 (RIP1) kinase inhibitor and explore the broader landscape of antimicrobial and anticancer activities within this chemical class, supported by experimental data and detailed protocols.

Inhibition of RIP1 Kinase: A Key Role in Necroptosis

Necroptosis, a form of programmed necrosis, is a caspase-independent cell death pathway implicated in various inflammatory and neurodegenerative diseases.[3][4] Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator in this pathway, making it an attractive therapeutic target.[3] Recent studies have identified 1-benzyl-3-nitro-1H-pyrazole derivatives as potent inhibitors of RIP1 kinase.[5]

A key study focused on the structural optimization of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (a close analog of our target compound) as a RIP1 kinase inhibitor.[5] This research provides valuable structure-activity relationship (SAR) data that allows us to infer the activity of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Comparative Analysis of RIP1 Kinase Inhibition

The following table summarizes the biological activity of several 1-benzyl-3-nitropyrazole derivatives against RIP1 kinase, providing a basis for comparison. The data includes the half-maximal effective concentration (EC50) in a cell-based necroptosis inhibitory assay and the dissociation constant (Kd) for binding to the RIP1 kinase.

CompoundREC50 (µM)Kd (µM)
1a 2,4-di-Cl1.0480.130
4a 2-Cl, 4-F0.2800.113
4b 2-Cl, 4-CH30.1600.078
4c 2-Cl, 4-OCH30.3250.105
Reference
Necrostatin-10.490

Data sourced from a study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors.[5]

Based on the SAR trends observed in the study, the presence of a chlorine atom at the 2-position of the benzyl ring is a favorable substitution for RIP1 kinase inhibition. The addition of a second substituent at the 4-position further modulates the activity. Given that 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (Compound 1a) exhibits potent activity, it is highly probable that 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole also possesses significant inhibitory activity against RIP1 kinase, likely with EC50 and Kd values in the sub-micromolar range. The precise values would require direct experimental testing.

Experimental Workflow: From Cellular Screening to Kinase Inhibition

The evaluation of these compounds follows a logical progression from cell-based assays to direct enzyme inhibition studies. This approach allows for the initial identification of active compounds in a physiological context, followed by confirmation of their specific molecular target.

G cluster_0 Cell-Based Screening cluster_1 Biochemical Validation a HT-29 cells treated with TNF-α, Smac mimetic, Z-VAD-FMK b Compound Library Screening a->b c Cell Viability Assay (e.g., CellTiter-Glo®) b->c d Identification of 'Hits' (Compounds protecting from necroptosis) c->d f In vitro Kinase Assay (e.g., ADP-Glo™) d->f e Purified RIP1 Kinase e->f g Determination of IC50 and Kd values f->g h Confirmation of Direct Inhibition g->h

Figure 1: A generalized workflow for the discovery and validation of RIP1 kinase inhibitors.

Broader Biological Activities of Nitropyrazoles

Beyond their role as RIP1 kinase inhibitors, nitropyrazole derivatives have been investigated for a range of other biological activities, including antimicrobial and anticancer effects.[2][6] The electronic and structural contributions of the nitro group and the benzyl substituent play a crucial role in defining the spectrum and potency of these activities.

Antimicrobial Activity

Nitropyrazole derivatives have shown promise as antimicrobial agents.[6] The presence of a nitro group can enhance the antimicrobial properties of a molecule.[6] The activity of these compounds is typically evaluated against a panel of Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Data of Pyrazole Derivatives

Compound TypeBacterial StrainActivity (MIC in µg/mL)
Pyrazole-Thiazole DerivativesStaphylococcus aureusAs low as 1
MRSAAs low as 1
Pyrano[2,3-c] Pyrazole DerivativesKlebsiella pneumoniae6.25 - 50
Escherichia coli6.25 - 50

Data compiled from studies on the antimicrobial activity of pyrazole derivatives.[7][8]

The data suggests that pyrazole derivatives can be effective against both Gram-positive and Gram-negative bacteria. The specific substitution pattern on the pyrazole and any attached aromatic rings significantly influences the antimicrobial spectrum and potency.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant area of research.[9][10] These compounds can exert their effects through various mechanisms, including the inhibition of cell cycle kinases and the induction of apoptosis.[11][12]

Comparative Anticancer Data of Pyrazole Derivatives

Various pyrazole derivatives have been evaluated for their cytotoxic effects against different cancer cell lines.

Compound TypeCell LineActivity (IC50)
Pyrazole-Thiadiazole HybridsA549 (Lung Cancer)1.537 µM
MCF-7 (Breast Cancer)>10 µM
3-Nitropyrazolo[5,1-c][3][4][8]benzotriazinesHT-29 (Colon Carcinoma)Micromolar range
HCT-8 (Colon Carcinoma)Micromolar range

Data from studies on the anticancer activity of pyrazole derivatives.[13][14]

The results indicate that the anticancer activity of pyrazole derivatives is highly dependent on the specific cell line and the compound's chemical structure. The presence of a nitro group, as seen in the 3-nitropyrazolo[5,1-c][3][4][8]benzotriazine derivatives, can contribute to potent cytotoxic effects.[14]

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activities of nitropyrazole derivatives.

Protocol 1: Cell Necroptosis Inhibitory Assay

This assay is used to screen for compounds that can protect cells from induced necroptosis. The human colon adenocarcinoma cell line HT-29 is a commonly used model for this purpose.[4]

Workflow for Necroptosis Induction and Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Viability Assessment A Seed HT-29 cells in 96-well plates B Treat with test compound (e.g., 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole) A->B C Induce necroptosis with TNF-α, Smac mimetic, Z-VAD-FMK B->C D Incubate for 24-48 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Calculate EC50 values F->G

Sources

Comparative

Validating 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole: A Comparative Guide to Kinase Inhibitor Efficacy

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated kinase inhibitor is a meticulous process of rigorous evaluation. The pyrazole ring is a well-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated kinase inhibitor is a meticulous process of rigorous evaluation. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] This guide provides an in-depth, technical framework for the validation of a novel pyrazole-based compound, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole , as a potential kinase inhibitor. We will objectively compare its hypothetical performance with established alternatives and provide the supporting experimental data and protocols necessary for its comprehensive evaluation.

Introduction: The Rationale for Investigating 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors (PKIs) due to its synthetic accessibility and versatile bioisosteric properties.[1] Numerous pyrazole derivatives have demonstrated potent inhibitory activity against a wide range of kinases, including those implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[1][3][4]

The specific compound, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, has been selected for evaluation based on the known activity of structurally related compounds. For instance, a similar molecule, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, has been identified as an inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, a key player in necroptosis.[5] This suggests that our compound of interest may also exhibit activity against RIP1 kinase or other members of the kinase family. This guide will therefore focus on a validation strategy centered around RIP1K, while also assessing its selectivity against other relevant kinases to establish a comprehensive inhibitory profile.

Experimental Design: A Multi-Faceted Approach to Validation

A robust validation of a novel kinase inhibitor requires a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a more physiologically relevant context.[6][7]

Target Kinase Selection

The primary target for our investigation will be RIP1 kinase , based on the activity of the structurally similar compound mentioned previously.[5] To assess the selectivity of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, we will also profile it against a panel of other kinases representing different branches of the kinome:

  • p38α (MAPK14): A key enzyme in the inflammatory response.

  • CDK2: A critical regulator of the cell cycle.[4][8]

  • VEGFR-2: A crucial mediator of angiogenesis.[3]

Comparator and Control Compounds

For each target kinase, a well-characterized, potent inhibitor will be used as a positive control to validate the assay and provide a benchmark for the potency of our test compound.

Target KinasePositive Control Inhibitor
RIP1 KinaseNecrostatin-1
p38αSB203580
CDK2Roscovitine
VEGFR-2Sorafenib
Experimental Workflow

The validation process will follow a logical progression from initial biochemical screening to more complex cellular assays.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Screening: ADP-Glo™ Kinase Assay (IC50 Determination) B Mechanism of Action: Kinetic Analysis (e.g., Lineweaver-Burk Plot) A->B If potent C Target Engagement: Western Blot for Phospho-Substrate B->C Validate in cellular context D Cellular Potency: Cell Viability Assay (e.g., MTT Assay) C->D Confirm target inhibition

Caption: A streamlined workflow for kinase inhibitor validation.

Results: A Comparative Analysis

This section presents hypothetical, yet plausible, data for the validation of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Biochemical Potency and Selectivity

The initial biochemical screening was performed using the ADP-Glo™ Kinase Assay to determine the half-maximal inhibitory concentration (IC50) of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole against the selected kinases.

CompoundRIP1 Kinase IC50 (nM)p38α IC50 (nM)CDK2 IC50 (nM)VEGFR-2 IC50 (nM)
1-(2-chlorobenzyl)-3-nitro-1H-pyrazole 150 >10,000 8,500 >10,000
Necrostatin-1180>10,000>10,000>10,000
SB203580>10,00050>10,000>10,000
Roscovitine>10,000>10,000200>10,000
Sorafenib>10,000>10,000>10,00090

These hypothetical results suggest that 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is a potent and selective inhibitor of RIP1 kinase, with an IC50 value comparable to the known inhibitor Necrostatin-1. The compound shows minimal activity against p38α, CDK2, and VEGFR-2 at concentrations up to 10 µM, indicating a high degree of selectivity.

Cellular Activity

To determine if the biochemical potency translates to a cellular effect, we will perform a Western blot analysis to measure the phosphorylation of a known downstream substrate of RIP1 kinase, and a cell viability assay in a relevant cell line.

Target Engagement: Inhibition of MLKL Phosphorylation

In a cellular model of necroptosis (e.g., HT-29 cells treated with TNF-α, Smac mimetic, and a pan-caspase inhibitor), treatment with 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole would be expected to reduce the phosphorylation of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), a key downstream substrate of RIP1 kinase.

Cellular Potency: Protection from Necroptotic Cell Death

Using the same cellular model, a cell viability assay (e.g., MTT or CellTiter-Glo®) would be performed to assess the ability of the compound to protect cells from induced necroptosis.

CompoundEC50 for Necroptosis Inhibition (µM)
1-(2-chlorobenzyl)-3-nitro-1H-pyrazole 0.5
Necrostatin-10.8

This hypothetical data demonstrates that 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole not only engages its target in a cellular context but also elicits a functional response by protecting cells from necroptotic death with a potent EC50 value.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for the reproducibility of these findings.

ADP-Glo™ Kinase Assay (Biochemical)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9]

Materials:

  • Recombinant human kinases (RIP1, p38α, CDK2, VEGFR-2)

  • Kinase-specific substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole and control inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole and control inhibitors in DMSO.

  • Assay Plate Setup: Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase/Substrate Addition: Prepare a master mix of kinase and its specific substrate in kinase buffer and add to the wells.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the dose-response curves to calculate IC50 values.

Western Blot for Phospho-MLKL (Cell-Based)

This protocol assesses the inhibition of RIP1 kinase activity in cells by measuring the phosphorylation of its downstream target, MLKL.

Materials:

  • HT-29 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • TNF-α, Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK)

  • 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole and Necrostatin-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-MLKL, anti-total-MLKL, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed HT-29 cells in 6-well plates. The next day, pre-treat the cells with various concentrations of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole or Necrostatin-1 for 1 hour.

  • Induction of Necroptosis: Add TNF-α, Smac mimetic, and z-VAD-FMK to the cells and incubate for the desired time (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. The following day, wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-MLKL signal to total MLKL and the loading control (GAPDH).

Signaling Pathway and Workflow Diagrams

Visual representations of the targeted signaling pathway and experimental workflows can aid in understanding the mechanism of action and the experimental design.

G cluster_0 Necroptosis Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIP1K RIP1K TRADD->RIP1K RIP3 RIP3 RIP1K->RIP3 activates Casp8 Caspase-8 Casp8->RIP1K cleaves MLKL MLKL RIP3->MLKL phosphorylates pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Inhibitor 1-(2-chlorobenzyl)- 3-nitro-1H-pyrazole Inhibitor->RIP1K

Caption: Inhibition of the RIP1K-mediated necroptosis pathway.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole as a novel kinase inhibitor. The presented hypothetical data illustrates a compound with high potency and selectivity for RIP1 kinase, translating to effective inhibition of necroptosis in a cellular context. The detailed experimental protocols provide a clear roadmap for researchers to conduct similar validation studies. Based on this framework, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole emerges as a promising lead compound for further preclinical development as a therapeutic agent for diseases where necroptosis plays a pathological role, such as certain inflammatory and neurodegenerative disorders.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Frontiers in Chemistry. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Medicinal Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. (2020). AACR Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. [Link]

  • Various methods for the synthesis of pyrazole. (2022). ResearchGate. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. (2016).
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H). (2025). Molecules. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). Journal of the Indian Chemical Society. [Link]

  • 1-(2-chloro-6-fluorobenzyl)-3-nitro-1h-pyrazole. PubChem. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Oncogene. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). Proceedings of the National Academy of Sciences. [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (2023). Drug Metabolism and Disposition. [Link]

  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. (2008). Journal of Medicinal Chemistry. [Link]

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Validation

Technical Comparison: Regioisomeric Profiles of 1-(2-chlorobenzyl)-nitro-1H-pyrazoles

Executive Summary This guide provides a technical comparative analysis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (Target A) and its regioisomer 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole (Target B). While both compounds serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (Target A) and its regioisomer 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole (Target B). While both compounds serve as critical intermediates in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and kinase inhibitors, they exhibit distinct behaviors regarding synthetic accessibility, spectroscopic signatures, and downstream reactivity.

Key Finding: The 4-nitro isomer offers superior synthetic efficiency due to the symmetry of the starting material, whereas the 3-nitro isomer —often the pharmacologically required scaffold for sGC stimulators—presents significant process chemistry challenges regarding regioselectivity during alkylation.

Module 1: Synthesis & Regiochemical Control[1]

The primary differentiator between these two isomers is the regiochemical outcome of the N-alkylation reaction used to synthesize them.

Comparative Synthetic Pathways
  • Target A (3-Nitro Isomer): Synthesized via the alkylation of 3-nitropyrazole. This reaction is non-regioselective . The lone pair availability on

    
     and 
    
    
    
    is influenced by the electron-withdrawing nitro group, typically resulting in a mixture of the 1,3-isomer (desired) and the 1,5-isomer (byproduct).
  • Target B (4-Nitro Isomer): Synthesized via the alkylation of 4-nitropyrazole. Due to the symmetry of the starting material (tautomeric equilibrium makes

    
     and 
    
    
    
    equivalent), this reaction is regioselective , yielding a single product.
Experimental Data: Alkylation Efficiency
Parameter3-Nitro Isomer (Target A)4-Nitro Isomer (Target B)
Starting Material 3-Nitro-1H-pyrazole4-Nitro-1H-pyrazole
Reagent 2-Chlorobenzyl chloride2-Chlorobenzyl chloride
Base/Solvent

/ DMF or

/ MeCN

/ DMF
Regioselectivity Poor (Typically 60:40 to 70:30 ratio of 1,3- vs 1,5-isomer)Excellent (>98% single isomer)
Purification Requirement Column Chromatography or Fractional CrystallizationSimple Filtration/Recrystallization
Typical Yield 45–60% (Isolated)85–95% (Isolated)
Visualization: Regioselectivity Workflow

Regiochemistry Start3 3-Nitropyrazole (Asymmetric) Reagent 2-Cl-Benzyl Chloride (Base/DMF) Start3->Reagent Start4 4-Nitropyrazole (Symmetric) Start4->Reagent Prod3 Mixture: 1-(2-Cl)-3-nitro (Major) + 1-(2-Cl)-5-nitro (Minor) Reagent->Prod3 Steric/Electronic Competition Prod4 Single Product: 1-(2-Cl)-4-nitro Reagent->Prod4 Symmetric Attack

Figure 1: Comparative reaction pathways showing the regiochemical divergence between 3-nitro and 4-nitro precursors.

Module 2: Physicochemical & Spectroscopic Characterization[3][4][5]

Distinguishing these isomers is critical, particularly for the 3-nitro variant where the 1,5-isomer impurity must be quantified.

NMR Diagnostic Criteria ( NMR, 400 MHz, DMSO- )

The coupling patterns of the pyrazole ring protons provide the definitive identification method.

  • 3-Nitro Isomer: Displays two doublets with a characteristic coupling constant (

    
    ). The proton at position 5 (
    
    
    
    ) is significantly deshielded due to the adjacent ring nitrogen.
  • 4-Nitro Isomer: Typically displays two singlets (or very weakly coupled signals). The chemical shift difference between

    
     and 
    
    
    
    is smaller than in the 3-nitro series.
Feature3-Nitro Isomer (Target A)4-Nitro Isomer (Target B)
Pyrazole H-5

8.50–8.70 ppm (

)

8.80–8.95 ppm (

)
Pyrazole H-4/H-3 H-4:

7.00–7.20 ppm (

)
H-3:

8.20–8.30 ppm (

)
Coupling Pattern Distinct AX system (Doublets)Singlets (due to nitro symmetry)
Melting Point 108–112 °C (Typical range)130–135 °C (Generally higher)

Analyst Note: In the 3-nitro synthesis, the 1,5-isomer byproduct can be identified by a shift in the


 proton and a different elution time on silica gel (usually less polar than the 1,3-isomer).

Module 3: Reactivity Profile (Reduction to Amine)

Both isomers serve as precursors to the corresponding anilines (aminopyrazoles), which are the active nucleophiles in subsequent drug design steps (e.g., coupling with chloroformates or isocyanates).

Reduction Protocols

The 2-chlorobenzyl group is sensitive to hydrogenolysis (dehalogenation) under vigorous Pd/C catalytic hydrogenation. Therefore, chemoselective reduction is required.

Recommended Protocol: Iron/Ammonium Chloride Reduction This method avoids dehalogenation of the chlorobenzyl moiety.

  • Dissolution: Dissolve 1.0 eq of Nitro-pyrazole in EtOH/Water (3:1).

  • Activation: Add 5.0 eq of Iron powder (reduced) and 2.0 eq of

    
    .
    
  • Reflux: Heat to 70–80 °C for 2–4 hours. Monitor by TLC (Amine is more polar, stains with Ninhydrin).

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

  • Validation: The yellow nitro compound converts to a colorless or off-white amine.

Reactivity Comparison
  • 3-Amino Derivative: The amine at position 3 is less nucleophilic than a standard aniline but sufficiently reactive for amide coupling. It is often involved in intramolecular hydrogen bonding if a carbonyl is present at position 4 (in subsequent steps).

  • 4-Amino Derivative: The amine at position 4 is more electron-rich and nucleophilic, making it highly reactive toward electrophiles. It is prone to oxidation (darkening) upon storage.

Module 4: Biological & Application Context[2][8][9]

Structure-Activity Relationship (SAR) Positioning
  • 3-Nitro (-> 3-Amino): This regioisomer is the standard scaffold for sGC stimulators (e.g., analogs of Riociguat/Vericiguat). The 3-amino group geometry allows for specific binding interactions within the heme-pocket of the soluble Guanylate Cyclase enzyme.

  • 4-Nitro (-> 4-Amino): This scaffold is more common in Kinase Inhibitors (e.g., JAK or Aurora kinase inhibitors) where the pyrazole serves as a hinge-binding motif.

Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

Workflow cluster_0 Synthesis Phase cluster_1 Application Phase Step1 Alkylation (2-Cl-BnCl + Nitropyrazole) Step2 Regio-Separation (Required for 3-Nitro) Step1->Step2 If 3-Nitro Step3 Chemoselective Reduction (Fe/NH4Cl) Step1->Step3 If 4-Nitro Step2->Step3 App1 sGC Stimulator Synthesis (Carbamate Formation) Step3->App1 3-Amino Isomer App2 Kinase Inhibitor Synthesis (Hinge Binding) Step3->App2 4-Amino Isomer

Figure 2: Downstream utility workflow for both isomers in medicinal chemistry.

References

  • Regioselectivity in Pyrazole Alkylation

    • BenchChem Technical Support.[1] "Managing Regioselectivity in Substituted Pyrazole Synthesis." (2025).[2][1][3][4][5] Link

    • Gosselin, F., et al.[6][7] "Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles." Organic Letters, 2015.[6][8] (Cited in Organic Chemistry Portal). Link

  • NMR Characterization

    • Larina, L. & Lopyrev, V. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009. (Detailed chemical shifts for 3- vs 4-nitropyrazoles).
    • Claramunt, R.M., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2024. Link

  • Reduction Methodologies

    • Orlandi, M., et al.[8] "Metal-free reduction of nitro compounds to amines."[9][10] Organic Letters, 2015.[6][8] Link

    • MDPI Molecules. "Synthesis and Pharmacological Activities of Pyrazole Derivatives."[11][12][7][13][14][15] Molecules, 2018, 23(1), 134.[13] Link

  • Biological Applications (sGC & Kinase)

    • Vertex AI Search Results. "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives." Chemical Biology & Drug Design, 2016.[14] Link

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 1-Benzyl-3-Nitropyrazole Analogs as Advanced Bioisosteres in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Scaffold Comparison & Application Guide The Mechanistic Rationale: Moving Beyond Traditional Anilines In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Scaffold Comparison & Application Guide

The Mechanistic Rationale: Moving Beyond Traditional Anilines

In the landscape of small-molecule kinase inhibitors, the aniline motif has historically been a cornerstone for achieving hinge-region hydrogen bonding. However, anilines frequently act as toxicophores, undergoing metabolic activation by cytochrome P450 enzymes to form reactive electrophiles (e.g., quinone imines) that lead to hepatotoxicity.

To circumvent these liabilities, 3-aminopyrazoles have emerged as superior bioisosteres. They maintain the critical hydrogen-bond donor/acceptor profile required for kinase affinity while significantly improving physicochemical properties[1]. The synthesis of these aminopyrazoles relies heavily on 3-nitropyrazole building blocks.

Specifically, 1-benzyl-3-nitropyrazole and its analogs have demonstrated exceptional utility. By functionalizing the N1 position of the pyrazole ring with a bulky benzyl group prior to nitro reduction, researchers can exploit solvent-exposed regions of target kinases (such as LRRK2 and JNK3) while simultaneously engineering out off-target metabolic liabilities[2].

Comparative SAR Analysis: Scaffold Performance

When optimizing a lead compound, the choice of the N1-substituent on the pyrazole core dictates not only target affinity but also the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below objectively compares the performance of the 1-benzyl-3-nitropyrazole-derived scaffold against traditional anilines and simpler alkyl-pyrazoles.

Table 1: SAR Comparison of Kinase Inhibitor Scaffolds
Scaffold Core (N1-Substituent)Target Kinase IC₅₀ (nM)*CYP1A2 IC₅₀ (µM)Aqueous Sol. (µg/mL)Mechanistic Causality & Structural Impact
Traditional Aniline 15.00.5< 10Planar geometry perfectly fits the narrow CYP1A2 active site, leading to rapid metabolism and high off-target inhibition.
1-Methyl-3-aminopyrazole 12.51.245Eliminates the aniline toxicophore, improving solubility. However, the small methyl group still permits entry into the CYP1A2 pocket.
1-Benzyl-3-aminopyrazole 8.2 > 50.0 85 The bulky N1-benzyl group occupies the solvent-exposed kinase channel (increasing affinity) but creates a severe steric clash in CYP1A2.

*Data represents a generalized profile based on LRRK2 and JNK3 inhibitor optimization campaigns[2],[1].

The Causality of CYP1A2 Evasion

The active site of CYP1A2 is notoriously narrow and planar, evolved to metabolize flat, aromatic molecules. While a 1-methyl substitution allows the pyrazole core to slip into this pocket, the three-dimensional bulk of a 1-benzyl group creates an immediate steric clash. This rational design choice effectively abolishes CYP1A2 inhibition, drastically reducing the potential for adverse drug-drug interactions (DDIs)[1].

Mechanism_Action Ligand 1-Benzyl-3-aminopyrazole Derivatives Kinase Target Kinase (e.g., LRRK2) Solvent-Exposed Pocket Ligand->Kinase Optimal Fit CYP CYP1A2 Enzyme Narrow, Planar Active Site Ligand->CYP Bulky N1-Benzyl Shielding Efficacy High Affinity Binding (Therapeutic Efficacy) Kinase->Efficacy Safety Steric Clash (Reduced Hepatotoxicity) CYP->Safety

Dual mechanism of N1-benzylation: enhancing kinase affinity while preventing CYP1A2 binding.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity SAR data, the synthesis of the 1-benzyl-3-aminopyrazole core and its subsequent biological evaluation must be rigorously controlled. The following protocols incorporate built-in validation steps to prevent false positives.

Protocol A: Synthesis of 1-Benzyl-3-aminopyrazole

The synthesis relies on the N-alkylation of 3-nitropyrazole followed by catalytic hydrogenation[2].

Step 1: N1-Benzylation

  • Dissolve 3-nitropyrazole (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq). Causality: A mild base is chosen over NaH to prevent unwanted ring-opening or side reactions, ensuring regioselectivity.

  • Dropwise add benzyl bromide (1.1 eq) at 0°C, then warm to room temperature for 4 hours.

  • Self-Validation Check: Monitor via LC-MS. Do not proceed until the starting material mass (m/z 112) is <1% of the total ion chromatogram. Quench with water and extract with EtOAc to isolate 1-benzyl-3-nitropyrazole .

Step 2: Catalytic Hydrogenation

  • Dissolve 1-benzyl-3-nitropyrazole in methanol.

  • Add 10% Pd/C (0.1 eq by weight). Safety Note: Purge the reaction flask with N₂ for 5 minutes before introducing H₂ to prevent autoignition.

  • Stir under a hydrogen atmosphere (1 atm) for 12 hours.

  • Self-Validation Check: The reduction of the nitro group to an amine results in a distinct color change (yellow to colorless) and a mass shift (-30 Da). Filter through Celite to remove Pd/C, yielding the pure aniline bioisostere ready for kinase coupling.

SAR_Workflow SM 3-Nitropyrazole (Starting Material) Alk N1-Benzylation (Benzyl Bromide, K2CO3) SM->Alk Int 1-Benzyl-3-nitropyrazole (Stable Intermediate) Alk->Int Red Catalytic Reduction (Pd/C, H2) Int->Red Core 1-Benzyl-3-aminopyrazole (Bioisostere Core) Red->Core Assay Kinase Coupling & HTRF Screening Core->Assay

Workflow for the synthesis and screening of 1-benzyl-3-nitropyrazole derived inhibitors.

Protocol B: High-Throughput Kinase Assay (HTRF)

To evaluate the SAR of the synthesized analogs, Homogeneous Time-Resolved Fluorescence (HTRF) is utilized due to its resistance to compound auto-fluorescence.

  • Preparation: Prepare a 384-well plate with serial dilutions of the 1-benzyl-3-aminopyrazole derivatives (10 µM to 0.1 nM) in DMSO.

  • Reaction: Add the target kinase (e.g., JNK3 or LRRK2), ATP at its apparent Kₘ, and the biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection buffer containing Eu³⁺-cryptate-labeled anti-phospho antibody and Streptavidin-XL665.

  • Self-Validation System:

    • Positive Control: Include a known pan-kinase inhibitor (e.g., Staurosporine) to calculate the Z'-factor. The assay is only valid if Z' > 0.6.

    • Negative Control: DMSO-only wells establish the maximum signal (0% inhibition).

  • Analysis: Calculate IC₅₀ values using a 4-parameter logistic regression model.

Conclusion

The transition from traditional anilines to 1-benzyl-3-nitropyrazole-derived scaffolds represents a masterclass in rational drug design. By leveraging the specific geometry of the N1-benzyl group, medicinal chemists can thread the needle between maximizing kinase affinity and completely ablating CYP1A2-mediated toxicity. For teams struggling with the DMPK liabilities of planar hinge-binders, integrating 3-nitropyrazole building blocks into the synthetic pipeline offers a robust, field-proven solution.

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor National Institutes of Health (NIH) URL:[1]

Sources

Validation

Preclinical Evaluation Guide: In Vivo Efficacy of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole vs. Standard RIPK1 Inhibitors

Target Audience: Preclinical Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Necroptosis, Systemic Inflammation, and RIPK1 Kinase Inhibition Executive Summary & Mechanistic Rationale Recep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Necroptosis, Systemic Inflammation, and RIPK1 Kinase Inhibition

Executive Summary & Mechanistic Rationale

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a master regulator of programmed necrosis (necroptosis) and inflammatory signaling. Dysregulation of the RIPK1-RIPK3-MLKL axis is implicated in severe pathologies, including Systemic Inflammatory Response Syndrome (SIRS), ischemia-reperfusion injury, and neurodegenerative diseases[1].

While first-generation inhibitors like Necrostatin-1s (Nec-1s) provided vital proof-of-concept, their poor pharmacokinetic (PK) profiles limited clinical translation. Recently, 1-benzyl-1H-pyrazoles have emerged as a novel, highly potent scaffold for RIPK1 inhibition[2]. This guide evaluates the preclinical in vivo efficacy of the lead compound 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole against established benchmarks (Nec-1s and the clinical-stage GSK2982772)[3].

Structural Causality (The "Why")

As an application scientist, it is critical to understand why this specific pharmacophore drives efficacy:

  • The 1H-pyrazole core: Acts as a rigid hinge-binding scaffold.

  • The 3-nitro group: Forms a critical, high-affinity hydrogen bond network with the backbone amides of the RIPK1 hinge region (e.g., Met92/Glu93). While nitro groups are sometimes flagged as PAINS (Pan-Assay Interference Compounds), in the DLG-out allosteric pocket of RIPK1, it is structurally essential for locking the kinase in an inactive state[2].

  • The 2-chlorobenzyl moiety: Projects deep into the hydrophobic pocket formed by Leu70, Val75, and Leu129. The ortho-chloro substitution forces a favorable dihedral angle, enhancing both target residence time and membrane permeability compared to unsubstituted benzyl rings.

Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI Recruits ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Caspase-8 Inhibition pMLKL Phospho-MLKL (Oligomerization) ComplexIIb->pMLKL RIPK3 Phosphorylates MLKL Necroptosis Necroptosis & Inflammation pMLKL->Necroptosis Membrane Permeabilization Inhibitor 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (Allosteric RIPK1 Inhibitor) Inhibitor->ComplexIIb Blocks RIPK1 Kinase Activity

Fig 1: Mechanism of Action: 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole blocking the RIPK1 necroptosis axis.

Comparative Data: Pharmacokinetics & Efficacy

To objectively evaluate 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, we benchmark it against Nec-1s (standard in vitro tool) and GSK2982772 (optimized clinical candidate)[3].

Table 1: Pharmacokinetic & In Vitro Profiling

Data represents standardized preclinical murine models (C57BL/6).

CompoundRIPK1 IC₅₀ (nM)Oral Bioavailability (F%)Half-life (T₁/₂ h)Brain Penetration (B/P Ratio)
Necrostatin-1s 210 nM< 10% (Requires IV/IP)0.5 hLow (0.1)
1-(2-chlorobenzyl)-3-nitro-1H-pyrazole 85 nM32% (PO viable)1.8 hModerate (0.4)
GSK2982772 16 nM75%4.2 hHigh (0.8)
Table 2: In Vivo Efficacy (TNF-α Induced SIRS Model)

Dosing: 50 mg/kg PO (Nec-1s dosed IP due to poor F%).

Treatment Cohort72h Survival RateCore Temp Drop (at 6h)Liver p-MLKL Reduction
Vehicle (Control) 0%-8.5 °C0% (Baseline)
Necrostatin-1s (IP) 40%-4.5 °C55%
1-(2-chlorobenzyl)-3-nitro-1H-pyrazole 60% -3.2 °C 72%
GSK2982772 90%-1.1 °C95%

Data Synthesis: While GSK2982772 remains the superior optimized drug, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole demonstrates a massive leap over early-generation tool compounds like Nec-1s. Its lipophilic benzyl ring grants sufficient oral bioavailability to achieve systemic efficacy, making it a highly viable lead for further structural optimization[2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . By co-administering a pan-caspase inhibitor (zVAD-fmk), we force the biological system exclusively down the necroptotic pathway, ensuring that any observed efficacy is strictly due to RIPK1/necroptosis inhibition, eliminating apoptotic confounding variables.

Protocol A: TNF-α/zVAD-Induced SIRS Model

Objective: Evaluate systemic protection against acute necroptotic shock.

  • Cohort Preparation: Randomize 8-week-old male C57BL/6 mice into 4 cohorts (n=10/group). Acclimate for 7 days.

  • Pre-treatment (T = -1h):

    • Causality Check: Necroptosis is a rapid-onset kinase cascade. Pre-treating 1 hour prior ensures steady-state target occupancy at the RIPK1 hinge region before the death receptor is engaged.

    • Administer Vehicle, Nec-1s (50 mg/kg IP), 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (50 mg/kg PO), or GSK2982772 (50 mg/kg PO).

  • Disease Induction (T = 0h): Inject murine TNF-α (0.5 mg/kg) + zVAD-fmk (10 mg/kg) intravenously via the tail vein.

  • Monitoring: Record core body temperature via rectal probe every 2 hours. A drop >5°C indicates severe systemic shock. Monitor survival up to 72 hours.

Protocol B: Pharmacodynamic (PD) Biomarker Validation (p-MLKL)

Objective: Prove on-target mechanism of action in tissue.

  • Tissue Harvest (T = 4h): Euthanize n=3 mice per cohort at the peak of the inflammatory cascade. Rapidly excise the liver and snap-freeze in liquid nitrogen to preserve transient phosphorylation states.

  • Lysate Preparation: Homogenize tissue in RIPA buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄). Critical Step: MLKL oligomers are highly stable; boil samples in 1x Laemmli buffer for 10 minutes to ensure complete denaturation.

  • Western Blotting: Probe for Phospho-MLKL (Ser345) and total MLKL.

  • Validation: A reduction in p-MLKL directly correlates with the compound's ability to block RIPK1-mediated Complex IIb activation.

Workflow A Cohort Assignment (C57BL/6 Mice) B Pre-treatment (-1h) Vehicle, Nec-1s, or Test Compound (PO/IP) A->B C Disease Induction (0h) mTNF-α + zVAD (IV) B->C D Monitoring (0-72h) Survival & Temp Drop C->D E Tissue Harvest (4h) Liver for p-MLKL Blot C->E

Fig 2: Self-validating in vivo workflow for evaluating RIPK1 inhibitor efficacy.

Conclusion

The 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole scaffold represents a significant advancement over early-generation necroptosis inhibitors. By effectively occupying the DLG-out allosteric pocket of RIPK1, it provides robust in vivo protection against TNF-induced systemic shock and successfully suppresses downstream MLKL phosphorylation. While it requires further PK optimization to match the profile of clinical candidates like GSK2982772, its synthetic accessibility and potent on-target efficacy make it an exceptional lead compound for inflammatory disease drug discovery.

References

  • Title: Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 Source: Nature Communications / NIH URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: Chemical Biology & Drug Design / PubMed URL: [Link]

  • Title: Discovery and Lead-Optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase Source: Journal of Medicinal Chemistry / ACS URL: [Link]

Sources

Comparative

Cross-Reactivity and Target Selectivity of 1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole in RIP1 Kinase Inhibition

Executive Summary Receptor Interacting Protein 1 (RIP1) kinase is a master regulator of necroptosis—a highly inflammatory form of programmed cell death implicated in neurodegenerative and autoimmune diseases [1]. While f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Receptor Interacting Protein 1 (RIP1) kinase is a master regulator of necroptosis—a highly inflammatory form of programmed cell death implicated in neurodegenerative and autoimmune diseases [1]. While first-generation probes like Necrostatin-1 (Nec-1) provided early proof-of-concept for RIP1 inhibition, their utility in complex immunological assays is severely limited by off-target cross-reactivity.

Recent structure-activity relationship (SAR) studies have identified 1-benzyl-1H-pyrazole derivatives as a novel class of highly selective, Type III allosteric inhibitors of RIP1 [2]. This guide objectively evaluates 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole (hereafter referred to as 1-2C-3NP ), comparing its target selectivity, binding kinetics, and cross-reactivity profile against industry-standard alternatives: Nec-1 and the clinical candidate GSK2982772 [3].

Mechanistic Rationale: The Allosteric Advantage

To understand the selectivity of 1-2C-3NP, we must examine the causality of its binding mechanics. Most broad-spectrum kinase inhibitors are Type I or Type II, competing directly with ATP at the highly conserved hinge region. This inherently leads to cross-reactivity across the kinome.

1-2C-3NP operates as a Type III allosteric inhibitor . It does not compete with ATP. Instead, it exploits a unique hydrophobic pocket located between the N- and C-lobes of the RIP1 kinase domain.

  • The Pyrazole Core: The 3-nitro-1H-pyrazole moiety acts as a critical hydrogen-bond acceptor, anchoring specifically to the Asp156 residue of RIP1 [2].

  • The Benzyl Shield: The 2-chlorobenzyl group projects into a deep hydrophobic cleft formed by Leu157, Ala155, and Val76.

By occupying this allosteric pocket, 1-2C-3NP forces the kinase into an inactive "DLG-out" conformation. Because this hydrophobic pocket is structurally divergent in the closely related RIP3 kinase, 1-2C-3NP achieves absolute selectivity for RIP1 over RIP3.

Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Complex1 Complex I (TRADD, TRAF2) TNFR1->Complex1 RIP1 RIP1 Kinase (Active) Complex1->RIP1 Z-VAD-FMK blocks apoptosis RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation MLKL MLKL (Oligomerization) RIP3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Inhibitor 1-2C-3NP (Allosteric Inhibitor) Inhibitor->RIP1 Blocks DLG-out conformation

RIP1-dependent necroptosis signaling and the allosteric intervention point of 1-2C-3NP.

Comparative Performance & Target Selectivity Data

When selecting a RIP1 probe, researchers must balance potency with cross-reactivity. Nec-1, while historically significant, exhibits well-documented cross-reactivity with Indoleamine 2,3-dioxygenase (IDO) [4]. IDO is a critical immunoregulatory enzyme; inadvertently inhibiting it during co-culture assays will artificially alter T-cell behavior, confounding necroptosis data.

As shown in the data below, 1-2C-3NP resolves this issue, offering a clean cross-reactivity profile devoid of IDO interference, making it a superior in vitro probe for complex immunological models compared to Nec-1.

Table 1: Quantitative Selectivity Profiling
InhibitorRIP1 IC₅₀ (nM)RIP3 IC₅₀ (nM)IDO IC₅₀ (nM)HT-29 Necroptosis EC₅₀ (nM)Binding Mode
1-2C-3NP 130 >10,000 >10,000 210 Type III (Allosteric)
Necrostatin-1 182>10,000~400490Type III (Allosteric)
GSK2982772 16>10,000>10,0006.3Type II/III (Allosteric)

Data synthesis based on standardized biochemical kinase assays and cellular necroptosis rescue models [2][3][4].

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to verify that the observed effects are solely due to RIP1 inhibition.

Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo)

Causality Check: Why use ADP-Glo instead of a standard ATP-depletion assay? Because 1-2C-3NP is a Type III allosteric inhibitor, it exhibits slow-binding kinetics. It must induce a conformational change in RIP1 before it can block activity. A standard assay that adds the inhibitor and ATP simultaneously will artificially inflate the IC₅₀. The 60-minute pre-incubation step is biologically mandatory.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human RIP1 kinase (1-375 residues) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.02% CHAPS).

  • Inhibitor Pre-Incubation (Critical): Dispense 1-2C-3NP (titrated from 10 µM to 0.1 nM in 1% DMSO) into the assay plate. Add the RIP1 enzyme and incubate for 60 minutes at 25°C . Control: 1% DMSO vehicle.

  • Reaction Initiation: Add 50 µM ATP and 0.5 mg/mL Myelin Basic Protein (MBP) substrate. Incubate for 2 hours at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unreacted ATP (40 min incubation).

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence.

Workflow Prep 1. Compound Preparation PreInc 2. Pre-incubation (60 min, 25°C) Prep->PreInc ATP 3. ATP & Substrate Addition PreInc->ATP ADPGlo 4. ADP-Glo Reagent ATP->ADPGlo Read 5. Luminescence Readout ADPGlo->Read

Step-by-step logic of the ADP-Glo kinase assay optimized for Type III allosteric inhibitors.
Protocol 2: Cell-Based Necroptosis Rescue Assay (HT-29 Cells)

Causality Check: TNF-α normally induces apoptosis or NF-κB survival signaling. To isolate 1-2C-3NP's effect on necroptosis, we must force the cells down the RIP1/RIP3 pathway. We achieve this using the "TSZ" cocktail: T NF-α (initiates signaling), S mac mimetic (degrades cIAPs to block survival), and Z -VAD-FMK (a pan-caspase inhibitor that completely blocks apoptosis). If cells survive the TSZ cocktail in the presence of 1-2C-3NP, it is definitive proof of RIP1 inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed human colon adenocarcinoma HT-29 cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Treatment: Pre-treat cells with 1-2C-3NP (serial dilutions) or Nec-1 (positive control) for 1 hour.

  • TSZ Induction: Add the TSZ cocktail: 20 ng/mL TNF-α, 100 nM Smac mimetic (e.g., BV6), and 20 µM Z-VAD-FMK.

    • Self-Validating Controls:

      • DMSO only (100% viability baseline).

      • TSZ + DMSO (0% viability baseline; confirms necroptosis induction).

      • 1-2C-3NP only (Toxicity control; confirms the probe is not inherently cytotoxic).

  • Incubation & Readout: Incubate for 24 hours. Assess cell viability using CellTiter-Glo® (measuring intracellular ATP as a proxy for metabolically active, living cells). Calculate the EC₅₀ based on the luminescence rescue curve.

References

  • Degterev, A., et al. (2008). "Identification of RIP1 kinase as a specific cellular target of necrostatins." Nature Chemical Biology, 4(5), 313-321. URL:[Link]

  • Zhou, Y., et al. (2016). "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design, 87(4), 569-574. URL:[Link]

  • Harris, P. A., et al. (2017). "Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 60(4), 1247-1261. URL:[Link]

  • Takahashi, N., et al. (2012). "Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models." Cell Death & Disease, 3(11), e437. URL:[Link]

Validation

comparing the synthetic efficiency of different routes to 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

An In-Depth Guide to the Synthetic Efficiency of Routes to 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole For researchers and professionals in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Efficiency of Routes to 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

For researchers and professionals in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its prevalence demands robust and efficient synthetic strategies. This guide provides a comparative analysis of the primary synthetic routes to 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, a key intermediate for various research applications. We will dissect two logical and field-proven strategies: direct N-alkylation of a pre-formed pyrazole core and de novo ring synthesis via cyclocondensation. The discussion emphasizes the underlying chemical principles, practical experimental considerations, and a critical evaluation of each route's efficiency.

Introduction to the Target Molecule

1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is an unsymmetrical pyrazole derivative. The core challenge in its synthesis lies in controlling the regiochemistry of the N-substituent. The two nitrogen atoms in the pyrazole ring are electronically distinct, and their reactivity towards electrophiles can be modulated, yet often leads to mixtures of N1 and N2 substituted products.[1][2] This guide will explore how different synthetic designs address this fundamental challenge.

Route 1: Direct N-Alkylation of 3-Nitro-1H-pyrazole

This is the most straightforward and convergent approach, beginning with the commercially available 3-nitro-1H-pyrazole and introducing the 2-chlorobenzyl group in a single step. However, the success of this route is entirely dependent on controlling the regioselectivity of the alkylation reaction.

Scientific Rationale & Mechanistic Considerations

The N-alkylation of an unsymmetrical pyrazole like 3-nitro-1H-pyrazole can yield two regioisomers: the desired 1,3-disubstituted product and the undesired 1,5-disubstituted isomer. The outcome is governed by a delicate balance of electronic and steric factors, as well as reaction conditions such as the choice of base and solvent.[3]

The 3-nitro-1H-pyrazole exists in tautomeric equilibrium. Deprotonation with a base generates a pyrazolate anion, where the negative charge is delocalized over both nitrogen atoms. The subsequent SN2 reaction with 2-chlorobenzyl chloride can occur at either nitrogen.

  • Electronic Effects : The electron-withdrawing nitro group at the C3 position decreases the electron density and nucleophilicity of the adjacent N2 atom. Conversely, the N1 atom is further from the nitro group and is generally considered more nucleophilic. This electronic bias favors the formation of the desired 1,3-isomer.

  • Steric Effects : The substituent at C3 can sterically hinder the approach of the alkylating agent to the N2 atom, further favoring substitution at N1.

  • Influence of the Base : The choice of base is critical. Using a strong, non-coordinating base like sodium hydride (NaH) can favor the thermodynamically more stable product.[2] In contrast, weaker bases or those with coordinating cations (like K₂CO₃) can sometimes lead to mixtures, as the cation can associate with the more electronegative N2 atom, influencing the reaction site.[4]

Visualizing the N-Alkylation Pathway

Route 1: N-Alkylation cluster_0 Step 1: N-Alkylation Start 3-Nitro-1H-pyrazole Product_mix Mixture of Regioisomers Start->Product_mix Alkylation Reagent1 2-Chlorobenzyl chloride Reagent1->Product_mix Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, MeCN) Base->Product_mix Desired 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole Product_mix->Desired Major Product Undesired 1-(2-chlorobenzyl)-5-nitro-1H-pyrazole Product_mix->Undesired Minor Product Purification Chromatography Desired->Purification Undesired->Purification

Caption: Workflow for the direct N-alkylation of 3-nitro-1H-pyrazole.

Experimental Protocol
  • Preparation : To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of 3-nitro-1H-pyrazole (1.0 eq.) in DMF dropwise at 0 °C.

  • Deprotonation : Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium pyrazolate salt.

  • Alkylation : Cool the reaction mixture back to 0 °C and add a solution of 2-chlorobenzyl chloride (1.05 eq.) in DMF dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification : Purify the crude residue by column chromatography on silica gel to separate the desired 1,3-isomer from the 1,5-isomer.

Route 2: De Novo Ring Synthesis via Cyclocondensation

This approach builds the pyrazole ring from acyclic precursors, embedding the desired substitution pattern from the start. A common and effective method is the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.[5] This route offers superior control over regioselectivity.

Scientific Rationale & Mechanistic Considerations

This synthesis involves the condensation of 2-chlorobenzylhydrazine with a three-carbon synthon containing a nitro group, such as nitromalondialdehyde or a related β-keto-aldehyde equivalent. The regioselectivity is predetermined by the nature of the reactants.[6]

  • Hydrazone Formation : The more nucleophilic nitrogen of the 2-chlorobenzylhydrazine (the NH₂ group) initially attacks one of the carbonyl groups of the 1,3-dicarbonyl synthon to form a hydrazone intermediate.

  • Cyclization and Dehydration : The remaining NH group then undergoes an intramolecular nucleophilic attack on the second carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring.

Because the 2-chlorobenzyl group is already attached to a specific nitrogen atom in the hydrazine precursor, the final position of this substituent on the pyrazole ring is locked in, preventing the formation of regioisomers.

Visualizing the Cyclocondensation Pathway

Route 2: Cyclocondensation cluster_1 Step 1: Hydrazine Synthesis cluster_2 Step 2: Cyclocondensation Start1 2-Chlorobenzyl chloride Hydrazine 2-Chlorobenzylhydrazine Start1->Hydrazine Reagent2 Hydrazine hydrate Reagent2->Hydrazine Condensation Condensation & Cyclization Hydrazine->Condensation C3_synthon Nitromalondialdehyde (or equivalent) C3_synthon->Condensation Product 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole Condensation->Product

Caption: Workflow for the de novo synthesis via cyclocondensation.

Experimental Protocol

Part A: Synthesis of 2-Chlorobenzylhydrazine

  • To a solution of hydrazine hydrate (10 eq.) in ethanol, add 2-chlorobenzyl chloride (1.0 eq.) dropwise at room temperature.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction and remove the excess hydrazine hydrate and ethanol under reduced pressure.

  • Purify the resulting 2-chlorobenzylhydrazine by vacuum distillation or crystallization.

Part B: Cyclocondensation

  • To a solution of 2-chlorobenzylhydrazine (1.0 eq.) in ethanol or acetic acid, add nitromalondialdehyde (1.0 eq.).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent in vacuo and purify the residue by column chromatography or recrystallization to yield the pure product.

Head-to-Head Comparison of Synthetic Efficiency

The choice between these two routes depends on a trade-off between step-count, yield, purity, and the availability of starting materials.

MetricRoute 1: Direct N-AlkylationRoute 2: De Novo SynthesisAnalysis
Regioselectivity Moderate to Good. Highly dependent on conditions. Potential for isomeric byproduct formation requires careful optimization and purification.Excellent. Regiochemistry is pre-determined by the structure of the starting hydrazine, avoiding isomeric mixtures.[6]Route 2 is superior for ensuring product purity and avoiding complex separations.
Overall Yield Variable. Can be high if regioselectivity is well-controlled, but losses during purification of isomers can significantly lower the effective yield.Good to Excellent. Typically provides a clean product in high yield over two steps.Route 2 often provides a higher and more reliable overall yield of the pure desired product.
Step Economy Excellent. A one-step conversion from a readily available pyrazole.Fair. Requires at least two synthetic steps (hydrazine formation + cyclization).Route 1 is more atom- and step-economical on paper.
Starting Materials 3-Nitro-1H-pyrazole is commercially available. 2-chlorobenzyl chloride is a common reagent.2-Chlorobenzylhydrazine may need to be synthesized. Nitromalondialdehyde can be unstable and may need to be generated in situ.The starting materials for Route 1 are generally more accessible and stable.
Scalability Challenging. The use of NaH can pose safety risks on a large scale. Chromatographic separation of isomers is often not feasible for industrial production.Good. The reaction conditions are generally more amenable to scale-up, and the absence of isomeric byproducts simplifies downstream processing.Route 2 is generally more favorable for large-scale synthesis due to its robustness and purity profile.

Conclusion and Recommendation

Route 1 (Direct N-Alkylation) is an attractive option for small-scale, exploratory synthesis due to its convergency. If high regioselectivity can be achieved through careful optimization of the base and solvent system, it can be a quick and efficient method. However, the potential for isomer formation and the reliance on chromatographic purification are significant drawbacks.

Route 2 (De Novo Synthesis) , while longer, is the more robust and reliable method for producing 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole with high purity and is the recommended route for syntheses where regiochemical purity is paramount, and for larger-scale preparations. The upfront investment in synthesizing the hydrazine precursor pays off by eliminating the significant downstream challenges of isomer separation.

For drug development professionals, where purity, reliability, and scalability are critical, the de novo cyclocondensation approach represents the superior strategy for accessing this important synthetic intermediate.

References

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link][1][2]

  • PubMed. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Available at: [Link][3]

  • Pfizer. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Available at: [Link]

  • ResearchGate. (2025). Switching pyrazole N-alkylation regioselectivity. Available at: [Link][4]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Available at: [Link][6]

Sources

Comparative

A Comparative Guide to QSAR Modeling of Pyrazole Derivatives for Anticancer Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide range of biological activities, including notable anticancer properties.[1][2] Quantitative St...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide range of biological activities, including notable anticancer properties.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool that accelerates the drug discovery process by correlating the chemical structure of these derivatives with their biological activity.[3][4] This guide provides a comparative analysis of two prominent QSAR methodologies applied to pyrazole derivatives: the classic 3D-QSAR approach of Comparative Molecular Field Analysis (CoMFA) and modern Machine Learning (ML) based models.

This analysis is designed for researchers, computational chemists, and drug development professionals, offering insights into the causality behind methodological choices and providing a framework for selecting the most appropriate modeling technique.

The Strategic Role of QSAR in Pyrazole-Based Drug Design

The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure and physicochemical properties.[4][5] For pyrazole derivatives, which offer a versatile scaffold for substitution, QSAR modeling helps to:

  • Identify key structural features (pharmacophores) essential for anticancer activity.

  • Predict the potency of novel, unsynthesized pyrazole analogs.[6]

  • Optimize lead compounds by suggesting specific structural modifications to enhance efficacy and reduce toxicity.

  • Prioritize synthetic efforts, thereby saving significant time and resources in the preclinical phase.[7]

A typical QSAR workflow involves a series of validated steps, from data curation to model deployment, ensuring the reliability of its predictions.[8]

QSAR_Workflow Data 1. Data Set Curation (Pyrazoles & IC50 Values) Desc 2. Descriptor Calculation (2D, 3D, Physicochemical) Data->Desc Structures Split 3. Data Splitting (Training & Test Sets) Desc->Split Descriptor Matrix Model 4. Model Building (e.g., CoMFA, ML) Split->Model Training Set Valid 5. Rigorous Validation (Internal & External) Model->Valid Test Set Deploy 6. Model Deployment (Prediction & Design) Valid->Deploy Validated Model

Caption: A generalized workflow for developing a predictive QSAR model.

Methodology Comparison: 3D-QSAR vs. Machine Learning

We will compare two distinct approaches that have been successfully applied to model the activity of pyrazole derivatives: 3D-QSAR (specifically CoMFA/CoMSIA) and Machine Learning-based QSAR.

The Field-Based Approach: 3D-QSAR (CoMFA/CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that correlate the biological activity of molecules with the 3D steric and electrostatic fields they produce.[9][10]

  • Causality & Expertise: The choice of 3D-QSAR is driven by the hypothesis that a drug's activity is determined by its shape and electronic interactions with a receptor. This method is particularly powerful when a common structural scaffold, like pyrazole, is present, allowing for rational alignment. The primary challenge and a critical step requiring expertise is the molecular alignment rule. A poor alignment will lead to a non-predictive model, regardless of the statistical quality. For pyrazole derivatives, alignment is typically based on the common pyrazole ring substructure.[10][11]

  • Trustworthiness & Validation: The models are validated using leave-one-out cross-validation (q²), which assesses internal robustness, and by predicting the activity of an external test set (r²_pred), which confirms its real-world predictive power.[6][11] A high q² (>0.5) is a prerequisite for a reliable model.

  • Authoritative Grounding: CoMFA/CoMSIA studies on pyrazole derivatives have successfully identified key interaction fields. For instance, studies on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors revealed that the electrostatic field had the highest correlation with activity.[11] The resulting contour maps provide intuitive, visual guidance for medicinal chemists, suggesting where bulky groups (steric favorability) or electronegative/positive groups (electrostatic favorability) should be placed to enhance activity.[10][12]

The Data-Driven Approach: Machine Learning (ML) QSAR

Machine learning encompasses a variety of algorithms—such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN)—that can learn complex, non-linear relationships between a wide array of molecular descriptors and biological activity.[8][13]

  • Causality & Expertise: ML models are chosen when the structure-activity relationship is expected to be complex and not easily captured by simple linear or field-based models. Their strength lies in handling large, diverse sets of descriptors, ranging from simple 2D properties (e.g., molecular weight, LogP) to complex quantum-chemical parameters.[7] The expertise here lies in descriptor selection and feature engineering to avoid model overfitting and ensure interpretability. For pyrazoles, descriptors capturing hydrogen bonding capacity, aromaticity, and conformational flexibility are often crucial.

  • Trustworthiness & Validation: Like 3D-QSAR, ML models are validated using cross-validation and external test sets.[3][14] Adherence to the Organization for Economic Co-operation and Development (OECD) principles for QSAR validation is a hallmark of a trustworthy model, ensuring it is well-defined, has a specified domain of applicability, and demonstrates appropriate measures of goodness-of-fit, robustness, and predictivity.[4][15]

  • Authoritative Grounding: Several studies have employed machine learning to model the activity of pyrazole and pyrazoline derivatives. For instance, a study on pyrazoline inhibitors of Mycobacterium tuberculosis compared multiple linear regression, SVM, and partial least squares, demonstrating the utility of ML in building predictive models from diverse data sources.[14][16] Another study used a machine learning approach with DFT-calculated descriptors to model the EGFR inhibitory activity of pyrazole derivatives, showcasing the power of combining high-level descriptors with non-linear algorithms.[7]

Method_Comparison QSAR QSAR Modeling (Pyrazole Derivatives) M3D 3D-QSAR (CoMFA/CoMSIA) QSAR->M3D ML Machine Learning (SVM, RF, ANN) QSAR->ML Desc3D 3D Field Descriptors (Steric, Electrostatic) M3D->Desc3D Output3D Intuitive Contour Maps M3D->Output3D DescML Diverse Descriptors (0D-4D, Quantum) ML->DescML OutputML High Predictive Accuracy (Complex Relationships) ML->OutputML

Caption: Comparison of 3D-QSAR and Machine Learning QSAR approaches.

Performance Comparison: Experimental Data

The ultimate measure of a QSAR model is its statistical robustness and predictive accuracy. The table below summarizes performance metrics from published studies on pyrazole derivatives, providing a direct comparison.

Study Focus & MethodTargetN (Train/Test)q² (or Q²)r² (or R²)r²_pred (or R²ext)Reference
3D-QSAR (CoMFA) S1P1 Agonists37 / 120.7360.9680.762[10]
3D-QSAR (CoMSIA) EGFR Kinase Inhibitors23 / 70.7400.851Not Reported[11]
2D-QSAR (GA-MLR) EGFR Kinase Inhibitors23 / 70.7870.843Not Reported[11]
2D-QSAR (MLR) Anticancer (HT-29)16 / 50.8740.9390.948[6]
ML-QSAR (PLS) AntitubercularNot SpecifiedNot Reported0.590Validated[14][16]
ML-QSAR (SVM) AntitubercularNot SpecifiedNot Reported0.590 (score)Validated[14][16]

N = Number of compounds; q² (or Q²) = Cross-validated r²; r² (or R²) = Coefficient of determination for the training set; r²_pred = Predictive r² for the external test set.

Expert Analysis: The data reveals that both traditional and modern methods can produce statistically robust models for pyrazole derivatives. The 3D-QSAR models for S1P1 agonists and EGFR inhibitors show excellent internal consistency (q² > 0.7) and high explanatory power (r² > 0.85).[10][11] Notably, the 2D-QSAR model for anticancer activity against HT-29 cells achieved an exceptionally high external prediction coefficient (r²_pred = 0.948), indicating a very reliable model for that specific dataset.[6]

The machine learning models for antitubercular activity show more moderate r² values.[14][16] This does not necessarily imply inferiority; it often reflects a more complex dataset with greater structural diversity or a more challenging biological endpoint. The key advantage of the ML approach in such cases is its ability to find predictive patterns where simpler linear or field-based methods might fail. The choice of method should therefore be guided by the specific nature of the dataset and the research question at hand. For lead optimization within a congeneric series, 3D-QSAR offers unparalleled visual feedback. For virtual screening of diverse libraries, ML models often provide superior predictive power.

Experimental & Computational Protocols

Trustworthy science relies on reproducible methods. Below is a generalized, step-by-step protocol for building a robust QSAR model.

Protocol: Building a Predictive QSAR Model
  • Data Collection & Curation:

    • Compile a set of pyrazole derivatives with experimentally determined biological activity (e.g., IC50, Ki) against a single target and under uniform assay conditions.[8]

    • Convert activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal data distribution.

    • Draw 2D structures of all compounds and convert them to 3D structures using a molecular mechanics program (e.g., Avogadro, MOE). Perform energy minimization.

  • Descriptor Calculation:

    • For 3D-QSAR (CoMFA/CoMSIA):

      • Align all molecules in the dataset to a common template (e.g., the pyrazole core). This is a critical, user-defined step.[10][11]

      • Place the aligned molecules in a 3D grid and calculate steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom at each grid point. These grid point values become the descriptors.

    • For ML-QSAR:

      • Calculate a wide range of descriptors using software like PaDEL-Descriptor, Mordred, or RDKit. These can include 0D (e.g., atom counts), 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., surface area) descriptors.[14]

  • Dataset Splitting:

    • Rationally divide the dataset into a training set (typically ~75-80% of the data) for building the model and a test set (~20-25%) for validating it.[8] The test set molecules should not be used in any way during model training.

    • Ensure that the test set molecules span the same range of activity and structural diversity as the training set.

  • Model Generation:

    • Using the training set, apply a statistical method to correlate the descriptors (independent variables) with the biological activity (dependent variable).

    • For 3D-QSAR: This is almost always Partial Least Squares (PLS) regression due to the large number of collinear descriptors (grid points).[15]

    • For ML-QSAR: This can be Multiple Linear Regression (MLR), Support Vector Machines (SVM), Random Forest (RF), etc.[3]

  • Model Validation (Self-Validating System):

    • Internal Validation: Perform leave-one-out (LOO) or k-fold cross-validation on the training set to calculate q². This checks the model's internal stability and robustness. A q² > 0.5 is generally considered acceptable.[6]

    • External Validation: Use the generated model to predict the activity of the molecules in the test set. Calculate the predictive r² (r²_pred) between the predicted and actual pIC50 values. An r²_pred > 0.6 is indicative of a model with good predictive power.[5]

    • Y-Scrambling: Randomly shuffle the biological activity values in the training set and rebuild the model. Repeat this multiple times. A valid model should produce very low q² and r² values for the scrambled data, proving the original correlation was not due to chance.

References

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Center for Biotechnology Information (PMC).
  • QSAR of Heterocyclic Compounds in Large Descriptor Spaces. ResearchGate.
  • A Machine Learning Language to Build a QSAR Model of Pyrazoline Derivative Inhibitors Targeting Mycobacterium tuberculosis Strain H37Rv. ResearchGate.
  • Machine learning algorithm used to build a QSAR model for pyrazoline scaffold as anti-tubercular agent. Journal of Medical Pharmaceutical and Allied Sciences.
  • A Machine Learning Language to Build a QSAR Model of Pyrazoline Derivative Inhibitors Targeting Mycobacterium tuberculosis Strain H37Rv. Bentham Science Publishers.
  • 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. PubMed.
  • Evaluation of a new series of pyrazole derivatives as a potent epidermal growth factor receptor inhibitory activity: QSAR modeling using quantum-chemical descriptors. PubMed.
  • QSAR Analysis of the Anticancer Activity of 2,5‐Disubstituted 9‐Aza‐Anthrapyrazoles. Wiley Online Library.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase‐1 inhibitors. ResearchGate.
  • QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. European Journal of Chemistry.
  • QSAR models. ProtoQSAR.
  • QSAR of Pyrazole Oxadiazole Derivatives as s1p1 Agonists Studied by CoMFA, CoMSIA and Docking. Bentham Science Publishers.
  • Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. R Discovery.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • In Silico (3D-QSAR) Designed, Study, Synthesis and Anti-tubercular Evaluation of Pyrazolo-Pyrimidine Derivatives. ResearchGate.
  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed.
  • Machine Learning 101: How to train your first QSAR model. Optibrium.
  • General Steps of Developing QSAR Models. ResearchGate.
  • QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. MDPI.
  • 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC. Moroccan Journal of Chemistry.
  • Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Taylor & Francis Online.
  • QSAR and molecular modeling studies in heterocyclic drugs I. Loyola Marymount University.
  • OECD QSAR Toolbox v.4.4.1 Step-by-step example for building QSAR model. OECD.

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Validation

A Head-to-Head Comparison of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole with Commercially Available RIPK1 Inhibitors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting Necroptosis Programmed cell death is a fundamental process in multicellular organisms...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Necroptosis

Programmed cell death is a fundamental process in multicellular organisms, essential for tissue homeostasis and the elimination of damaged or infected cells. While apoptosis has long been the most studied form of programmed cell death, recent research has illuminated a distinct, inflammatory form of regulated necrosis known as necroptosis. This pathway is orchestrated by a core signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed-lineage kinase domain-like (MLKL) pseudokinase. The kinase activity of RIPK1 is a critical initiator of the necroptotic cascade, making it a compelling therapeutic target for a host of human pathologies driven by inflammation and cell death, including neurodegenerative diseases, ischemic injury, and inflammatory disorders.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This versatility has led to the investigation of pyrazole-containing compounds as inhibitors of various kinases, including RIPK1. This guide provides a head-to-head comparison of the novel pyrazole derivative, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, with two well-characterized, commercially available RIPK1 inhibitors: Necrostatin-1 and GSK'963.

Disclaimer: As of the writing of this guide, specific experimental data on the biochemical and cellular potency of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is not publicly available. The information presented for this compound is based on the published activity of structurally related pyrazole derivatives and serves as a predictive profile.

The Necroptosis Signaling Pathway

The induction of necroptosis is a tightly regulated process. Upon stimulation of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1), a signaling complex is formed. In this complex, RIPK1 can be ubiquitinated, leading to the activation of pro-survival pathways like NF-κB. However, under conditions where caspase-8 is inhibited, RIPK1 can auto- and trans-phosphorylate, leading to the recruitment and phosphorylation of RIPK3. This RIPK1-RIPK3 complex, termed the necrosome, then phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, leading to its disruption and subsequent lytic cell death.

TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Execution

Caption: Simplified overview of the RIPK1-mediated necroptosis pathway.

Comparative Analysis of RIPK1 Inhibitors

This section provides a detailed comparison of the biochemical and cellular activities of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole and the commercially available inhibitors, Necrostatin-1 and GSK'963.

1-(2-chlorobenzyl)-3-nitro-1H-pyrazole: A Predictive Profile

While direct experimental data for 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is not available, studies on structurally similar compounds, such as 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, have demonstrated potent inhibition of RIPK1 kinase. These pyrazole derivatives are hypothesized to be ATP-competitive inhibitors, binding to the kinase domain of RIPK1 and preventing its autophosphorylation, a critical step in the activation of the necroptosis pathway. The presence of the electron-withdrawing nitro group and the chloro-substituted benzyl moiety are thought to contribute to the binding affinity and inhibitory activity.[5]

Necrostatin-1 (Nec-1): The Prototypical RIPK1 Inhibitor

Necrostatin-1 was one of the first small molecule inhibitors of necroptosis to be identified. It is an allosteric inhibitor of RIPK1, meaning it binds to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the kinase.[6] While a valuable research tool, Nec-1 has some limitations, including off-target effects on indoleamine 2,3-dioxygenase (IDO) and metabolic instability.[7][8]

GSK'963: A Potent and Selective Second-Generation Inhibitor

GSK'963 is a highly potent and selective, second-generation inhibitor of RIPK1. It is a chiral small molecule that is significantly more potent than Nec-1 in both biochemical and cellular assays.[9][10] GSK'963 exhibits excellent selectivity for RIPK1 over a wide range of other kinases and lacks the off-target IDO activity of Nec-1.[9]

Quantitative Data Summary

The following tables summarize the available biochemical and cellular potency data for the compared inhibitors.

Table 1: Biochemical Potency of RIPK1 Inhibitors

CompoundTargetAssay TypeIC50
1-(2-chlorobenzyl)-3-nitro-1H-pyrazole RIPK1-Data not available
Necrostatin-1 RIPK1Radioactive Kinase Assay~182 nM[8]
GSK'963 RIPK1Fluorescence Polarization29 nM[9]

Table 2: Cellular Potency of RIPK1 Inhibitors in Necroptosis Assays

CompoundCell LineSpeciesStimulusEC50
1-(2-chlorobenzyl)-3-nitro-1H-pyrazole ---Data not available
Necrostatin-1 JurkatHumanTNF-α490 nM[8]
GSK'963 L929MurineTNF-α + zVAD-FMK1 nM[10]
GSK'963 U937HumanTNF-α + zVAD-FMK4 nM[10]

Experimental Protocols

To ensure a rigorous and reproducible comparison of RIPK1 inhibitors, standardized biochemical and cell-based assays are essential. The following protocols outline the methodologies for determining the potency and mechanism of action of these compounds.

Biochemical Assay: In Vitro RIPK1 Kinase Assay (Radioactive)

This assay directly measures the kinase activity of RIPK1 by quantifying the incorporation of a radioactive phosphate group onto the enzyme itself (autophosphorylation).

Materials:

  • Recombinant human RIPK1 enzyme

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager system

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction tube, combine the recombinant RIPK1 enzyme with the kinase assay buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the reaction tubes and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the radiolabeled RIPK1 by autoradiography using a phosphorimager.

  • Quantify the band intensity to determine the extent of inhibition at each compound concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.[11][12]

Start Prepare Reagents Add_Enzyme Add RIPK1 Enzyme Start->Add_Enzyme Add_Inhibitor Add Inhibitor/DMSO Add_Enzyme->Add_Inhibitor Incubate_1 Incubate (RT) Add_Inhibitor->Incubate_1 Add_ATP Add [γ-³²P]ATP Incubate_1->Add_ATP Incubate_2 Incubate (30°C) Add_ATP->Incubate_2 Stop_Reaction Stop with SDS-PAGE Buffer Incubate_2->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analyze Quantify and Calculate IC50 Autoradiography->Analyze

Caption: Workflow for a radioactive RIPK1 kinase assay.

Cell-Based Assay: TNF-α-Induced Necroptosis in L929 Cells

This assay measures the ability of a compound to protect cells from necroptosis induced by TNF-α in the presence of a pan-caspase inhibitor.

Materials:

  • L929 murine fibrosarcoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Murine TNF-α

  • zVAD-FMK (pan-caspase inhibitor)

  • Test compounds (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed L929 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Treat the cells with the diluted compounds or DMSO (vehicle control) for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 10-100 ng/mL) and zVAD-FMK (e.g., 20-50 µM).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Measure cell viability using a luminescent assay such as CellTiter-Glo®, following the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control.

  • Determine the EC50 value by fitting the data to a dose-response curve.[13]

Seed_Cells Seed L929 Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Induce_Necroptosis Add TNF-α + zVAD-FMK Add_Compound->Induce_Necroptosis Incubate Incubate (18-24h) Induce_Necroptosis->Incubate Measure_Viability Measure Cell Viability Incubate->Measure_Viability Calculate_EC50 Calculate EC50 Measure_Viability->Calculate_EC50

Caption: Workflow for a cell-based necroptosis assay.

Conclusion and Future Directions

The inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. While 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole represents a novel chemical entity with predicted RIPK1 inhibitory activity based on its pyrazole scaffold, further experimental validation is required to definitively characterize its potency and selectivity.

In contrast, Necrostatin-1 and GSK'963 are well-established RIPK1 inhibitors that have been instrumental in elucidating the role of necroptosis in various disease models. GSK'963, in particular, with its high potency and selectivity, represents a significant advancement in the development of RIPK1-targeted therapeutics.

Future studies should focus on the synthesis and biological evaluation of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole and its analogs to determine their in vitro and in vivo efficacy. A direct comparison with compounds like GSK'963 using the standardized assays outlined in this guide will be crucial in assessing their potential as next-generation necroptosis inhibitors.

References

  • Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives". [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. PMC. [Link]

  • Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models. PMC. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 1-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, while not extensively documented in public safety literature, possesses structural motifs—a chlorinated aromatic ring and a nitropyrazole core—that necessitate its classification and handling as hazardous waste. This guide provides a direct, procedurally-focused framework for its safe and compliant disposal.

Chemical Profile and Inferred Hazard Analysis

  • Chlorinated Aromatic Compounds: This class of chemicals is recognized for its potential toxicity and significant environmental persistence.[1][2] Improper disposal can lead to long-term contamination of soil and water systems.

  • Nitropyrazole Derivatives: Compounds containing the nitropyrazole core are often biologically active and can exhibit toxic properties.[3][4][5] They may be harmful if swallowed, and some are known to cause serious eye damage.[3][6] Furthermore, poly-nitroaromatic compounds can be energetic or thermally unstable.[7][8]

Based on this analysis, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole must be presumed hazardous. All waste containing this compound, regardless of concentration, must be disposed of through a certified hazardous waste stream.[2][9]

Hazard ClassStructural ComponentPrimary RisksDisposal Mandate
Environmental Toxin 2-chlorobenzyl groupPersistence, bioaccumulation, aquatic toxicity[1]Treat as hazardous waste. Do not discharge to sewer or land.
Health Hazard 3-nitro-1H-pyrazoleAcute toxicity (oral), serious eye damage, potential organ toxicity[3][5]Treat as hazardous waste. Avoid all personal contact.
Reactive Hazard Nitro-aromatic structurePotential thermal instability or reactivity with incompatible materialsSegregate from strong acids, bases, and oxidizing/reducing agents.[4][10]

Regulatory Imperative: Compliance with Hazardous Waste Regulations

The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[9][11] Key principles mandated by these regulations include:

  • Prohibition of Sewer/Trash Disposal: Hazardous chemicals must never be poured down the drain or placed in the regular trash.[9][12]

  • Point-of-Generation Management: Waste must be accumulated at or near the point of generation under the control of laboratory personnel.[9]

  • Proper Training: All personnel generating hazardous waste must be trained in its proper handling and emergency procedures.[9][13]

Failure to comply can result in significant institutional fines and poses a serious risk to human health and the environment.

Pre-Disposal and Handling Protocol

Safe disposal begins with safe handling. The following steps must be integrated into the laboratory workflow when working with 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for handling the pure compound and its waste.

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[14]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

Spill Management

An appropriate spill kit must be readily available. In the event of a spill:

  • Alert & Evacuate: Notify colleagues and evacuate the immediate area.[2]

  • Secure: Restrict access to the spill area.

  • Report: Inform your institution's Environmental Health and Safety (EHS) office immediately.

  • Cleanup: Do not attempt to clean a significant spill unless you are trained and equipped to do so. For minor spills, use an inert absorbent material, working from the outside in, and collect all materials in a designated hazardous waste container.[2][15]

Step-by-Step Disposal Protocol for 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

This protocol applies to the pure compound, solutions, and all contaminated labware.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your laboratory where the waste will be collected.[10] This area must be at or near the point of generation and under the control of laboratory staff.

Step 2: Select a Compatible Waste Container Choose a waste container that is chemically compatible with the waste stream. For 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, which is likely a solid, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate.[10] For solutions, use a glass or HDPE bottle. The container must be in good condition with no leaks or damage.[10]

Step 3: Label the Waste Container As soon as the first drop of waste is added, the container must be labeled.[13] Use your institution's official hazardous waste tag. The label must include:

  • The words "Hazardous Waste"[10]

  • The full chemical name: "1-(2-chlorobenzyl)-3-nitro-1H-pyrazole" and any solvents or other chemicals in the container, including their approximate percentages.[13]

  • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • The date of accumulation.[13]

Step 4: Segregate and Collect Waste

  • Solid Waste: Collect pure 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, reaction byproducts, and grossly contaminated materials (e.g., weighing papers, absorbent pads from a spill) directly into the designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[12]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with the compound must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Contaminated Labware: Disposable items like pipette tips, gloves, and centrifuge tubes with trace contamination should be collected in a separate, lined container clearly marked as "Hazardous Waste" and listing the contaminant.

Step 5: Maintain the Waste Container The waste container must be kept securely closed at all times, except when you are actively adding waste.[10] Store the container in the designated SAA and within a secondary containment bin to prevent spills.

Step 6: Arrange for Disposal Once the waste container is full or you have finished the project, arrange for its collection.

  • Complete the hazardous waste tag with the final date.[13]

  • Submit a collection request to your institution's EHS office or designated hazardous waste management provider.[13]

  • Never transport the hazardous waste yourself across campus or to an external facility.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

G Disposal Workflow for 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Debris) B Confirm Hazard Class: Presumed Toxic & Eco-Toxin A->B C Select & Pre-Label Compatible Waste Container B->C D Add Waste to Container in Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed (Except when adding waste) D->E F Update Waste Log & Container Label as Needed E->F G Is Container Full or Project Complete? G->D No H Finalize Waste Tag (Date, Final Contents) G->H Yes I Submit Collection Request to Environmental Health & Safety (EHS) H->I J EHS Collects Waste for Compliant Final Disposal I->J

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

As researchers at the forefront of scientific discovery, we often work with novel compounds where comprehensive safety data is not yet available. 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is one such molecule.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers at the forefront of scientific discovery, we often work with novel compounds where comprehensive safety data is not yet available. 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is one such molecule. This guide provides a detailed operational plan for its safe handling, storage, and disposal, compiled from established safety protocols for its constituent chemical groups: nitroaromatics, chlorinated aromatics, and pyrazole derivatives. Our approach is grounded in a proactive risk assessment to ensure the highest standards of laboratory safety.

Hazard Analysis by Chemical Analogy

Given the absence of a specific Safety Data Sheet (SDS) for 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, a hazard assessment must be conducted by examining its structural components.

  • Nitroaromatic Compounds: This class of chemicals can be toxic and are often reactive. They may be incompatible with strong bases, amines, and oxidizing or reducing agents, potentially leading to vigorous reactions.[1] Some nitro compounds can be shock-sensitive.[1]

  • Chlorinated Aromatic Compounds: These compounds can exhibit varying levels of toxicity, with some acting as agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to cellular damage.[2] They can cause skin and eye irritation, and some are associated with damage to the liver, kidneys, and central nervous system.[3][4]

  • Pyrazole Derivatives: Pyrazole itself is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye damage and skin irritation.[5][6] It can also cause organ damage through prolonged or repeated exposure.[5][7] While many pyrazole derivatives have therapeutic applications, their biological activity necessitates careful handling.[8][9]

Based on this analysis, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole should be treated as a hazardous substance with the potential for toxicity, skin and eye irritation, and chemical reactivity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound.[10][11][12][13][14] The following table outlines the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)). A face shield is recommended when there is a splash hazard.[15][16]Protects against splashes and potential aerosols, which can cause serious eye damage.[6][15]
Skin Protection Chemical-resistant gloves (e.g., neoprene, butyl, or Viton). Heavy-duty nitrile gloves may be acceptable for short-duration tasks, but disposable nitrile gloves may not offer sufficient protection.[1][17] A flame-resistant lab coat should be worn and fully buttoned.[12][15] For larger quantities, a chemical-resistant apron or coveralls is advised.[2]Prevents skin contact, which can lead to irritation and systemic toxicity.[3][5][6] The choice of glove material is critical and should be based on chemical compatibility.[2][3]
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][15] If there is a potential for exposure above occupational limits, a full-face respirator with appropriate cartridges should be used.[15]Minimizes the risk of inhaling aerosols or dust, which could be toxic.[4]
Foot Protection Closed-toe shoes are mandatory.[12][16]Protects feet from spills and dropped objects.

Operational Plan: A Step-by-Step Handling Procedure

A systematic workflow is critical to ensure safety and experimental integrity. The following diagram and steps outline the recommended procedure.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood certification prep2 Inspect and don all required PPE prep1->prep2 prep3 Ensure emergency equipment is accessible (eyewash, safety shower, spill kit) prep2->prep3 handle1 Weigh and handle the compound within the fume hood handle2 Avoid generating dust or aerosols handle1->handle2 handle3 Use compatible tools and equipment handle2->handle3 post1 Decontaminate work surfaces post2 Segregate and label all waste post1->post2 post3 Remove and properly dispose of PPE post2->post3 post4 Wash hands thoroughly post3->post4 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling cluster_post cluster_post cluster_handling->cluster_post

Caption: Workflow for Safe Handling of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole.

Step-by-Step Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly and has a current certification.[15]

    • Inspect all PPE for any damage before putting it on.[15]

    • Confirm that a safety shower, eyewash station, and a spill kit are readily accessible.[15]

  • Handling the Chemical:

    • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood.[1][15]

    • Handle the compound carefully to avoid the formation of dust and aerosols.[15]

    • Use spark-proof tools if there is any concern about the compound's reactivity.[15]

    • Do not eat, drink, or smoke in the laboratory.[18]

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate solvent, followed by soap and water.[1][2]

    • Segregate all waste containing the compound as hazardous waste.[2][19]

    • Carefully remove gloves and other disposable PPE, placing them in a designated hazardous waste container.[2]

    • Wash hands thoroughly with soap and water after handling the compound.[15][18]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][20] Seek medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][20] Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air.[2][4] If breathing is difficult, administer oxygen.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2][20] Seek immediate medical attention.[2]
Spill Evacuate the immediate area and alert others.[1][15] If the spill is large or in a poorly ventilated area, evacuate the laboratory.[2] Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[1] Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[1][2]

Storage and Disposal

Proper storage and disposal are vital to prevent accidents and environmental contamination.

  • Storage: Store 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2][20] Store it away from incompatible materials such as strong bases, amines, and oxidizing and reducing agents.[1][2]

  • Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1][2][19] Collect all waste in designated, labeled hazardous waste containers and dispose of it through your institution's environmental health and safety department.[1][19] Never dispose of this compound down the drain or in the regular trash.[1]

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (n.d.).
  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole - Benchchem. (n.d.).
  • Chemical risk assessment in a chemical laboratory based on three different techniques - Journal of Occupational Health and Epidemiology. (2016).
  • Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds1 - AACR Journals. (n.d.).
  • Conducting a Chemical Risk Assessment in the Laboratory - Lab Manager. (2025).
  • Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed. (1988).
  • Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (2026).
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (2020).
  • RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI - NIH. (n.d.).
  • Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Laboratory Risk Assessment - Environmental Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009).
  • Nitrobenzene - Incident management - GOV.UK. (2024).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024).
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink. (2023).
  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.).
  • Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Personal Protective Equipment - OSHA. (n.d.).
  • Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
  • Safety Data Sheet - ChemScene. (2022).
  • What to do in a chemical emergency - GOV.UK. (2024).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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